molecular formula C6H13NO2 B6592595 2-(Dimethylamino)-2-methylpropanoic acid CAS No. 220022-94-6

2-(Dimethylamino)-2-methylpropanoic acid

Cat. No.: B6592595
CAS No.: 220022-94-6
M. Wt: 131.17 g/mol
InChI Key: NTWMEKOIKAVWGG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Dimethylamino)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(dimethylamino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,5(8)9)7(3)4/h1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWMEKOIKAVWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214833
Record name Trimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6458-06-6
Record name Trimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of α,α-Disubstituted Amino Acids

In the landscape of modern medicinal chemistry and drug development, non-proteinogenic amino acids have emerged as crucial building blocks for creating novel therapeutics with enhanced pharmacological profiles. Among these, α,α-disubstituted amino acids, such as 2-(dimethylamino)-2-methylpropanoic acid, are of particular interest. The gem-disubstitution at the α-carbon introduces significant conformational constraints, which can lead to peptides and other molecules with increased metabolic stability, predictable secondary structures, and improved receptor-binding affinity. 2-(Dimethylamino)-2-methylpropanoic acid, with its tertiary amine functionality, offers a unique combination of steric bulk and a basic center, making it a valuable synthon in the design of a wide array of bioactive compounds.

This technical guide provides a comprehensive overview of the synthetic routes to 2-(Dimethylamino)-2-methylpropanoic acid, with a primary focus on the robust and widely applicable Strecker synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss alternative synthetic strategies. This document is intended to be a practical resource for researchers and professionals engaged in the synthesis and application of complex amino acid derivatives.

Part 1: The Strecker Synthesis: A Classic and Versatile Approach

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most efficient methods for the preparation of α-amino acids.[1] Its adaptability allows for the synthesis of α,α-disubstituted amino acids through the use of ketones as the carbonyl component.[2] The overall transformation for the synthesis of 2-(dimethylamino)-2-methylpropanoic acid involves a one-pot, three-component reaction between acetone, dimethylamine, and a cyanide source, followed by the hydrolysis of the resulting α-aminonitrile intermediate.

Mechanistic Insights

The Strecker synthesis proceeds in two main stages: the formation of an α-(dimethylamino)-α-methylpropanenitrile and its subsequent hydrolysis.

Stage 1: Formation of the α-Aminonitrile

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of dimethylamine on the carbonyl carbon of acetone. This is typically followed by the protonation of the resulting hydroxyl group and subsequent elimination of a water molecule to form a reactive dimethyliminium ion.[3]

  • Cyanide Addition: A cyanide anion (from a source like NaCN or KCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the stable α-(dimethylamino)-α-methylpropanenitrile intermediate.[3]

Stage 2: Hydrolysis to the Carboxylic Acid

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This is typically achieved under acidic or basic conditions.[4]

  • Acidic Hydrolysis: The nitrile nitrogen is protonated, rendering the nitrile carbon more electrophilic. Water then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the final carboxylic acid and an ammonium ion.[1]

  • Basic Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Saponification of the amide under the basic conditions gives the carboxylate salt, which is then protonated in an acidic workup to yield the final amino acid.

Visualizing the Strecker Synthesis Workflow

Strecker_Synthesis_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Acetone Acetone Iminium Dimethyliminium Ion Acetone->Iminium + Dimethylamine - H₂O Dimethylamine Dimethylamine Dimethylamine->Iminium Cyanide Cyanide Source (e.g., NaCN) Aminonitrile 2-(Dimethylamino)-2-methylpropanenitrile Cyanide->Aminonitrile Iminium->Aminonitrile + CN⁻ Aminonitrile_hydrolysis 2-(Dimethylamino)-2-methylpropanenitrile FinalProduct 2-(Dimethylamino)-2-methylpropanoic acid Aminonitrile_hydrolysis->FinalProduct H₃O⁺ or OH⁻, then H₃O⁺

Caption: Overall workflow for the synthesis of 2-(Dimethylamino)-2-methylpropanoic acid via the Strecker synthesis.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from a well-established procedure for the synthesis of α-aminoisobutyric acid and is expected to provide good yields of the target compound.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetone58.08175 g (221 mL)3.0
Dimethylamine (40% in water)45.08338 g (384 mL)3.0
Sodium Cyanide (NaCN)49.01160 g3.26
Hydrochloric Acid (conc.)36.46As needed-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

Step 1: Synthesis of 2-(Dimethylamino)-2-methylpropanenitrile

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of 160 g (3.26 mol) of sodium cyanide in 350 mL of water.

  • Cool the flask in an ice-water bath to 5-10 °C.

  • In a separate beaker, prepare a mixture of 175 g (3.0 mol) of acetone and 338 g (3.0 mol) of a 40% aqueous solution of dimethylamine.

  • Add the acetone-dimethylamine mixture dropwise to the stirred sodium cyanide solution over a period of 2-3 hours, maintaining the internal temperature between 5-10 °C.

  • After the addition is complete, continue stirring in the ice bath for an additional hour, then allow the mixture to warm to room temperature and stir overnight.

  • Transfer the reaction mixture to a separatory funnel. The product will likely form an upper organic layer. Separate the layers.

  • Extract the aqueous layer with three 200 mL portions of diethyl ether.

  • Combine the organic layer and the ethereal extracts. Wash the combined organic phase with two 100 mL portions of brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude 2-(dimethylamino)-2-methylpropanenitrile can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis to 2-(Dimethylamino)-2-methylpropanoic Acid

  • Caution: This step should be performed in a well-ventilated fume hood as it may release toxic fumes.

  • To the crude aminonitrile in a 2-liter round-bottom flask, add 600 mL of concentrated hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC or GC-MS.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the hydrochloride salt of the amino acid. To obtain the free amino acid, dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point (approximately pH 6-7) using a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution).

  • The free amino acid will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-(dimethylamino)-2-methylpropanoic acid.

Characterization of the Final Product

The identity and purity of the synthesized 2-(Dimethylamino)-2-methylpropanoic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show a singlet for the two N-methyl groups, a singlet for the two α-methyl groups, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR will show distinct signals for the N-methyl carbons, the α-methyl carbons, the quaternary α-carbon, and the carbonyl carbon.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-N stretching vibrations.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 131.17 g/mol should be observed.

Part 2: Alternative Synthetic Strategies

While the Strecker synthesis is a powerful tool, other methods can also be employed for the synthesis of 2-(dimethylamino)-2-methylpropanoic acid.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that can be used to synthesize α,α-disubstituted amino acids.[6] This method involves the reaction of a ketone (acetone) with an alkali metal cyanide (e.g., KCN) and ammonium carbonate to form a hydantoin intermediate.[7] The hydantoin can then be hydrolyzed under acidic or basic conditions to yield the desired amino acid.

The key intermediate in this synthesis is 5,5-dimethylhydantoin. While the classical Bucherer-Bergs reaction uses ammonia (from ammonium carbonate), modifications using primary or secondary amines are less common for the direct synthesis of N-substituted amino acids. Therefore, this route would likely involve the synthesis of α-aminoisobutyric acid followed by a subsequent N,N-dimethylation step, making it a longer, albeit viable, alternative.

Bucherer_Bergs_Reaction cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: N,N-Dimethylation Acetone Acetone Hydantoin 5,5-Dimethylhydantoin Acetone->Hydantoin Reagents KCN, (NH₄)₂CO₃ Reagents->Hydantoin Hydantoin_hydrolysis 5,5-Dimethylhydantoin AIB α-Aminoisobutyric Acid AIB_methylation α-Aminoisobutyric Acid Hydantoin_hydrolysis->AIB H₃O⁺ or OH⁻ FinalProduct 2-(Dimethylamino)-2-methylpropanoic acid AIB_methylation->FinalProduct MethylatingAgent Methylating Agent (e.g., CH₃I, HCHO/HCO₂H) MethylatingAgent->FinalProduct

Caption: A potential synthetic route to 2-(Dimethylamino)-2-methylpropanoic acid via the Bucherer-Bergs reaction.

Comparison of Synthetic Routes
FeatureStrecker SynthesisBucherer-Bergs Route
Starting Materials Acetone, Dimethylamine, Cyanide SourceAcetone, Cyanide Source, (NH₄)₂CO₃, Methylating Agent
Number of Steps 2 (One-pot aminonitrile formation + hydrolysis)3 (Hydantoin formation + hydrolysis + N,N-dimethylation)
Key Intermediate α-AminonitrileHydantoin
Directness More direct for N-substituted amino acidsLess direct, requires a separate N-alkylation step
Potential Hazards Use of cyanideUse of cyanide and potentially hazardous methylating agents

Conclusion: A Reliable Path to a Valuable Building Block

The synthesis of 2-(dimethylamino)-2-methylpropanoic acid is readily achievable through well-established synthetic methodologies. The Strecker synthesis stands out as the most direct and efficient route, offering a one-pot formation of the key α-aminonitrile intermediate from readily available starting materials. The subsequent hydrolysis, although requiring careful handling of strong acids, is a standard and reliable transformation. For researchers requiring this valuable α,α-disubstituted amino acid, the Strecker synthesis provides a robust and scalable method. The alternative Bucherer-Bergs route, while less direct, offers another viable pathway and highlights the versatility of classical organic reactions in the synthesis of complex molecules. This guide provides the necessary theoretical framework and practical guidance for the successful synthesis of 2-(dimethylamino)-2-methylpropanoic acid, empowering further research and development in the exciting field of medicinal chemistry.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Bucherer, H. T.; Bergs, W.
  • Clarke, H. T.; Bean, H. J. α-Aminoisobutyric acid. Organic Syntheses1931 , 11, 4. [Link]

  • Organic Syntheses. α-Aminoisobutyric acid. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Khan Academy. Alpha amino acid synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

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An In-depth Technical Guide to 2-(Dimethylamino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(Dimethylamino)-2-methylpropanoic acid, a unique α,α-disubstituted amino acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in advanced chemical and pharmaceutical research.

Introduction and Nomenclature

2-(Dimethylamino)-2-methylpropanoic acid, also known by its alternate name trimethylalanine, is a non-proteinogenic amino acid characterized by a quaternary α-carbon.[1] This structural feature, specifically the gem-dimethyl substitution and the tertiary amino group, imparts distinct chemical properties that make it a valuable building block in medicinal chemistry and materials science. Its structure prevents epimerization at the α-center, offering significant advantages in the synthesis of stereochemically stable peptides and other complex molecules.

The unique steric hindrance provided by the gem-dimethyl group can influence the conformational preferences of peptides, making it a useful tool for designing peptidomimetics with specific secondary structures. Furthermore, the tertiary amine introduces a basic center, influencing the molecule's solubility, pKa, and interaction with biological targets.

Physicochemical and Spectroscopic Properties

The inherent properties of 2-(Dimethylamino)-2-methylpropanoic acid are dictated by its molecular structure. These properties are crucial for designing reaction conditions, purification protocols, and predicting its behavior in various chemical and biological systems.

Core Physicochemical Data

A summary of the key physicochemical properties is presented below. This data is essential for laboratory handling, dosage formulation, and predicting reactivity.

PropertyValueSource
CAS Number 220022-94-6[1][2]
Molecular Formula C₆H₁₃NO₂[1][2]
Molecular Weight 131.17 g/mol [1]
IUPAC Name 2-(dimethylamino)-2-methylpropanoic acid[2]
Canonical SMILES CN(C)C(C)(C)C(=O)O[2]
Purity Typically ≥98%[2][3]
Storage Sealed in dry, 2-8°C[4]
Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. The following provides an expert interpretation of the expected spectroscopic data.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. Key expected signals include:

    • A singlet integrating to 6H for the two equivalent N-methyl groups (-N(CH₃)₂).

    • A singlet integrating to 6H for the two equivalent α-methyl groups (-C(CH₃)₂).

    • A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O. The chemical shift of this proton is highly dependent on the solvent and concentration.

  • ¹³C NMR (Carbon NMR): Similar to its structural isomer 2-methylpropanoic acid, which shows three distinct carbon environments, 2-(Dimethylamino)-2-methylpropanoic acid is expected to show four signals.[5]

    • A signal for the two equivalent N-methyl carbons.

    • A signal for the two equivalent α-methyl carbons.

    • A signal for the quaternary α-carbon.

    • A signal for the carbonyl carbon of the carboxylic acid, typically found furthest downfield (~180 ppm).[5]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z of 131. The fragmentation pattern would be distinct from its isomers due to the quaternary carbon and tertiary amine. A prominent fragment would likely result from the loss of the carboxylic acid group (-COOH, 45 Da), leading to a significant peak at m/z 86. This contrasts with isomers like butanoic acid, where McLafferty rearrangement can produce a strong peak at m/z 60.[6]

Synthesis and Purification

The most logical and established method for synthesizing α,α-disubstituted amino acids like 2-(Dimethylamino)-2-methylpropanoic acid is through a variation of the Strecker synthesis.[7][8] This classic method provides a robust and scalable route from simple starting materials.

Rationale for Synthetic Approach

The Strecker synthesis is chosen for its reliability and versatility. By using a ketone (acetone) instead of an aldehyde, and a secondary amine (dimethylamine) instead of ammonia, the reaction is efficiently directed towards the desired α,α-disubstituted, N-substituted amino acid.[7][8][9] This approach is a cornerstone of amino acid synthesis due to its convergent nature, combining the carbonyl compound, amine, and a cyanide source in a one-pot or two-step sequence.

Experimental Workflow: A Modified Strecker Synthesis

The synthesis proceeds in two main stages: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the final carboxylic acid.[10][11]

Strecker_Synthesis Acetone Acetone Iminium Dimethyliminium Ion Acetone->Iminium Condensation DMA Dimethylamine DMA->Iminium HCN HCN / NaCN Aminonitrile 2-(Dimethylamino)-2- methylpropanenitrile HCN->Aminonitrile Nucleophilic Addition Iminium->Aminonitrile Product 2-(Dimethylamino)-2- methylpropanoic Acid Aminonitrile->Product Hydrolysis H3O H₃O⁺ / Heat (Acid Hydrolysis) H3O->Product

Caption: Modified Strecker synthesis workflow for 2-(Dimethylamino)-2-methylpropanoic acid.

Detailed Synthesis Protocol

Step 1: Formation of 2-(Dimethylamino)-2-methylpropanenitrile (Intermediate)

  • Reaction Setup: In a well-ventilated fume hood, a three-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice bath to 0-5°C.

  • Reagent Addition: Acetone and an aqueous solution of dimethylamine are charged into the flask.

  • Cyanide Addition: A solution of sodium cyanide (NaCN) in water is added dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C. Causality Note: The slow addition of cyanide is critical to control the exothermicity of the reaction and prevent the formation of hazardous hydrogen cyanide gas, especially if conditions become acidic.

  • Reaction Progression: The mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC or GC-MS to confirm the consumption of acetone.

  • Work-up: The organic layer containing the aminonitrile is separated. The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Hydrolysis to 2-(Dimethylamino)-2-methylpropanoic Acid

  • Hydrolysis: The crude aminonitrile from Step 1 is transferred to a round-bottom flask, and a strong acid (e.g., concentrated HCl or H₂SO₄) is added. The mixture is heated to reflux (typically 80-100°C) for 6-12 hours. Causality Note: Strong acidic conditions and heat are necessary to fully hydrolyze the stable nitrile group to a carboxylic acid and subsequently protonate the amine.

  • Neutralization & Isolation: After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaOH or NH₄OH) to its isoelectric point. The zwitterionic product will precipitate out of the solution.

  • Purification: The precipitate is collected by filtration, washed with cold water and then a non-polar solvent like diethyl ether to remove organic impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Applications in Drug Development and Research

The unique structure of 2-(Dimethylamino)-2-methylpropanoic acid makes it a valuable component in medicinal chemistry. The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, contributing to properties like receptor binding, solubility, and metabolic stability.[12]

  • Peptidomimetics: Its α,α-disubstitution provides steric bulk that can enforce specific backbone conformations (e.g., β-turns) in peptides, which is crucial for mimicking or inhibiting protein-protein interactions.

  • Building Block for Small Molecules: It serves as a versatile intermediate for synthesizing more complex molecules.[13] The tertiary amine and carboxylic acid groups provide two reactive handles for further chemical modification.

  • Stimuli-Responsive Materials: The tertiary amine group can be protonated at low pH. This property is exploited in the development of "smart" polymers and drug delivery systems that release their payload in response to pH changes, such as those found in tumor microenvironments or endosomes.[14] For example, polymers containing similar dimethylamino moieties are used for pH-responsive gene and drug delivery.[14]

Conclusion

2-(Dimethylamino)-2-methylpropanoic acid is a specialized chemical building block with significant potential for advanced applications. Its synthesis via a modified Strecker reaction is well-established, and its distinct physicochemical and spectroscopic properties are a direct result of its unique α,α-disubstituted structure. For professionals in drug development and materials science, this compound offers a reliable tool for creating conformationally constrained peptides, pH-responsive systems, and novel small molecule therapeutics. A thorough understanding of its properties and synthesis is the first step toward unlocking its full potential in the laboratory.

References

  • Strecker amino acid synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Overview of Strecker Amino Acid Synthesis. (2018, October 30). News-Medical.Net. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. (n.d.). Google Patents.
  • 13C NMR spectrum of 2-methylpropanoic acid. (n.d.). Advanced Organic Chemistry. Retrieved from [Link]

  • 2-Methylpropanoic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

  • Showing Compound 2-Methylpropanoic acid (FDB003277). (2010, April 8). FooDB. Retrieved from [Link]

  • mass spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. (n.d.). ResearchGate. Retrieved from [Link]

  • proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024, September 2). PubMed Central. Retrieved from [Link]

  • How will you distinguish the following pairs of compounds using the mass spectrometry. (2025, October 25). Filo. Retrieved from [Link]

  • Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. (n.d.). MDPI. Retrieved from [Link]

  • mass spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Propanoic acid, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

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Unraveling the Enigma: The Mechanistic Profile of 2-(Dimethylamino)-2-methylpropanoic Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: January 2026

Despite its presence in the chemical supply chain as a synthetic building block, a thorough review of publicly accessible scientific literature and pharmacological databases reveals a significant gap in the understanding of the mechanism of action for 2-(Dimethylamino)-2-methylpropanoic acid. Currently, there is no detailed information regarding its specific molecular targets, the signaling pathways it may modulate, or its direct physiological effects.

This compound, also known by its CAS Number 220022-94-6 and the alternative name trimethylalanine, is primarily cataloged as a reagent or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[1][2] While its structural features may suggest potential biological activity, concrete experimental evidence to define a specific mechanism of action is not available in the public domain.

A Tool for Synthesis, Not a Defined Biological Effector

Commercial suppliers list 2-(Dimethylamino)-2-methylpropanoic acid for research and development purposes, emphasizing its role as a chemical intermediate.[1][2] Its utility has been noted in the context of creating compounds targeted for the central nervous system (CNS) and as potential local anesthetics. However, this information pertains to the molecules synthesized from 2-(Dimethylamino)-2-methylpropanoic acid, not the compound itself.

Insights from Structurally Related Compounds: A Tentative Glimpse

While direct data is absent, examining structurally analogous compounds can occasionally offer speculative insights. For instance, a related non-protein amino acid derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has been synthesized and evaluated for its anti-inflammatory and antinociceptive properties.[3] This activity suggests that structurally similar small molecules can interact with biological pathways, but it is crucial to emphasize that these findings cannot be directly extrapolated to 2-(Dimethylamino)-2-methylpropanoic acid due to differences in their chemical structures.

The Path Forward: A Call for Investigation

The absence of a defined mechanism of action for 2-(Dimethylamino)-2-methylpropanoic acid presents an open field for pharmacological investigation. To elucidate its potential biological role, a systematic approach would be required.

Proposed Investigational Workflow

A foundational step would involve a series of screening assays to identify any potential biological activity. This could be followed by more targeted studies to pinpoint specific molecular interactions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway Analysis & Mechanism Elucidation Broad Phenotypic Screening Broad Phenotypic Screening Affinity Chromatography Affinity Chromatography Broad Phenotypic Screening->Affinity Chromatography Cytotoxicity Assays Cytotoxicity Assays Receptor Binding Assays Receptor Binding Assays Computational Docking Computational Docking Receptor Binding Assays->Computational Docking Signaling Pathway Analysis Signaling Pathway Analysis Affinity Chromatography->Signaling Pathway Analysis Computational Docking->Signaling Pathway Analysis Genetic Knockdown/Knockout Studies Genetic Knockdown/Knockout Studies Genetic Knockdown/Knockout Studies->Signaling Pathway Analysis In Vivo Model Testing In Vivo Model Testing Signaling Pathway Analysis->In Vivo Model Testing Dose-Response Studies Dose-Response Studies In Vivo Model Testing->Dose-Response Studies

Figure 1. A proposed experimental workflow for the pharmacological characterization of 2-(Dimethylamino)-2-methylpropanoic acid.

Experimental Protocols: A Starting Point

1. Broad Phenotypic Screening:

  • Objective: To identify any observable effect of the compound on whole organisms or cells.

  • Methodology:

    • Utilize a panel of cell lines representing different tissues (e.g., neuronal, cancer, immune cells).

    • Treat cells with a range of concentrations of 2-(Dimethylamino)-2-methylpropanoic acid.

    • Monitor for changes in cell morphology, proliferation, and viability over 24, 48, and 72 hours.

    • Employ high-content imaging to quantitatively assess any phenotypic changes.

2. In Vitro Receptor Binding Assays:

  • Objective: To determine if the compound binds to any known receptors.

  • Methodology:

    • Select a broad panel of common CNS and peripheral receptors (e.g., GPCRs, ion channels).

    • Perform competitive binding assays using radiolabeled ligands for each receptor.

    • Incubate the receptor preparation with the radioligand and varying concentrations of 2-(Dimethylamino)-2-methylpropanoic acid.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

Conclusion

In its current state of knowledge, 2-(Dimethylamino)-2-methylpropanoic acid is a molecule of interest to synthetic chemists rather than pharmacologists. While its structural characteristics hint at the potential for biological interaction, the scientific community has yet to publish research that defines its mechanism of action. The path to understanding its role, if any, in biological systems remains to be explored through rigorous scientific inquiry. For researchers, scientists, and drug development professionals, this compound represents a blank slate, an opportunity for novel discovery.

References

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.

Sources

A Technical Guide to 2-(Dimethylamino)-2-methylpropanoic Acid: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)-2-methylpropanoic acid, also known as trimethylalanine, is a quaternary alpha-amino acid. Its structure, featuring a carboxylic acid group and a tertiary amine on the same gem-dimethyl substituted carbon, imparts unique chemical properties. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, and the analytical methodologies required for its characterization. While the specific historical discovery of this compound is not extensively documented in publicly available literature, this paper reconstructs the logical synthetic pathway and characterization process that would lead to its identification.

Physicochemical Properties

2-(Dimethylamino)-2-methylpropanoic acid is a white to off-white solid at room temperature.[1][2][3] A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 220022-94-6[1][2][3]
Molecular Formula C6H13NO2[1][2]
Molecular Weight 131.17 g/mol [1][3][]
IUPAC Name 2-(dimethylamino)-2-methylpropanoic acid[2]
Canonical SMILES CN(C)C(C)(C)C(=O)O[2]
Purity Typically ≥97%[5]
Storage Sealed in dry, 2-8°C[3]

Synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid

The synthesis of 2-(Dimethylamino)-2-methylpropanoic acid can be approached through several established organic chemistry transformations. A logical and efficient pathway involves the Strecker amino acid synthesis, followed by exhaustive methylation.

Conceptual Synthetic Workflow

The overall process can be visualized as a two-stage transformation. The first stage establishes the α-amino acid backbone, and the second stage modifies the amino group to the desired tertiary amine.

G cluster_0 Stage 1: Strecker Synthesis cluster_1 Stage 2: Exhaustive Methylation Acetone Acetone Aminonitrile_Intermediate 2-Amino-2-methylpropanenitrile Acetone->Aminonitrile_Intermediate + NH4Cl, NaCN Ammonium_Chloride Ammonium Chloride / Sodium Cyanide Hydrolysis Acid Hydrolysis Aminonitrile_Intermediate->Hydrolysis Amino_Acid 2-Amino-2-methylpropanoic Acid Hydrolysis->Amino_Acid Amino_Acid_Input 2-Amino-2-methylpropanoic Acid Final_Product 2-(Dimethylamino)-2-methylpropanoic Acid Amino_Acid_Input->Final_Product + CH3I, Base Methylating_Agent Methylating Agent (e.g., Methyl Iodide) G Sample Sample Sample_Prep Sample Preparation (Dissolution, Derivatization if needed) Sample->Sample_Prep LC_MS LC-MS Analysis Sample_Prep->LC_MS GC_MS GC-MS Analysis Sample_Prep->GC_MS NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR Data_Analysis Data Analysis and Structure Confirmation LC_MS->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis

Sources

Early Studies on 2-(Dimethylamino)-2-methylpropanoic Acid: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of medicinal chemistry is built upon the synthesis and evaluation of novel molecular entities. Within this vast landscape, small molecules with unique structural features often provide fertile ground for the discovery of new therapeutic agents. 2-(Dimethylamino)-2-methylpropanoic acid, a gem-disubstituted amino acid derivative, represents a class of compounds with intriguing potential due to the conformational constraints imposed by the quaternary carbon center. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of foundational or "early" studies specifically detailing the initial synthesis and pharmacological characterization of this molecule.

This guide, therefore, deviates from a traditional historical narrative. Instead, it aims to provide a technical framework for understanding the core chemical principles and potential biological significance of 2-(Dimethylamino)-2-methylpropanoic acid by examining the broader context of related chemical structures and synthetic methodologies that would have paved the way for its eventual creation. We will explore the fundamental chemistry of α,α-disubstituted amino acids, the significance of the gem-dimethyl group in medicinal chemistry, and plausible synthetic routes that would have been employed in its initial preparation.

I. The Chemical Landscape: Understanding the Core Structure

2-(Dimethylamino)-2-methylpropanoic acid is characterized by two key structural features: a propanoic acid backbone and a quaternary α-carbon atom bearing both a dimethylamino group and a methyl group. This unique arrangement has significant implications for its chemical and physical properties, as well as its potential biological activity.

The Significance of α,α-Disubstitution

The presence of two substituents on the α-carbon of an amino acid sterically hinders rotation around the α-carbon-carbonyl bond and the α-carbon-nitrogen bond. This conformational rigidity can be a desirable trait in drug design, as it can lock a molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity for its biological target. The study of α,α-disubstituted amino acids has been an active area of research, with a focus on their use in creating peptides with stable secondary structures and as building blocks for novel therapeutics.[1][2][3][4][5]

The "gem-Dimethyl Effect" in Medicinal Chemistry

The presence of a gem-dimethyl group (two methyl groups on the same carbon) is a well-established motif in medicinal chemistry, often referred to as the Thorpe-Ingold effect.[6][7] This structural feature can confer several advantageous properties to a molecule, including:

  • Increased Metabolic Stability: The quaternary carbon can be less susceptible to enzymatic degradation, leading to a longer biological half-life.

  • Enhanced Lipophilicity: The methyl groups can increase the molecule's fat solubility, which can improve its ability to cross cell membranes.

  • Conformational Pre-organization: As mentioned, the steric bulk of the gem-dimethyl group can favor a specific molecular shape that is optimal for binding to a biological target.[8][9]

These principles provide a strong rationale for the synthesis and investigation of molecules like 2-(Dimethylamino)-2-methylpropanoic acid in drug discovery programs.

II. Plausible Early Synthetic Methodologies

Strecker Synthesis Adaptation

The Strecker synthesis is a classic method for preparing α-amino acids.[10] A hypothetical adaptation for 2-(Dimethylamino)-2-methylpropanoic acid could involve the following steps:

Experimental Protocol: Hypothetical Strecker Synthesis Adaptation

  • Reaction of Acetone with Dimethylamine and Cyanide: Acetone would serve as the ketone precursor. Reaction with dimethylamine would form an iminium ion intermediate. Subsequent addition of a cyanide source, such as hydrogen cyanide or sodium cyanide, would lead to the formation of the α-aminonitrile, 2-(dimethylamino)-2-methylpropanenitrile.

  • Hydrolysis of the α-Aminonitrile: The resulting α-aminonitrile would then be subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 2-(Dimethylamino)-2-methylpropanoic acid.

Diagram: Hypothetical Strecker Synthesis Pathway

Strecker_Synthesis Acetone Acetone Aminonitrile 2-(Dimethylamino)-2-methylpropanenitrile Acetone->Aminonitrile + Dimethylamine, + Cyanide Dimethylamine Dimethylamine Cyanide Cyanide Source (e.g., HCN) Final_Product 2-(Dimethylamino)-2-methylpropanoic acid Aminonitrile->Final_Product Hydrolysis (Acid or Base)

Caption: Hypothetical Strecker synthesis route.

N-Methylation of 2-Amino-2-methylpropanoic Acid

Another logical approach would be the methylation of the readily available starting material, 2-amino-2-methylpropanoic acid.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

  • Reaction with Formaldehyde and Formic Acid: The Eschweiler-Clarke reaction is a classic method for the methylation of amines.[11] 2-Amino-2-methylpropanoic acid would be treated with an excess of formaldehyde and formic acid. Formaldehyde would react with the primary amine to form an imine, which is then reduced by formic acid to the dimethylated amine.

Diagram: N-Methylation Workflow

N_Methylation Starting_Material 2-Amino-2-methylpropanoic acid Final_Product 2-(Dimethylamino)-2-methylpropanoic acid Starting_Material->Final_Product Eschweiler-Clarke Reaction Reagents Formaldehyde & Formic Acid

Caption: N-Methylation of a precursor amino acid.

III. Anticipated Early Biological and Pharmacological Evaluation

Given the structural features of 2-(Dimethylamino)-2-methylpropanoic acid, early investigators would likely have explored its potential in several therapeutic areas. The rationale for such investigations would stem from the known activities of structurally related compounds.

Potential as a Neuromodulator

Many amino acid derivatives exhibit activity in the central nervous system. The presence of the dimethylamino group might have prompted investigation into its potential as a modulator of neurotransmitter receptors or transporters. For instance, α,α-disubstituted amino acids have been incorporated into peptidomimetics to study their effects on dopamine receptors.[1]

Evaluation in Metabolic Disorders

Given that amino acids are fundamental to metabolism, novel derivatives are often screened for their effects on metabolic pathways. The conformational constraints of 2-(Dimethylamino)-2-methylpropanoic acid could lead to interactions with enzymes involved in amino acid metabolism or transport.

IV. Conclusion and Future Perspectives

While the historical record of the initial discovery and study of 2-(Dimethylamino)-2-methylpropanoic acid appears to be sparse in readily accessible scientific literature, its chemical structure provides a clear rationale for its synthesis and potential biological investigation. The principles of α,α-disubstitution and the gem-dimethyl effect offer a solid foundation for understanding its likely properties and the motivations for its creation.

For contemporary researchers, the lack of extensive early literature presents an opportunity. A thorough investigation of this molecule using modern techniques could uncover novel biological activities and therapeutic potential. The plausible synthetic routes outlined in this guide provide a starting point for its preparation and subsequent exploration in various biological assays. The story of 2-(Dimethylamino)-2-methylpropanoic acid may not yet be fully written, and its future chapters will depend on the curiosity and ingenuity of today's scientists.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][8][9]

  • Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301–330). John Wiley & Sons, Inc.
  • Zhang, Y., et al. (1999). Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids. Journal of Medicinal Chemistry, 42(7), 1216–1225. [Link][1]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080–1106. [Link][6]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Wikipedia contributors. (2023, December 2). Thorpe–Ingold effect. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link][7]

  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Bach, R. D., & Dmitrenko, O. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2186–2189. [Link]

  • Ager, D. J., & East, M. B. (Eds.). (1996). Asymmetric Synthetic Methodology. CRC Press.
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747–6756. [Link][2]

  • Vogt, H. (2011).
  • Google Patents. (n.d.). US20070093462A1 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients.
  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Current Organic Chemistry, 11(13), 1141–1159. [Link][3]

  • Vogt, H. (2011). Organo-Catalytic Strategies Towards Alpha, Alpha - Disubstituted Amino Acid Derivatives. [Link][4]

  • Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1-19. [Link][5]

  • Shiraishi, Y., et al. (2021). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry, 23(15), 5486-5495. [Link]

  • Perdih, A., & Šolner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(22), 3756-3783. [Link]

  • LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. In Chemistry LibreTexts. Retrieved January 6, 2026, from [Link][10]

  • Royo, S., et al. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 25(30), 5588–5592. [Link]

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An In-depth Technical Guide to the Biochemical Function of 2-(Dimethylamino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the biochemical landscape of 2-(Dimethylamino)-2-methylpropanoic acid, a non-proteinogenic, N,N-dimethylated α-amino acid. While direct experimental evidence detailing its specific biochemical functions is nascent, this document synthesizes current knowledge from structurally related compounds and established biochemical principles to postulate its metabolic fate, potential biological activities, and key applications in drug discovery and chemical biology. We present a theoretical framework for its metabolism via cytochrome P450-mediated N-demethylation and explore its potential role in modulating protein function and epigenetics. Furthermore, this guide offers detailed, actionable experimental protocols for researchers to investigate these hypothesized functions, thereby providing a foundational resource to stimulate further inquiry into this intriguing molecule.

Introduction: The Enigmatic Profile of a Modified Amino Acid

2-(Dimethylamino)-2-methylpropanoic acid, also known as N,N-dimethyl-α-aminoisobutyric acid, is a synthetic amino acid derivative characterized by a gem-dimethyl group at the alpha-carbon and a dimethylated amino group. Its unmethylated parent, 2-aminoisobutyric acid, is a potent helix inducer in peptides[1]. The introduction of N,N-dimethylation significantly alters the molecule's physicochemical properties, including its basicity, steric hindrance, and potential for hydrogen bonding. These modifications are common strategies in medicinal chemistry to enhance the stability and bioavailability of peptide-based therapeutics[2][3][4]. While primarily utilized as a chiral building block in the synthesis of pharmaceuticals, the intrinsic biochemical functions of 2-(Dimethylamino)-2-methylpropanoic acid as a standalone molecule remain largely unexplored[5]. This guide aims to bridge this knowledge gap by providing a thorough analysis of its potential biochemical roles based on its structural attributes and the activities of analogous compounds.

A Versatile Scaffold: Application in Chemical Synthesis

The primary established role of 2-(Dimethylamino)-2-methylpropanoic acid is as a versatile intermediate in organic synthesis. Its structural features, including a carboxylic acid, a tertiary amine, and a quaternary α-carbon, make it a valuable component for constructing complex bioactive molecules. Medicinal chemists leverage this building block to introduce sterically hindered, N,N-dimethylated amino acid moieties into larger scaffolds, a strategy often employed to improve the pharmacokinetic profiles of drug candidates[2][6]. The gem-dimethyl group can enforce specific conformations in peptides and other molecules, which can be crucial for optimizing interactions with biological targets[1].

Hypothesized Metabolic Pathway: Cytochrome P450-Mediated N-Demethylation

While specific metabolic studies on 2-(Dimethylamino)-2-methylpropanoic acid are not yet available, a probable metabolic pathway can be inferred from the extensive literature on the metabolism of tertiary amines and other N,N-dimethylated compounds. The primary route of metabolism for such molecules is oxidative N-demethylation, predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver[5][7][8][9][10].

This process involves the sequential removal of the methyl groups from the tertiary amine. The proposed pathway begins with the oxidation of one of the N-methyl groups to form a carbinolamine intermediate. This unstable intermediate then spontaneously decomposes to yield N-methyl-2-amino-2-methylpropanoic acid and formaldehyde. The resulting secondary amine can then undergo a second round of CYP-mediated N-demethylation to produce the primary amine, 2-amino-2-methylpropanoic acid, and another molecule of formaldehyde.

Metabolic_Pathway cluster_0 Phase I Metabolism 2_DMAMPA 2-(Dimethylamino)-2- methylpropanoic acid Carbinolamine Carbinolamine Intermediate (Unstable) 2_DMAMPA->Carbinolamine CYP450 + O2, NADPH N_Methyl N-Methyl-2-amino-2- methylpropanoic acid Carbinolamine->N_Methyl Spontaneous decomposition Formaldehyde1 Formaldehyde Carbinolamine->Formaldehyde1 Primary_Amine 2-Amino-2-methylpropanoic acid N_Methyl->Primary_Amine CYP450 + O2, NADPH Formaldehyde2 Formaldehyde N_Methyl->Formaldehyde2

Figure 1: Hypothesized CYP450-mediated N-demethylation pathway of 2-(Dimethylamino)-2-methylpropanoic acid.

Potential Biochemical Functions: Extrapolations and Hypotheses

The structural characteristics of 2-(Dimethylamino)-2-methylpropanoic acid suggest several potential, yet unconfirmed, biochemical roles.

Modulation of Peptide and Protein Function

The incorporation of N,N-dimethylated amino acids into peptides is a well-established strategy to enhance their therapeutic potential. N-methylation can increase resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide drugs[3][4]. Furthermore, the steric bulk of the dimethylamino group can influence peptide conformation, potentially locking it into a bioactive secondary structure and enhancing its binding affinity and selectivity for its target receptor[2].

A Potential Role in Epigenetic Regulation

A fascinating, though speculative, role for N,N-dimethylated amino acids lies in the realm of epigenetics. The discovery of N-Trimethylalanine as a "blocking" group at the N-terminus of histone H2B in Tetrahymena suggests that N-alkylation of amino acids can serve as a post-translational modification[11]. This N-terminal "capping" could protect proteins from degradation via the N-degron pathway and modulate protein-protein or protein-DNA interactions[12]. It is conceivable that 2-(Dimethylamino)-2-methylpropanoic acid or its metabolites could be involved in similar regulatory mechanisms, either by being incorporated into proteins or by influencing the activity of enzymes that mediate such modifications.

Epigenetic_Modulation cluster_1 N-Terminal Protein Modification Protein Newly Synthesized Protein (N-terminus exposed) Capped_Protein N-Terminally Dimethylated Protein (e.g., with a 2-DMAMPA-like moiety) Protein->Capped_Protein NTMT-catalyzed N,N-dimethylation NTMT N-Terminal Methyltransferase (NTMT) SAH S-Adenosyl Homocysteine (SAH) NTMT->SAH SAM S-Adenosyl Methionine (SAM) SAM->NTMT Functional_Outcomes Altered Protein Stability Modulated Protein Interactions Epigenetic Regulation Capped_Protein->Functional_Outcomes

Figure 2: Conceptual diagram of N-terminal protein dimethylation as a potential epigenetic regulatory mechanism.

Future Directions: Experimental Protocols for Functional Elucidation

To address the current knowledge gaps, dedicated experimental investigation is required. The following protocols provide a starting point for researchers to explore the biochemical functions of 2-(Dimethylamino)-2-methylpropanoic acid.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of 2-(Dimethylamino)-2-methylpropanoic acid in the presence of liver microsomes and to identify its primary metabolites.

Materials:

  • 2-(Dimethylamino)-2-methylpropanoic acid

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with 0.1% formic acid (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of 2-(Dimethylamino)-2-methylpropanoic acid in a suitable solvent (e.g., water or DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 2-(Dimethylamino)-2-methylpropanoic acid to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% formic acid.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and to identify potential metabolites (e.g., N-demethylated products).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to assess metabolic stability.

Protocol: Screening for Histone Methyltransferase (HMT) Inhibition

Objective: To assess whether 2-(Dimethylamino)-2-methylpropanoic acid can inhibit the activity of histone methyltransferases.

Materials:

  • Recombinant human HMTs (e.g., G9a, SETD8)

  • Histone H3 peptide substrate

  • S-Adenosyl-L-[methyl-³H]-methionine

  • Scintillation cocktail and counter

  • Tris-HCl buffer (pH 8.0)

  • Varying concentrations of 2-(Dimethylamino)-2-methylpropanoic acid

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, the histone H3 peptide substrate, and the recombinant HMT.

  • Add varying concentrations of 2-(Dimethylamino)-2-methylpropanoic acid to the reaction mixtures. Include a vehicle control (no compound) and a positive control inhibitor.

  • Initiate the reaction by adding S-Adenosyl-L-[methyl-³H]-methionine.

  • Incubate the reaction at 30°C for 1 hour.

  • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [³H]-SAM.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition of HMT activity at each concentration of the test compound and determine the IC₅₀ value if significant inhibition is observed.

Conclusion

2-(Dimethylamino)-2-methylpropanoic acid stands as a molecule of significant potential, primarily recognized for its utility as a synthetic building block in the development of novel therapeutics. While its direct biochemical functions are yet to be fully elucidated, this guide provides a robust theoretical framework for its metabolism and potential biological activities. By drawing parallels with structurally similar compounds, we hypothesize a key role for cytochrome P450 in its metabolic clearance and speculate on its potential to modulate protein function and participate in epigenetic regulation. The provided experimental protocols are intended to empower researchers to test these hypotheses and unlock the full biochemical story of this intriguing N,N-dimethylated amino acid. Further investigation into this and similar molecules will undoubtedly deepen our understanding of the subtle yet profound impacts of amino acid modifications on biological systems.

References

  • Chen, Y., et al. (1997). N-dealkylation metabolism of F-NPS involved hydroxylation at the α-C of tertiary amines catalyzed by CYP450 enzymes. Journal of Biochemical and Molecular Toxicology.
  • Guengerich, F. P., et al. (1996). A 1-electron oxidation of amines yields aminium radicals, which can rearrange to generate carbon radicals that, following oxygen rebound, yield carbinolamines and other products. Chemical Research in Toxicology.
  • Hruby, V. J., et al. (2012). Unnatural amino acids in drug discovery. Viley.
  • Li, C., et al. (2006). Hydrogen atom transfer (HAT) mechanism in P450-mediated hydroxylation. Journal of the American Chemical Society.
  • Baciocchi, E., et al. (2005). Single electron transfer (SET) mechanism in P450-mediated hydroxylation. Journal of the American Chemical Society.
  • This cit
  • Xue, Y., et al. (2016). N-dealkylation metabolism of F-NPS.
  • Toniolo, C., & Crisma, M. (1999). The chemistry of α-aminoisobutyric acid-containing peptides. Advanced Drug Delivery Reviews.
  • Nomoto, M., et al. (1982). N-Trimethylalanine, a novel blocked N-terminal residue of Tetrahymena histone H2B. The Journal of Biochemistry.
  • This cit
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  • Chatterjee, J., et al. (2013). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
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  • Varland, T. A., et al. (2018). N-terminal acetyltransferases and their link to protein degradation. The Journal of Biological Chemistry.
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  • Biron, E., & Chatterjee, J. (2015).
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  • Lenci, E., & Trabocchi, A. (2020). The use of unnatural amino acids to engineer peptides with improved biological properties. Amino Acids.
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Sources

2-(Dimethylamino)-2-methylpropanoic acid structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 2-(Dimethylamino)-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(Dimethylamino)-2-methylpropanoic acid (DMAMPA), a substituted amino acid of interest in pharmaceutical and chemical research. The document moves beyond rote protocols to offer an integrated analytical strategy, grounding each methodological choice in fundamental scientific principles. We will explore a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to build a complete and unambiguous structural profile. This guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating system for the characterization of novel small molecules.

Introduction: The Analyte

2-(Dimethylamino)-2-methylpropanoic acid, also known as trimethylalanine, is a quaternary alpha-amino acid.[1] Its structure incorporates a carboxylic acid and a tertiary amine, making it zwitterionic under physiological conditions. A thorough understanding of its precise three-dimensional structure is critical for applications ranging from synthetic chemistry intermediate to its potential role in constructing peptidomimetics.[2]

Physicochemical Properties

A foundational step in any analysis is the compilation of known properties. This data provides the initial parameters for analytical method development.

PropertyValueSource
CAS Number 220022-94-6[1][3][4]
Molecular Formula C₆H₁₃NO₂[1][3][4]
Molecular Weight 131.17 g/mol [1][5]
IUPAC Name 2-(dimethylamino)-2-methylpropanoic acid[3]
Canonical SMILES CN(C)C(C)(C)C(=O)O[3]
Melting Point ~275 °C[4]

The Analytical Workflow: An Integrated Approach

G cluster_0 Primary Analysis cluster_1 Definitive 3D Structure cluster_2 Final Confirmation MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity & 2D Structure) MS->NMR Provides MW for NMR Final Confirmed Structure of 2-(Dimethylamino)-2-methylpropanoic acid MS->Final XRay X-Ray Crystallography (Absolute 3D Structure) NMR->XRay Confirms identity for crystallization NMR->Final XRay->Final Provides definitive proof

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms.

Expertise & Causality: Why NMR?

We begin with NMR because it provides an unambiguous map of the molecule's covalent framework. For DMAMPA, with its multiple methyl groups, NMR is ideal for confirming the presence and non-equivalence of these key structural motifs. We will perform both ¹H and ¹³C NMR experiments.

Predicted ¹H and ¹³C NMR Data

Based on the known structure, we can predict the expected NMR spectra. These predictions serve as a hypothesis to be tested against experimental data.

Table 1: Predicted ¹H NMR Spectrum (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.8Singlet6HN(CH ₃)₂Protons on methyl groups attached to the electron-withdrawing nitrogen atom.
~1.5Singlet6HC(CH ₃)₂Protons on methyl groups attached to the quaternary carbon.

Note: The acidic proton of the carboxylic acid is typically not observed in D₂O due to rapid solvent exchange.

Table 2: Predicted ¹³C NMR Spectrum (125 MHz, D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
~180C =OCarboxylic acid carbonyl carbon, highly deshielded.
~70(C )(CH₃)₂(N)Quaternary alpha-carbon, shifted downfield by both nitrogen and carbonyl.
~45N(C H₃)₂N-methyl carbons.
~25C(C H₃)₂C-methyl carbons.
Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(Dimethylamino)-2-methylpropanoic acid.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. Causality: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte signals.[6]

    • Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, for precise chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR: Acquire data using a standard pulse-acquire sequence. Typically, 16-32 scans are sufficient.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence to produce singlets for all carbon environments, simplifying the spectrum.[7] A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing & Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons in different environments.[6]

    • Compare the experimental chemical shifts, multiplicities, and integrals to the predicted values in Tables 1 and 2 to confirm the structure.

Mass Spectrometry: Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the connectivity established by NMR.

Expertise & Causality: Why MS?

MS is a highly sensitive technique that validates the elemental composition derived from the molecular formula. For DMAMPA, we would expect a strong signal for the protonated molecule [M+H]⁺ in positive ion mode Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules like amino acids.

Expected Mass Spectrum (Positive Ion ESI-MS)

Table 3: Predicted m/z Peaks for DMAMPA

m/zIonRationale
132.102[M+H]⁺Protonated molecular ion (C₆H₁₄NO₂⁺). High-resolution MS should confirm this exact mass.
86.097[M+H - COOH₂]⁺Loss of formic acid from the parent ion, a common fragmentation for carboxylic acids.
72.081[C₄H₁₀N]⁺Alpha-cleavage resulting in the loss of the carboxyl group and a methyl group.
Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water.

    • Further dilute to a final concentration of 1-10 µg/mL in the mobile phase. Causality: Dilution prevents detector saturation and ion suppression effects.

  • Instrumentation (LC-MS):

    • Liquid Chromatography (LC): Use a C18 reversed-phase column. Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid. Causality: Formic acid aids in the protonation of the analyte for positive ion mode detection.

    • Mass Spectrometer (ESI Source):

      • Set the ionization mode to positive electrospray ionization (ESI+).

      • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the [M+H]⁺ ion.

      • Acquire data in full scan mode over a range of m/z 50-300.

      • If available, perform tandem MS (MS/MS) by isolating the m/z 132 peak and fragmenting it to observe the daughter ions predicted in Table 3.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS define the 2D structure, X-ray crystallography provides the absolute, unambiguous three-dimensional arrangement of atoms in space.[8][9]

Expertise & Causality: Why Crystallography?

This technique is the gold standard for structural determination.[8] If a publication-quality single crystal can be obtained, this method will confirm not only the connectivity but also the precise bond lengths, bond angles, and conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

G Start Purified DMAMPA Crystal Grow Single Crystal (e.g., slow evaporation) Start->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Diffract Irradiate with X-rays & Collect Diffraction Data Mount->Diffract Solve Solve Phase Problem & Generate Electron Density Map Diffract->Solve Refine Build & Refine Atomic Model Solve->Refine End Final 3D Structure Refine->End

Caption: Workflow for Single-Crystal X-ray Crystallography.

  • Crystal Growth (The Crucial Step):

    • This is often the most challenging step.[9] The goal is to obtain a single crystal with dimensions >0.1 mm.[8][9]

    • Method: Slow evaporation is a common technique. Dissolve a high-purity sample of DMAMPA in a suitable solvent (or solvent mixture, e.g., ethanol/water) to near saturation.

    • Loosely cover the container and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

  • Data Collection:

    • Carefully mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of monochromatic X-rays.

    • Rotate the crystal and collect the diffraction pattern (the intensities and positions of the diffracted X-ray spots) on a detector.[8]

  • Structure Solution and Refinement:

    • The collected diffraction data is used to calculate an electron density map of the unit cell.[10]

    • An atomic model is built into the electron density map.

    • The model is computationally refined to best fit the experimental data, yielding the final structure with high precision.

Conclusion

The structural analysis of 2-(Dimethylamino)-2-methylpropanoic acid is achieved through a logical, multi-step process. Mass spectrometry provides the initial confirmation of molecular weight and elemental formula. ¹H and ¹³C NMR spectroscopy then establish the covalent framework and connectivity of the atoms. Finally, single-crystal X-ray crystallography, if successful, delivers the definitive and absolute three-dimensional structure. This integrated workflow ensures a self-validating and trustworthy structural elucidation, meeting the highest standards of scientific integrity.

References

  • (2R)-2-(methylamino)propanoic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • 2-Dimethylamino-propionic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Structural Characterization Methods: NMR, X-Ray Crystallography. (2020, December 1). kbDNA. Retrieved January 6, 2026, from [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023). MDPI. Retrieved January 6, 2026, from [Link]

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). (n.d.). NP-MRD. Retrieved January 6, 2026, from [Link]

  • proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

  • mass spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

  • Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • 2-Methylpropanoic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

  • Propanoic acid, 2,2-dimethyl-, methyl ester. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • X-ray crystallography. (2022, September 15). Proteopedia. Retrieved January 6, 2026, from [Link]

  • Powder X-ray diffraction pattern of 2MIM crystal. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • X-ray macromolecular crystallography: an overview. (n.d.). Moodle@Units. Retrieved January 6, 2026, from [Link]

Sources

spectroscopic data for 2-(Dimethylamino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Dimethylamino)-2-methylpropanoic Acid

Preamble: A Note on Data and Predictive Analysis

This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding the expected spectroscopic signatures of 2-(Dimethylamino)-2-methylpropanoic acid. By drawing causal links between molecular structure and spectral output, and using the well-characterized analogue 2-methylpropanoic acid as a reference, we can construct a highly accurate and predictive guide. This approach underscores the power of spectroscopic theory in anticipating experimental outcomes, a critical skill in modern chemical research.

Molecular Structure and Predicted Spectroscopic Overview

2-(Dimethylamino)-2-methylpropanoic acid is a tertiary amino acid. Its structure is defined by a central quaternary carbon atom bonded to two methyl groups, a carboxylic acid group, and a dimethylamino group. This unique arrangement dictates the electronic environment of each atom and, consequently, its interaction with various electromagnetic frequencies.

Key Structural Features:

  • Quaternary α-Carbon: This carbon lacks a directly attached proton, a key feature for NMR analysis.

  • Carboxylic Acid: This functional group will produce highly characteristic signals in both IR (broad O-H, sharp C=O stretches) and NMR (deshielded ¹H and ¹³C signals).

  • Tertiary Amine (Dimethylamino): The nitrogen atom influences the chemical shift of adjacent carbons and protons. The C-N bond will have a characteristic IR absorption.

  • Gem-Dimethyl Group: The two methyl groups attached to the quaternary carbon are chemically equivalent, simplifying the NMR spectra.

The following sections will deconstruct the predicted data from four core analytical techniques: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. Based on the structure of 2-(Dimethylamino)-2-methylpropanoic acid, we can predict a relatively simple spectrum.

Predicted ¹H NMR Spectrum

The molecule has three distinct sets of chemically non-equivalent protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
A ~1.3 - 1.5Singlet6H-C(CH₃)₂: These two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and thus show no coupling to other protons, resulting in a sharp singlet.
B ~2.3 - 2.5Singlet6H-N(CH₃)₂: The two methyl groups on the nitrogen are also equivalent. Their proximity to the electron-withdrawing nitrogen atom shifts them downfield relative to the other methyl groups. They appear as a singlet as there are no adjacent protons.
C ~10 - 13Broad Singlet1H-COOH: The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange with the solvent. Its chemical shift can be highly variable depending on solvent and concentration.

This prediction can be contextualized by examining the known spectrum of 2-methylpropanoic acid. In its spectrum, the six equivalent methyl protons appear as a doublet at ~1.2 ppm, coupled to the single methine proton.[1] The substitution of this methine proton with the dimethylamino group in our target molecule removes this coupling, leading to the predicted singlet for the gem-dimethyl protons.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol ensures a high-quality, reproducible spectrum.

  • Sample Preparation: Dissolve 5-10 mg of 2-(Dimethylamino)-2-methylpropanoic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality: Deuterated solvents are used to avoid large solvent signals in the spectrum. DMSO-d₆ is often suitable for carboxylic acids as it helps in observing the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is tuned and shimmed to optimize magnetic field homogeneity. Trustworthiness: Proper shimming is critical for achieving high resolution and sharp peaks.

  • Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters on a 400 MHz spectrometer would be:

    • Spectral Width: ~16 ppm

    • Number of Scans: 8-16 (adjust for signal-to-noise)

    • Relaxation Delay (d1): 2-5 seconds. Causality: A sufficient relaxation delay ensures quantitative integration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (5-10 mg in 0.7 mL solvent) Add_TMS Add TMS Standard Dissolve->Add_TMS Tune Tune & Shim Spectrometer Add_TMS->Tune Acquire Acquire FID (1D Pulse Program) Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate Integrate Integrate Signals Calibrate->Integrate Analysis Analysis Integrate->Analysis

Caption: Workflow for ¹H NMR Spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the number of chemically distinct carbon environments in a molecule.

Predicted ¹³C NMR Spectrum

Due to molecular symmetry, the six carbon atoms of 2-(Dimethylamino)-2-methylpropanoic acid will give rise to four distinct signals in a broadband proton-decoupled spectrum.

Predicted SignalChemical Shift (δ, ppm)Assignment & Rationale
A ~25 - 35-C(CH₃)₂: The two equivalent gem-dimethyl carbons are in a typical alkyl region. Based on data for 2-methylpropanoic acid (~19 ppm), this signal may be shifted slightly downfield.[2]
B ~40 - 50-N(CH₃)₂: These two equivalent N-methyl carbons are shifted downfield due to the electronegativity of the nitrogen atom.
C ~60 - 70-C(CH₃)₂: The quaternary α-carbon is significantly deshielded by the adjacent nitrogen and carbonyl groups.
D ~175 - 185-COOH: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the far downfield end of the spectrum, a characteristic feature for this functional group.[3]
Experimental Protocol: ¹³C NMR Spectrum Acquisition
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Tune and shim the spectrometer for the ¹³C frequency.

  • Acquisition: Use a standard pulse program with broadband proton decoupling (e.g., zgpg30). Causality: Proton decoupling collapses all C-H coupling, resulting in a single sharp line for each unique carbon, which simplifies the spectrum and improves signal-to-noise.

    • Spectral Width: ~220 ppm

    • Number of Scans: 256 or more. Trustworthiness: A higher number of scans is required due to the low natural abundance of the ¹³C isotope (~1.1%).

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Process the FID similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction). Reference the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Workflow Visualization

G Sample Prepare Concentrated Sample (20-50 mg in solvent) Setup Tune & Shim for ¹³C Sample->Setup Acquire Acquire with Proton Decoupling (e.g., zgpg30, >256 scans) Setup->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process Reference Reference to Solvent Peak Process->Reference Analyze Assign Carbon Signals Reference->Analyze

Caption: Workflow for ¹³C NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Predicted Key IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group & Rationale
2500 - 3300O-H StretchCarboxylic Acid: A very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. This often overlaps with C-H stretching bands.[4]
2950 - 3000C-H StretchAlkyl (sp³): Medium to strong sharp peaks corresponding to the stretching vibrations of the methyl groups.
1700 - 1725C=O StretchCarboxylic Acid: A very strong and sharp absorption due to the carbonyl stretch. Its exact position is sensitive to hydrogen bonding.[5]
1210 - 1320C-O StretchCarboxylic Acid: Strong absorption associated with the carbon-oxygen single bond stretch.
1000 - 1250C-N StretchTertiary Amine: Medium intensity absorption corresponding to the stretching of the carbon-nitrogen bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common, rapid technique that requires minimal sample preparation.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum. Trustworthiness: This step is crucial to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid 2-(Dimethylamino)-2-methylpropanoic acid powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Causality: Good contact is essential for obtaining a strong, high-quality signal as the IR beam only penetrates a few microns into the sample.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Workflow Visualization

G Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Pressure Clamp Sample->Pressure Acquire Acquire Sample Spectrum (16-32 scans) Pressure->Acquire Analyze Identify & Assign Functional Group Peaks Acquire->Analyze

Caption: Workflow for ATR FT-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a molecular fingerprint that can be used for structural elucidation.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular weight of C₆H₁₃NO₂ is 131.17 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 131 . Its intensity may be low due to the molecule's propensity to fragment.

  • Key Fragmentation Pathways:

    • Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) to give a fragment at m/z = 86 . This corresponds to the [M - COOH]⁺ ion, [C₅H₁₂N]⁺, which would be a relatively stable aminium radical cation.

    • Alpha-Cleavage (C-C): Cleavage of the C-C bond alpha to the nitrogen is a highly favored pathway for amines. This would result in the loss of a methyl radical (15 Da) to form a stable iminium ion at m/z = 116 [M - CH₃]⁺.

    • Alpha-Cleavage (N-C): The most favorable alpha-cleavage would involve the bond between the quaternary carbon and the carbonyl carbon. This generates a highly stable iminium ion, [C₅H₁₂N]⁺, at m/z = 86 . This is likely to be a very prominent, if not the base, peak.

    • Loss of Dimethylamine: Cleavage could also lead to the loss of a neutral dimethylamine molecule (45 Da), leaving a fragment at m/z = 86 .

m/z ValueProposed Fragment IonRationale
131[C₆H₁₃NO₂]⁺Molecular Ion (M⁺)
116[M - CH₃]⁺Loss of a methyl radical via alpha-cleavage.
86[M - COOH]⁺ or [C₅H₁₂N]⁺Loss of carboxyl radical or formation of a stable iminium ion via alpha-cleavage. Likely a major peak.
45[COOH]⁺Carboxyl cation.

This contrasts with the fragmentation of 2-methylpropanoic acid, which is dominated by fragments at m/z 73 ([M-CH₃]⁺) and m/z 43 ([isopropyl]⁺).[6] The presence of the nitrogen atom in our target molecule fundamentally alters the fragmentation pathways, directing cleavage to form nitrogen-stabilized cations.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile solid, a direct insertion probe (DIP) can be used, which is heated to vaporize the sample directly into the ion source.

  • Ionization: Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV). Causality: 70 eV is a standard energy that provides sufficient energy for reproducible ionization and fragmentation, allowing for library matching.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Workflow Visualization

G Intro Sample Introduction (e.g., Direct Insertion Probe) Ionize Ionization (70 eV Electron Impact) Intro->Ionize Accelerate Ion Acceleration Ionize->Accelerate Separate Mass Analysis (Separation by m/z) Accelerate->Separate Detect Ion Detection Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion and Synthesis of Data

The structural characterization of 2-(Dimethylamino)-2-methylpropanoic acid can be confidently achieved through a combination of NMR, FT-IR, and Mass Spectrometry. This guide provides a predictive but scientifically grounded framework for interpreting the expected results. The key identifying features are the four-signal ¹³C NMR spectrum, the three-singlet ¹H NMR spectrum, the characteristic broad O-H and strong C=O IR bands, and a mass spectrum dominated by fragmentation alpha to the nitrogen atom (m/z 86). By understanding the causal relationships between the molecule's structure and its spectroscopic output, researchers can effectively confirm its identity, assess its purity, and proceed with confidence in drug development and scientific research applications.

References

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved January 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. Retrieved January 6, 2026, from [Link]

  • Filo. (2025, October 25). How will you distinguish the following pairs of compounds using the mass spectrometry. Retrieved January 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved January 6, 2026, from [Link]

  • Socratic Q&A. (2017, December 1). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra? Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the In Vitro Activity of 2-(Dimethylamino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader:

Following a comprehensive search of available scientific literature and databases, it has been determined that there is currently no publicly accessible information regarding the in vitro biological activity of 2-(Dimethylamino)-2-methylpropanoic acid. The search results were primarily limited to listings by chemical suppliers, which provide basic chemical and physical properties but do not include data on its effects in biological systems.

As a Senior Application Scientist committed to scientific integrity and accuracy, I cannot, in good faith, generate a technical guide or whitepaper on a topic for which no experimental data exists. To do so would be to engage in speculation and would not meet the rigorous standards of scientific discourse.

This document will instead serve to outline the methodologies and experimental approaches that would be necessary to characterize the in vitro activity of a novel compound such as 2-(Dimethylamino)-2-methylpropanoic acid. This will provide researchers, scientists, and drug development professionals with a foundational framework for initiating such an investigation.

Part 1: A Proposed Research Framework for Investigating the In Vitro Activity of 2-(Dimethylamino)-2-methylpropanoic acid

The following sections detail a logical and scientifically rigorous approach to exploring the potential biological effects of 2-(Dimethylamino)-2-methylpropanoic acid in a laboratory setting.

Initial Cytotoxicity and Cell Viability Screening

The first crucial step in evaluating any new chemical entity is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentrations to be used in subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cells of a relevant lineage (e.g., a cancer cell line for oncology studies, or a primary cell line for other therapeutic areas) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-(Dimethylamino)-2-methylpropanoic acid in appropriate cell culture media. Remove the old media from the cells and add the media containing the compound at various concentrations. Include a vehicle control (the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period relevant to the cell type and expected mechanism of action (typically 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Diagram of Experimental Workflow

G cluster_0 Cell Viability Assay Workflow A Plate Cells in 96-well Plate B Treat with 2-(Dimethylamino)-2-methylpropanoic acid A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: A typical workflow for assessing cell viability using the MTT assay.

Target-Based Screening: Enzyme Inhibition Assays

Should the initial screening suggest a biological effect, the next logical step is to investigate potential molecular targets. Given that many drugs function as enzyme inhibitors, this is a critical area of exploration.

Experimental Protocol: Generic Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.

  • Compound Incubation: In a 96-well plate, add the enzyme and varying concentrations of 2-(Dimethylamino)-2-methylpropanoic acid. Include a control with no inhibitor. Allow for a pre-incubation period for the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Monitor the reaction progress over time. This can be done by measuring the appearance of a product or the disappearance of the substrate, often through changes in absorbance or fluorescence.

  • Data Analysis: Plot the reaction rate as a function of substrate concentration in the presence and absence of the inhibitor. This data can be used to determine the type of inhibition (e.g., competitive, non-competitive) and the Ki (inhibition constant).[1][2][3]

Diagram of Enzyme Inhibition Types

G cluster_1 Modes of Enzyme Inhibition A Enzyme E Active Site A->E Has F Allosteric Site A->F Has G Enzyme-Substrate Complex A->G Forms B Substrate B->E Binds to B->G Forms C Competitive Inhibitor C->E Competes for D Non-competitive Inhibitor D->F Binds to H No Reaction G->H Inhibited by D I Enzyme-Inhibitor Complex I->H

Caption: A simplified diagram illustrating competitive and non-competitive enzyme inhibition.

Elucidating Cellular Mechanisms: Signaling Pathway Analysis

If the compound demonstrates a consistent biological effect, investigating its impact on key cellular signaling pathways is essential to understand its mechanism of action.

Experimental Protocol: Western Blot for Signaling Protein Phosphorylation

  • Cell Treatment and Lysis: Treat cells with 2-(Dimethylamino)-2-methylpropanoic acid at a concentration known to elicit a response. After the desired time, lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a phosphorylated signaling protein (e.g., p-Akt, p-ERK).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and image the resulting signal.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation in response to the compound.

Part 2: The Path Forward

The absence of data on the in vitro activity of 2-(Dimethylamino)-2-methylpropanoic acid represents a gap in our scientific knowledge. The experimental frameworks outlined above provide a clear and established path for any researcher or organization interested in characterizing this compound. Such studies are fundamental to the process of drug discovery and development. Should research on this compound be published in the future, a comprehensive technical guide could then be developed.

References

As there is no specific data on the in vitro activity of 2-(Dimethylamino)-2-methylpropanoic acid, a formal reference list of supporting literature cannot be compiled. The protocols and concepts described are standard methodologies in cell biology and biochemistry, and further information can be found in foundational textbooks and methodology guides in these fields. The citations included in the text refer to general concepts of enzyme inhibition.

Sources

An In-Depth Technical Guide to 2-(Dimethylamino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Building Block for Advanced Molecular Design

2-(Dimethylamino)-2-methylpropanoic acid, with the Chemical Abstracts Service (CAS) number 220022-94-6 , is a non-proteinogenic amino acid that offers a unique combination of structural features for advanced molecular design in medicinal chemistry and drug discovery.[1][2] As an α,α-disubstituted and N,N-dimethylated amino acid, it provides steric hindrance and a fixed tertiary amine, which can significantly influence the biological and pharmacokinetic properties of parent molecules.[3][4] This guide provides a comprehensive overview of its synthesis, properties, and strategic applications, offering a technical resource for its effective utilization in research and development.

The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance metabolic stability and improve oral bioavailability.[4] The N-methylation prevents the formation of hydrogen bonds and can disrupt secondary structures like β-sheets, while also increasing lipophilicity, which can aid in membrane permeability.[3] Furthermore, the gem-dimethyl group at the alpha-carbon restricts conformational flexibility, a property that can be exploited to lock a peptide or small molecule into a bioactive conformation.[5]

Physicochemical and Structural Data

A clear understanding of the fundamental properties of 2-(Dimethylamino)-2-methylpropanoic acid is essential for its application. The key physicochemical data are summarized below.

PropertyValueSource
CAS Number 220022-94-6[1]
Molecular Formula C₆H₁₃NO₂[2]
Molecular Weight 131.17 g/mol [1]
IUPAC Name 2-(dimethylamino)-2-methylpropanoic acid[2]
Canonical SMILES CN(C)C(C)(C)C(=O)O[2]
Alternate Name Trimethylalanine[1]
Appearance Solid (predicted)-
Storage Sealed in dry, 2-8°C[6]

Synthesis and Manufacturing: A Plausible and Referenced Approach

While specific proprietary synthesis routes for commercial production may vary, a chemically sound and efficient method for the laboratory-scale synthesis of 2-(Dimethylamino)-2-methylpropanoic acid is the exhaustive N-methylation of its precursor, 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid, Aib). The Eschweiler-Clarke reaction is a classic and reliable method for this transformation.

The causality behind this choice of reaction is its high yield and selectivity for methylation, using readily available and inexpensive reagents: formic acid and formaldehyde. Formic acid acts as both a catalyst and the reducing agent, while formaldehyde serves as the source of the methyl groups. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate. The reaction is driven to completion by the use of an excess of the methylating agents.

SynthesisWorkflow A 2-Amino-2-methylpropanoic acid (Aib) C Reaction Vessel (Heat) A->C B Formaldehyde (HCHO) Formic Acid (HCOOH) B->C D Work-up & Purification (e.g., Crystallization) C->D Eschweiler-Clarke Reaction E 2-(Dimethylamino)-2-methylpropanoic acid D->E Isolation

Caption: Proposed synthesis workflow for 2-(Dimethylamino)-2-methylpropanoic acid.

Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

This protocol describes a plausible method for the synthesis of 2-(Dimethylamino)-2-methylpropanoic acid from 2-amino-2-methylpropanoic acid.

Materials:

  • 2-amino-2-methylpropanoic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1 equivalent of 2-amino-2-methylpropanoic acid in a minimal amount of water.

  • Addition of Reagents: To the stirred solution, add 5 equivalents of aqueous formaldehyde, followed by the slow addition of 5 equivalents of formic acid. The addition of formic acid may be exothermic and should be done with caution.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess reagents and water.

  • Isolation: Redissolve the residue in a small amount of water and acidify with concentrated HCl to a pH of approximately 1-2. Evaporate the solution to dryness. The resulting solid is the hydrochloride salt of the product.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for this is a mixture of acetone and diethyl ether. The purified hydrochloride salt can be converted to the free amino acid by treatment with a suitable base and subsequent purification if required.

Applications in Drug Discovery and Development

The true value of 2-(Dimethylamino)-2-methylpropanoic acid lies in its potential as a strategic building block to modulate the properties of therapeutic candidates. Its incorporation can be envisioned in several areas:

  • Peptide Therapeutics: The introduction of N-methylated amino acids is a key strategy to improve the pharmacokinetic properties of peptides.[3] By replacing a native amino acid with 2-(Dimethylamino)-2-methylpropanoic acid, researchers can block enzymatic degradation at that site, potentially increasing the half-life of the peptide.[4] The steric bulk of the gem-dimethyl group can also enforce a specific backbone conformation, which may lead to higher receptor affinity or selectivity.

  • Small Molecule Drug Design: In small molecules, the dimethylamino group can serve as a basic center, which can be crucial for interacting with acidic residues in a target protein or for improving solubility. The quaternary carbon center provides a stable anchor point for building molecular complexity.

  • PROTACs and Molecular Glues: As a component of linkers in Proteolysis Targeting Chimeras (PROTACs) or molecular glues, this amino acid derivative could provide specific conformational constraints and solubility properties to the linker, influencing the ternary complex formation.

A 2-(Dimethylamino)-2- methylpropanoic acid B Enhanced Proteolytic Stability A->B N,N-dimethylation C Improved Membrane Permeability A->C Increased lipophilicity D Conformational Constraint A->D gem-dimethyl group E Modulation of Physicochemical Properties B->E C->E D->E

Caption: Key property modulations enabled by 2-(Dimethylamino)-2-methylpropanoic acid.

Analytical Characterization

Rigorous analytical characterization is paramount for ensuring the identity and purity of 2-(Dimethylamino)-2-methylpropanoic acid. Below are the expected outcomes from standard analytical techniques.

TechniqueExpected Results
¹H NMR A singlet for the two N-methyl groups (approx. 2.3-2.8 ppm), a singlet for the two α-methyl groups (approx. 1.2-1.6 ppm), and a broad singlet for the carboxylic acid proton (variable, >10 ppm). The integration ratio would be 6:6:1.
¹³C NMR A signal for the quaternary α-carbon, a signal for the N-methyl carbons, a signal for the α-methyl carbons, and a signal for the carbonyl carbon (approx. 175-185 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z 132.0970.
HPLC/UPLC A sharp, single peak on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with formic acid or trifluoroacetic acid).

Safety and Handling

Based on available safety data sheets, 2-(Dimethylamino)-2-methylpropanoic acid should be handled with appropriate precautions.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.

  • Precautionary Phrases: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.

Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.

References

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • Representative bioactive natural substances bearing N,Ndimethyl amino acid. | Download Scientific Diagram. ResearchGate. [Link]

  • 2-Dimethylamino-propionic acid | C5H11NO2 | CID 11788290 - PubChem. National Institutes of Health. [Link]

  • Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group | The Journal of Organic Chemistry. ACS Publications. [Link]

  • alpha-(Methylamino)isobutyric acid | C5H11NO2 | CID 75725 - PubChem. National Institutes of Health. [Link]

  • Biological Activities of Amino Acid Derivatives and their Complexes a Review. ResearchGate. [Link]

  • (R)-2-(Dimethylamino)propanoic acid - MySkinRecipes. MySkinRecipes. [Link]

  • Key Chemical Building Blocks for Pharmaceutical Synthesis: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 2-Aminoisobutyric acid - Wikipedia. Wikipedia. [Link]

  • A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Showing metabocard for N-Methyl-a-aminoisobutyric acid (HMDB0002141) - Human Metabolome Database. Human Metabolome Database. [Link]

  • (Dimethylamino)methylene hydantoins as building blocks in the synthesis of oxoaplysinopsins and parabanic acids with antifungal activity - PubMed. PubMed. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - MDPI. MDPI. [Link]

  • Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents.
  • Propanoic acid, 2-methyl- - the NIST WebBook. NIST. [Link]

  • Alpha-N-methylation of amino acids - Google Patents.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. Patsnap. [Link]

  • 2-Amino-2-methylpropanoic acid;2-oxopentanedioic acid | C9H15NO7 | CID 87522207. PubChem. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis and Characterization of 2-(Dimethylamino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the synthesis, purification, and characterization of 2-(Dimethylamino)-2-methylpropanoic acid, a tertiary amino acid with applications in medicinal chemistry and drug development. The featured synthetic route employs the robust and efficient Eschweiler-Clarke reaction for the exhaustive methylation of the commercially available 2-amino-2-methylpropanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and detailed analytical procedures.

Introduction

2-(Dimethylamino)-2-methylpropanoic acid, also known as N,N-dimethyl-α-aminoisobutyric acid, is a quaternary alpha-amino acid. Its structure, featuring a gem-dimethyl group on the alpha-carbon and a dimethylated amino group, imparts unique conformational constraints and physicochemical properties. These characteristics make it a valuable building block in the design of peptides, peptidomimetics, and small molecule therapeutics. The incorporation of this moiety can enhance metabolic stability, modulate bioactivity, and influence molecular conformation.

This application note details a reliable and scalable laboratory procedure for the synthesis of 2-(Dimethylamino)-2-methylpropanoic acid via the Eschweiler-Clarke reaction. This classic reductive amination method utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a high-yielding and straightforward pathway to the desired tertiary amine from a primary amine precursor.[1][2][3] The reaction proceeds without the formation of quaternary ammonium salts, a significant advantage of this method.[1][4]

Synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid via Eschweiler-Clarke Reaction

The synthesis is a one-pot reaction that proceeds through the formation of an imine intermediate followed by reduction with formic acid. The process is repeated to achieve exhaustive methylation of the primary amine.[4][5]

Overall Reaction Scheme

reactant 2-Amino-2-methylpropanoic Acid reagents + Formaldehyde (excess) + Formic Acid (excess) product 2-(Dimethylamino)-2-methylpropanoic Acid reagents->product byproducts + CO2 + H2O

Caption: Overall reaction for the synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityPurity
2-Amino-2-methylpropanoic acidC₄H₉NO₂103.1210.3 g (0.1 mol)≥98%
Formaldehyde (37% in H₂O)CH₂O30.0324.3 mL (~0.3 mol)ACS grade
Formic AcidCH₂O₂46.0315.2 mL (~0.4 mol)≥95%
Hydrochloric Acid (concentrated)HCl36.46As neededACS grade
Sodium HydroxideNaOH40.00As neededACS grade
Dichloromethane (DCM)CH₂Cl₂84.93200 mLACS grade
Anhydrous Sodium SulfateNa₂SO₄142.04As neededACS grade
Deionized WaterH₂O18.02As needed
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-2-methylpropanoic acid (10.3 g, 0.1 mol).

  • Addition of Reagents: To the flask, add formic acid (15.2 mL, 0.4 mol) followed by the dropwise addition of a 37% aqueous formaldehyde solution (24.3 mL, 0.3 mol). The addition of formaldehyde may be exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reaction: Heat the reaction mixture to 90-100°C and maintain it under reflux with vigorous stirring for 24 hours. The evolution of carbon dioxide should be observed.

  • Workup - Acidification: After cooling the reaction mixture to room temperature, carefully add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1-2. This step protonates the product and helps in the subsequent removal of excess reagents.

  • Workup - Evaporation: Remove the excess formic acid, formaldehyde, and water by rotary evaporation under reduced pressure.

  • Workup - Basification and Extraction: Dissolve the residue in a minimal amount of deionized water and cool the solution in an ice bath. Carefully adjust the pH to ~9-10 with a concentrated sodium hydroxide solution. Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

Mechanistic Insight

The Eschweiler-Clarke reaction proceeds via a two-step sequence that is repeated. First, the primary amine attacks the formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. The formic acid then acts as a hydride donor to reduce the iminium ion to a secondary amine. This process is repeated with the secondary amine to yield the final tertiary amine. The release of carbon dioxide from the oxidation of formic acid drives the reaction to completion.[1][5]

A Primary Amine C Iminium Ion A->C + B Formaldehyde E Secondary Amine C->E + D Formic Acid G Iminium Ion E->G + F Formaldehyde I Tertiary Amine G->I + H Formic Acid

Caption: Simplified workflow of the Eschweiler-Clarke reaction.

Characterization of 2-(Dimethylamino)-2-methylpropanoic Acid

Thorough characterization of the synthesized product is crucial to confirm its identity and purity.

Physical Properties
PropertyValue
Appearance White to off-white crystalline solid
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Melting Point Expected to be a high-melting solid
Solubility Soluble in water and polar organic solvents
Spectroscopic Data

The following are expected spectroscopic data for 2-(Dimethylamino)-2-methylpropanoic acid.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Expected Chemical Shifts (in ppm, relative to TMS):

      • A singlet corresponding to the six protons of the two equivalent methyl groups on the alpha-carbon.

      • A singlet corresponding to the six protons of the two equivalent methyl groups on the nitrogen atom.

      • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Expected Chemical Shifts (in ppm):

      • A signal for the two equivalent methyl carbons attached to the alpha-carbon.

      • A signal for the alpha-carbon.

      • A signal for the two equivalent methyl carbons attached to the nitrogen.

      • A signal for the carboxylic acid carbonyl carbon.

  • IR (Infrared) Spectroscopy:

    • Expected Characteristic Peaks (in cm⁻¹):

      • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

      • C-H stretching vibrations from the methyl groups around 2950-2850 cm⁻¹.

      • A strong C=O stretch from the carboxylic acid carbonyl group around 1710 cm⁻¹.

      • C-N stretching vibrations.

  • MS (Mass Spectrometry):

    • Expected m/z values for [M+H]⁺ (Electrospray Ionization - ESI): 132.0970

    • Fragmentation Pattern: The mass spectra of N,N-dimethyl amino acids are characterized by the initial loss of H₂O and CO.[6] Further fragmentation will be indicative of the methyl groups on the nitrogen and the side chain.

Safety Precautions

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Formic acid is corrosive and can cause severe burns.

  • Concentrated acids and bases are highly corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Eschweiler-Clarke reaction provides an effective and straightforward method for the synthesis of 2-(Dimethylamino)-2-methylpropanoic acid from readily available starting materials. The protocol described in this application note is robust and can be adapted for various scales. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of the target compound, facilitating its use in further research and development activities.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino-Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

  • Moore, M. L. The Leuckart Reaction. Org. React.1949 , 5, 301–330. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2009 . [Link]

  • Organic Syntheses. α-AMINOISOBUTYRIC ACID. [Link]

  • Per-Ola, K.; et al. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. J. Mass Spectrom.2015 , 50 (5), 771-81. [Link]

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Determining an Appropriate In Vivo Dosage for 2-(Dimethylamino)-2-methylpropanoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Novel Compound Dosing in Preclinical Research

For researchers and drug development professionals venturing into in vivo studies with novel small molecules like 2-(Dimethylamino)-2-methylpropanoic acid, the absence of established dosage regimens presents a significant challenge. This guide provides a comprehensive framework and detailed protocols for systematically determining a safe and efficacious dose for this compound in a preclinical setting. As there is no publicly available, peer-reviewed data on the in vivo administration of 2-(Dimethylamino)-2-methylpropanoic acid, this document will not prescribe a specific dosage. Instead, it will empower the researcher with the principles and methodologies to independently establish an appropriate dose range for their specific animal model and research question.

The core of this guide is built upon a logical, stepwise approach, beginning with preliminary in vitro assessments to inform a starting dose, followed by a systematic in vivo dose-range finding study to identify the maximum tolerated dose (MTD). This process is crucial for ensuring animal welfare and generating reproducible, high-quality data in subsequent efficacy studies.[1][2]

Part 1: Foundational Steps - From In Vitro Assessment to Vehicle Selection

Before initiating any in vivo experiments, a foundational understanding of the compound's characteristics is paramount. This includes its solubility and in vitro cytotoxicity, which are critical for formulation development and estimating a safe starting dose.

In Vitro Cytotoxicity: A Preliminary Indicator of Bioactivity

In the absence of prior in vivo data, in vitro cytotoxicity assays serve as a valuable first step to estimate a compound's potential for causing cellular damage and to identify a concentration range for initial in vivo testing.[3][4] Common assays include:

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, providing a measure of cytotoxicity.[5]

The effective concentration that causes 50% of the desired effect (EC50) or the concentration that is toxic to 50% of the cells (TC50) from these in vitro studies can be used as a starting point for in vivo dose calculations, albeit with caution, as in vitro and in vivo conditions can differ significantly.[6][7]

Formulation and Vehicle Selection: Ensuring Bioavailability

The choice of vehicle for administering 2-(Dimethylamino)-2-methylpropanoic acid is critical for ensuring its solubility, stability, and bioavailability. The ideal vehicle should be non-toxic and not interfere with the compound's activity.[8]

Table 1: Common Vehicles for In Vivo Administration of Small Molecules

Vehicle CompositionRoute of AdministrationSuitability & Considerations
Saline (0.9% NaCl)IV, IP, SC, POSuitable for water-soluble compounds.
Phosphate-Buffered Saline (PBS)IV, IP, SC, POBuffered saline, suitable for water-soluble compounds.
5% Dextrose in Water (D5W)IV, IP, SC, POAn alternative to saline for soluble compounds.
10% DMSO in Saline/PBSIV, IP, SCFor compounds with limited aqueous solubility. DMSO concentration should be minimized due to potential toxicity.
20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), 40% Polyethylene Glycol (PEG-400)IVA vehicle for poorly soluble compounds, designed to minimize cardiovascular effects.[9]
0.5% Methylcellulose in WaterPOA common suspension for oral administration of insoluble compounds.
Corn Oil / Sesame OilPO, SCSuitable for lipophilic compounds.

IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, PO: Per os (Oral)

It is imperative to conduct solubility tests of 2-(Dimethylamino)-2-methylpropanoic acid in various potential vehicles to identify the most suitable formulation.

Part 2: The Core Protocol - In Vivo Dose-Range Finding (DRF) Study

A dose-range finding (DRF) study is a pivotal experiment to determine the tolerability of a novel compound and to identify the Maximum Tolerated Dose (MTD).[1] The MTD is defined as the highest dose that does not cause unacceptable adverse effects.[1] This study is typically conducted in a small number of animals and involves administering escalating doses of the compound.

Experimental Design and Workflow

The following protocol outlines a typical DRF study in rodents (e.g., mice or rats), which are commonly used as initial animal models.[1]

DRF_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Select Animal Model (e.g., C57BL/6 Mice) B Prepare Formulation (Compound in selected vehicle) A->B C Determine Starting Dose (Based on in vitro data or literature on similar compounds) B->C D Administer Single Dose (e.g., IP or PO) C->D E Monitor Clinical Signs (Body weight, behavior, etc.) D->E F Dose Escalation (e.g., 2-3 fold increase) E->F If no severe toxicity G Observe for 7-14 Days E->G If severe toxicity, MTD is the previous dose level F->D Administer to new cohort H Necropsy & Gross Pathology (Optional) G->H I Determine MTD (Highest dose with no severe toxicity) H->I

Caption: Workflow for a Dose-Range Finding (DRF) study.

Step-by-Step Protocol for a DRF Study in Mice
  • Animal Model Selection:

    • Choose a common laboratory mouse strain (e.g., C57BL/6 or BALB/c).

    • Use healthy, young adult animals (e.g., 8-12 weeks old) of a single sex to minimize variability.[10][11]

    • House the animals in standard conditions with ad libitum access to food and water.[11]

  • Dose Level Selection:

    • Starting Dose: If in vitro data is available, a starting dose can be estimated. In the absence of data, a conservative starting dose (e.g., 1-10 mg/kg) is recommended.

    • Dose Escalation: Subsequent dose levels should be increased by a set factor, typically 2- to 3-fold.[1]

    • Example Dose Cohorts (mg/kg): 1, 3, 10, 30, 100.

  • Administration:

    • Choose a route of administration that is relevant to the intended therapeutic application (e.g., intraperitoneal injection for systemic exposure, oral gavage for oral bioavailability).[8]

    • Administer a single dose of the compound to a small group of animals (n=3-5 per dose group).

  • Monitoring and Observations:

    • Monitor the animals closely for the first few hours after dosing and then daily for 7-14 days.[9]

    • Clinical Signs: Record any signs of toxicity, such as changes in posture, activity, breathing, and any signs of pain or distress.

    • Body Weight: Measure and record the body weight of each animal daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.

    • Food and Water Intake: Monitor for any significant changes.

  • Determining the MTD:

    • The MTD is the highest dose at which no significant signs of toxicity (e.g., more than 15% body weight loss, severe clinical signs) are observed.

Part 3: Extrapolating and Refining the Dosage

Once the MTD is established in a rodent model, this information can be used to estimate a starting dose for other species and to design subsequent efficacy studies.

Allometric Scaling: Dose Conversion Between Species

Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area.[8][12][13][14] This is a more accurate method than simply scaling the dose based on body weight.[13]

The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33 [15]

Alternatively, conversion factors based on body surface area can be used.

Table 2: Allometric Scaling Factors for Dose Conversion

FromTo Mouse (20g)To Rat (200g)To Rabbit (1.5kg)To Dog (10kg)To Human (60kg)
Mouse -0.50.250.1250.081
Rat 2-0.50.250.162
Rabbit 42-0.50.324
Dog 842-0.541
Human 12.36.23.11.85-

To calculate the equivalent dose in the "To" species, multiply the dose (in mg/kg) from the "From" species by the corresponding factor.

Designing Efficacy Studies

Based on the MTD determined in the DRF study, dose levels for efficacy studies can be selected. Typically, three dose levels are chosen:

  • A high dose, which is at or near the MTD.

  • A mid-dose.

  • A low dose.

This allows for the evaluation of a dose-response relationship for the therapeutic effect of 2-(Dimethylamino)-2-methylpropanoic acid.

Part 4: Ethical Considerations and Regulatory Guidelines

All in vivo studies must be conducted in accordance with ethical guidelines and regulations. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute toxicity testing, such as OECD Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure).[9][10][11] These guidelines are designed to minimize the number of animals used while still obtaining valuable toxicological data.[11]

Conclusion: A Pathway to Informed Dosing

Determining the appropriate in vivo dosage for a novel compound like 2-(Dimethylamino)-2-methylpropanoic acid is a critical and systematic process. By following the principles and protocols outlined in this guide, researchers can establish a safe and effective dose range, ensuring the integrity of their research and the welfare of their animal subjects. This methodical approach, from in vitro assessment to in vivo dose-range finding and allometric scaling, provides a robust foundation for advancing the preclinical development of new therapeutic agents.

References

  • Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development? Retrieved from [Link]

  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). Retrieved from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Barn World. (2024, February 4). Can Animal Scales Help with Dosage Calculations for Medications? Retrieved from [Link]

  • Chemsafetypro. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Retrieved from [Link]

  • Nikam, A. V., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 137-141.
  • Scribd. (n.d.). OECD Toxicity Guidelines Overview. Retrieved from [Link]

  • Slideshare. (2019, April 23). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • Journal of Pharmacokinetics and Pharmacodynamics. (2020).
  • U.S. Food and Drug Administration. (2005, July). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • NIH. (2021). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned.
  • Clinical Pharmacology & Therapeutics. (2019).
  • ResearchGate. (2016). How to calculate a right dose for in vivo study? Retrieved from [Link]

  • ResearchGate. (2016). How can I calculate in vivo dosage in mice from my in vitro efficacy? Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • NIH. (2017). Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives?
  • NIH. (2016). Study of the in vitro cytotoxicity testing of medical devices.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • MDPI. (2020). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine.
  • PubMed. (1988). Mutagenicity and cytotoxicity of N-methyl-2-pyrrolidinone and 4-(methylamino)butanoic acid in the Salmonella/microsome assay.

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Topic: Analytical Methods for the Detection of 2-(Dimethylamino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(Dimethylamino)-2-methylpropanoic acid in biological matrices. We present two robust analytical methodologies: a primary method utilizing Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) for high sensitivity and selectivity, and a secondary method based on Gas Chromatography-Mass Spectrometry (GC-MS) requiring derivatization. Detailed protocols for sample preparation, instrument configuration, and method validation are provided to ensure accuracy, precision, and reliability in research, clinical, and drug development settings.

Introduction and Analytical Strategy

2-(Dimethylamino)-2-methylpropanoic acid (CAS 220022-94-6) is a tertiary amine and an amino acid derivative.[1] Its structural properties—specifically its polarity, low molecular weight (131.17 g/mol ), and amphoteric nature—present unique challenges for analytical quantification.[2][3] Accurate measurement of this and similar compounds is often critical in metabolic studies, pharmacokinetic analysis, and as a quality control parameter for active pharmaceutical ingredients.

The primary challenge in analyzing this compound is achieving sufficient retention on conventional reversed-phase chromatography columns and ensuring sensitive detection. Our recommended analytical strategy prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity, specificity, and high-throughput capabilities, which are often essential for complex biological samples.[4] We also present a Gas Chromatography-Mass Spectrometry (GC-MS) method as a viable alternative, which necessitates a derivatization step to enhance the analyte's volatility.[5]

Primary Method: HILIC-LC-MS/MS

This method is recommended for its direct analysis capabilities, minimizing sample manipulation and potential sources of error. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating highly polar compounds like 2-(Dimethylamino)-2-methylpropanoic acid.[6]

Rationale for Method Selection
  • Sensitivity and Specificity: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity, distinguishing the analyte from complex matrix components and ensuring low limits of detection.

  • Minimal Sample Preparation: The HILIC-LC-MS/MS approach allows for a straightforward "dilute-and-shoot" or protein precipitation protocol, reducing sample preparation time and improving reproducibility.[4][7]

  • No Derivatization Required: Unlike GC-MS, this method analyzes the compound in its native form, avoiding the complexities and potential variability associated with chemical derivatization.[4]

HILIC-LC-MS/MS Workflow Diagram

HILIC_LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (e.g., ¹³C₃,¹⁵N-labeled analyte) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation (14,000 rcf, 10 min) Precipitate->Centrifuge Supernatant Collect & Dilute Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject HILIC HILIC Column Separation Inject->HILIC ESI Electrospray Ionization (ESI+) HILIC->ESI MS1 Quadrupole 1 (Q1) Isolates Parent Ion [M+H]⁺ ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) MS1->CID MS2 Quadrupole 3 (Q3) Detects Fragment Ion CID->MS2 Integrate Integrate Peak Areas (Analyte & Internal Standard) MS2->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: HILIC-LC-MS/MS workflow for 2-(Dimethylamino)-2-methylpropanoic acid.

Detailed Experimental Protocol: HILIC-LC-MS/MS

1. Sample Preparation (Plasma)

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of internal standard (IS) working solution (e.g., stable isotope-labeled 2-(Dimethylamino)-2-methylpropanoic acid at 1 µg/mL). The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and variability.[4]

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[8]

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 rcf for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a new tube containing 400 µL of 90:10 acetonitrile/water with 0.1% formic acid.

  • Vortex to mix and transfer to an autosampler vial for injection.

2. Instrumentation and Conditions

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 95% B (0-0.5 min), 95-50% B (0.5-4.0 min), 50% B (4.0-5.0 min), 50-95% B (5.0-5.1 min), 95% B (5.1-7.0 min)
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Analyte: 132.2 -> 86.2 (Precursor [M+H]⁺ -> Fragment [M+H - COOH]⁺) Internal Standard: (Adjust based on isotope labeling)
Source Temp. 150°C
Desolvation Temp. 450°C

Alternative Method: GC-MS with Derivatization

This method is an alternative for laboratories where LC-MS/MS is not available or for orthogonal validation. The carboxylic acid and tertiary amine moieties make 2-(Dimethylamino)-2-methylpropanoic acid non-volatile, necessitating chemical derivatization prior to GC analysis.[5] Silylation is a common and effective strategy.

Rationale for Method Selection
  • Robustness: GC-MS is a highly robust and widely available technique.[5]

  • High Resolution: Capillary GC provides excellent chromatographic resolution.

  • Structural Information: Electron Ionization (EI) provides reproducible fragmentation patterns useful for structural confirmation.

GC-MS Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) Spike->Extract Dry Evaporate to Dryness (under Nitrogen stream) Extract->Dry Derivatize Derivatization (e.g., with BSTFA + 1% TMCS) Dry->Derivatize Heat Heat at 70°C for 60 min Derivatize->Heat Inject Inject into GC-MS Heat->Inject GC_Col GC Capillary Column Separation Inject->GC_Col EI Electron Ionization (EI, 70eV) GC_Col->EI MS_Scan Mass Analyzer (Scan or SIM mode) EI->MS_Scan Detect Detection MS_Scan->Detect Integrate Integrate Ion Chromatograms Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: GC-MS workflow including the critical derivatization step.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

  • To 100 µL of sample (e.g., plasma, urine), add 10 µL of internal standard.

  • Acidify the sample to a pH of ~2 using 1 M HCl.

  • Perform a liquid-liquid extraction (LLE) by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 rpm for 10 minutes.[5]

  • Transfer the upper organic layer to a clean tube. Repeat the extraction twice more, combining the organic extracts.

  • Evaporate the combined extracts to complete dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of pyridine and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS).

  • Seal the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

2. Instrumentation and Conditions

ParameterRecommended Setting
GC System Gas Chromatograph with autosampler
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Splitless, 1 µL
Inlet Temperature 250°C
Oven Program 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
MS System Single Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification
Monitored Ions Determine characteristic ions from the TMS-derivative spectrum (e.g., M-15, and other specific fragment ions)
Transfer Line Temp 280°C

Method Validation

Any analytical method intended for quantitative use must be validated to ensure its performance is reliable and suitable for its intended purpose. Validation should be performed in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH).[9]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of matrix components.[10]No significant interfering peaks at the analyte retention time.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration.[10]Correlation coefficient (r²) ≥ 0.995
Accuracy (Recovery) The closeness of the measured value to the true value.[10]85-115% recovery at low concentrations; 90-110% at others.
Precision (RSD%) The closeness of agreement among a series of measurements.[10]Repeatability (intra-day) RSD ≤ 15% Intermediate (inter-day) RSD ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; Precision and accuracy criteria met.

Conclusion

This application note details two robust methods for the quantification of 2-(Dimethylamino)-2-methylpropanoic acid. The HILIC-LC-MS/MS method is recommended as the primary approach due to its high sensitivity, specificity, and simple sample preparation workflow. The GC-MS method serves as a reliable alternative, provided that the necessary derivatization step is carefully optimized and controlled. Proper method validation is critical to ensure the generation of high-quality, reproducible data for any research or development application.

References

  • A Researcher's Guide to Method Validation for Amino Acid Analysis: A Comparative Overview. (n.d.). Benchchem.
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  • Clapper, A. T., et al. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. PMC - NIH.
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  • Sample preparation for mass spectrometry. (n.d.). Thermo Fisher Scientific.
  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. (n.d.). AIR Unimi.
  • Schwartz-Zimmermann, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH.
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Application Notes and Protocols: 2-(Dimethylamino)-2-methylpropanoic Acid as a Novel Tool in Peptide Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(Dimethylamino)-2-methylpropanoic acid (DMAMPA), also known as trimethylalanine, is a unique, non-proteinogenic amino acid characterized by a sterically hindered α-carbon and a tertiary amino group. These structural features suggest its potential as a valuable tool for researchers in peptide chemistry, structural biology, and drug development. This guide provides an in-depth exploration of the theoretical applications of DMAMPA, underpinned by established principles of peptide science. Detailed protocols for its proposed use in solid-phase peptide synthesis to modulate peptide conformation and for its evaluation as a potential enzyme inhibitor are presented.

Introduction: The Scientific Rationale for Utilizing DMAMPA

2-(Dimethylamino)-2-methylpropanoic acid is an α,α-disubstituted amino acid. The replacement of the α-hydrogen with a methyl group, in addition to the existing α-methyl group and the N,N-dimethylation, creates a highly constrained amino acid. The incorporation of such sterically hindered amino acids into a peptide backbone can significantly restrict the conformational freedom of the resulting peptide.[1][2] This property can be strategically employed to induce specific secondary structures, such as helices or extended conformations, which are critical for biological activity.[1][3]

Furthermore, the tertiary amino group of DMAMPA introduces a permanent positive charge at physiological pH, which can influence solubility and interactions with biological targets. The N,N-dimethylation also prevents the formation of a hydrogen bond at the amide nitrogen, further influencing the conformational landscape of the peptide.

Key Physicochemical Properties of DMAMPA:

PropertyValueSource
CAS Number 220022-94-6[Vendor Data]
Molecular Formula C₆H₁₃NO₂[Vendor Data]
Molecular Weight 131.17 g/mol [Vendor Data]
Structure A quaternary α-carbon with two methyl groups, a carboxylic acid group, and a dimethylamino group.[Inferred]
Predicted Solubility High solubility in aqueous solutions due to its ionic nature. Good solubility in polar organic solvents.[4][Proxy Data]

Proposed Application I: Modulation of Peptide Conformation

The primary proposed application of DMAMPA is as a tool to control and study peptide conformation. The steric bulk of the gem-dimethyl groups at the α-carbon is expected to significantly restrict the Ramachandran angles (φ and ψ) of the peptide backbone, forcing it to adopt well-defined secondary structures.[2][3]

Theoretical Impact on Peptide Secondary Structure

Based on studies of other α,α-disubstituted amino acids, the incorporation of DMAMPA into a peptide sequence is hypothesized to:

  • Induce Helical Structures: The steric hindrance can promote the formation of 3₁₀-helices or α-helices in shorter peptide sequences that might otherwise remain unstructured.[1]

  • Stabilize β-Turns: A single DMAMPA residue could act as a potent β-turn inducer, locking the peptide into a specific folded conformation.

  • Enhance Proteolytic Stability: The bulky side chain can shield the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in-vivo half-life of the peptide.

Below is a diagram illustrating the proposed workflow for investigating the conformational effects of DMAMPA incorporation.

G cluster_0 Peptide Design & Synthesis cluster_1 Structural Analysis cluster_2 Functional Evaluation cluster_3 Data Interpretation start Define Target Peptide Sequence synthesis Solid-Phase Peptide Synthesis (SPPS) with DMAMPA start->synthesis purification Cleavage, Deprotection & HPLC Purification synthesis->purification cd_spec Circular Dichroism (CD) Spectroscopy purification->cd_spec nmr_spec 2D NMR Spectroscopy purification->nmr_spec stability_assay Proteolytic Stability Assay cd_spec->stability_assay binding_assay Receptor Binding Assay nmr_spec->binding_assay end Correlate Structure with Function stability_assay->end binding_assay->end

Caption: Workflow for investigating DMAMPA's effect on peptide conformation and function.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating DMAMPA

The incorporation of sterically hindered amino acids like DMAMPA into a peptide sequence using standard SPPS protocols can be challenging due to slow coupling kinetics.[5][6] The following protocol outlines the key considerations and modifications required.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Anhydrous DMF

  • Dichloromethane (DCM)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Standard Amino Acid Coupling: For standard Fmoc-protected amino acids, pre-activate the amino acid (4 eq.) with DIC (4 eq.) and OxymaPure (4 eq.) in DMF for 15 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • DMAMPA Coupling (Modified):

    • Due to the steric hindrance of DMAMPA, a more potent coupling reagent and longer coupling times are recommended.

    • Dissolve DMAMPA (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the resin, followed by the DMAMPA/coupling reagent solution.

    • Allow the coupling reaction to proceed for 4-6 hours, or overnight if necessary.

    • Monitor the coupling efficiency using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Proposed Application II: Development of Enzyme Inhibitors

The unique structure of DMAMPA makes it an interesting candidate for screening as an enzyme inhibitor, particularly for proteases and peptidases. The N,N-dimethylated amine could potentially interact with active site residues, while the bulky gem-dimethyl groups could act as a non-hydrolyzable mimic of a tetrahedral intermediate.

Rationale for Inhibitor Design
  • Transition-State Analogue: The sterically hindered α-carbon could mimic the transition state of peptide bond hydrolysis, leading to potent inhibition.

  • Targeting the Active Site: The tertiary amine could form ionic interactions with acidic residues in the enzyme's active site.

  • Increased Specificity: The unique shape of DMAMPA may lead to high specificity for certain enzymes.

The workflow for screening DMAMPA and its peptide derivatives as enzyme inhibitors is depicted below.

G cluster_0 Compound Preparation cluster_1 Enzyme Inhibition Assay cluster_2 Data Analysis cluster_3 Lead Optimization start Synthesize DMAMPA-containing Peptidomimetics purification Purify and Characterize Compounds start->purification assay_setup Set up Enzyme Reaction with Substrate purification->assay_setup add_inhibitor Add DMAMPA/Derivative at Various Concentrations assay_setup->add_inhibitor measure_activity Measure Enzyme Activity (e.g., Spectrophotometrically) add_inhibitor->measure_activity ic50 Calculate IC50 Values measure_activity->ic50 kinetics Determine Mechanism of Inhibition (e.g., Lineweaver-Burk Plot) ic50->kinetics sar Structure-Activity Relationship (SAR) Studies kinetics->sar

Caption: Workflow for screening DMAMPA derivatives as enzyme inhibitors.

Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of DMAMPA and its derivatives against a model protease (e.g., Trypsin).

Materials:

  • Purified enzyme (e.g., Trypsin)

  • Chromogenic or fluorogenic enzyme substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • DMAMPA or DMAMPA-containing peptide stock solution in assay buffer

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents: Prepare serial dilutions of the DMAMPA-containing compound in assay buffer. Prepare a stock solution of the substrate and the enzyme in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Inhibitor solution at various concentrations (or buffer for control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Monitor Reaction: Immediately place the microplate in a plate reader and measure the absorbance or fluorescence at regular intervals for 15-30 minutes. The rate of product formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

2-(Dimethylamino)-2-methylpropanoic acid represents a novel and unexplored building block in peptide and medicinal chemistry. While experimental data on its direct applications are currently limited, its unique structural properties provide a strong rationale for its use as a tool to modulate peptide conformation and to develop novel enzyme inhibitors. The protocols provided herein offer a starting point for researchers to explore the potential of this intriguing molecule. Future studies should focus on the systematic incorporation of DMAMPA into various peptide scaffolds and the comprehensive evaluation of their structural and functional properties.

References

  • Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical and Pharmaceutical Bulletin, 55(3), 349-358. [Link]

  • Demizu, Y., Tanaka, M., Nagano, M., & Kurihara, M. (2007). Controlling 3(10)-Helix and alpha-Helix of Short Peptides in the Solid State. Chemical and Pharmaceutical Bulletin, 55(5), 840-842. [Link]

  • Tse, B., Jones, A., & Kogan, T. (2002). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of organic chemistry, 67(13), 4475–4483. [Link]

  • Kato, K., Eto, R., Tanda, K., & Oba, M. (2015). Peptide foldamers composed of six-membered ring α,α-disubstituted α-amino acids with two changeable chiral acetal moieties. Tetrahedron, 71(16), 2409-2415. [Link]

  • Tanaka, M. (2003). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Current organic chemistry, 7(14), 1431–1443. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Biochemistry Den. (n.d.). Physio Chemical Properties of Amino acids? (Guide). [Link]

  • Steinberg, S. M., & Bada, J. L. (1980). Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues. Science, 207(4432), 765–767. [Link]

  • Wang, P., & Li, X. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Anioła, J., Gągor, A., & Pietraszko, A. (2021). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Molecules, 26(11), 3163. [Link]

  • Hayashi, Y., & Toda, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • Palasek, S. S., Cox, Z. J., & Collins, J. M. (2006). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 12(8), 524-530. [Link]

  • Google Patents. (n.d.). Process for the technical preparation of 2,2-diphenyl-2-(2-ethyl-butoxy)acetic acid, 2-dimethyl-amino-ethyl ester, hydrochloride.
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  • Leiper, J., & Nandi, M. (2011). Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer. Cancers, 3(2), 2416–2433. [Link]

  • Soler, M., et al. (2023). Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary. Journal of Medicinal Chemistry. [Link]

  • Thieme. (2022). Highly Sterically Hindered Peptide Bond Formation. [Link]

  • Hayashi, Y., & Toda, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α‑Amino Acids and N‑Alkyl Cysteines Using α,α-Disubstituted α‑Amidonitrile. ACS Figshare. [Link]

  • MacCarthy, T., & Dowling, M. (2021). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. Molecules, 26(16), 4930. [Link]

  • Singh, Y., & Kumar, V. (2020). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 11(5), 520–543. [Link]

  • All about Biochemistry. (2020, August 19). Physico-Chemical Properties of Amino acids [Video]. YouTube. [Link]

  • Gkeka, P., et al. (2020). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Molecules, 25(11), 2588. [Link]

  • Sanchez-Fernandez, A., et al. (2019). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 7(4), 4150–4158. [Link]

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Uncharted Territory: The Neuroscience Applications of 2-(Dimethylamino)-2-methylpropanoic Acid Remain Undocumented

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive review of scientific literature and patent databases, there is currently no established body of research detailing the applications of 2-(Dimethylamino)-2-methylpropanoic acid in the field of neuroscience. This compound, also referred to by the synonym N,N-dimethyl-alpha-aminoisobutyric acid, appears to be a chemical entity with limited documented biological or pharmacological activity in the context of neurological research.

Our in-depth search for information regarding the mechanism of action, potential therapeutic uses, and established experimental protocols for 2-(Dimethylamino)-2-methylpropanoic acid did not yield any specific findings. The scientific community has yet to publish data on its interactions with neurotransmitter systems, such as the N-methyl-D-aspartate (NMDA) receptor, or its potential efficacy in models of neurological or psychiatric disorders.

It is important to distinguish 2-(Dimethylamino)-2-methylpropanoic acid from other similarly named compounds. For instance, literature searches for the term "trimethylalanine" can be ambiguous, sometimes referring to N-trimethylalanine, a modified amino acid found in proteins like histone H2B, or trimethylamine N-oxide (TMAO), a metabolite produced by gut bacteria that has been studied for its effects on the brain. However, these are distinct chemical entities and their properties should not be attributed to 2-(Dimethylamino)-2-methylpropanoic acid.

Current Status and Future Directions

The absence of published data means that there are no established protocols for the use of 2-(Dimethylamino)-2-methylpropanoic acid in neuroscience research. Key experimental parameters, such as effective concentrations for in vitro assays or appropriate dosing for in vivo studies, have not been determined. Furthermore, its potential targets within the central nervous system remain unknown.

For researchers and drug development professionals interested in exploring the potential of novel compounds, 2-(Dimethylamino)-2-methylpropanoic acid represents a largely uncharted area. Any investigation into its neurological effects would require foundational research to determine its basic pharmacological properties, including:

  • Target Identification: Initial screening assays would be necessary to identify any potential molecular targets within the brain, such as receptors, ion channels, enzymes, or transporters.

  • In Vitro Characterization: Should a target be identified, a battery of in vitro experiments, including binding assays and functional assays (e.g., electrophysiology), would be required to characterize the compound's potency, efficacy, and mechanism of action.

  • In Vivo Studies: Following in vitro characterization, preclinical studies in animal models would be essential to assess its pharmacokinetic properties, safety profile, and potential efficacy in treating neurological conditions.

Conclusion

As a Senior Application Scientist, it is my responsibility to provide accurate and evidence-based information. At present, the scientific literature does not support the creation of detailed application notes and protocols for 2-(Dimethylamino)-2-methylpropanoic acid in neuroscience. The compound's potential in this field is yet to be explored and scientifically validated. Researchers considering investigating this molecule should be aware that they would be embarking on a novel area of research requiring extensive preliminary studies.

We will continue to monitor the scientific literature for any emerging research on 2-(Dimethylamino)-2-methylpropanoic acid and will update this guidance as new information becomes available.

References

At the time of this writing, there are no available scientific references detailing the applications of 2-(Dimethylamino)-2-methylpropanoic acid in neuroscience. Information is limited to chemical supplier databases and general chemical reference works.

The Untapped Potential of Small Amino Acid Derivatives in Drug Discovery: A Conceptual Guide Featuring 2-(Dimethylamino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Direct Target - A New Era of Pharmacological Intervention

In the landscape of modern drug discovery, the focus is expanding from simple inhibition of protein function to sophisticated methods of modulating protein fate within the cell. Two revolutionary strategies at the forefront of this shift are Targeted Protein Degradation (TPD) , primarily through Proteolysis-Targeting Chimeras (PROTACs), and the use of molecular glues . These approaches offer the potential to address previously "undruggable" targets by harnessing the cell's own machinery for protein disposal.

This guide explores the foundational principles of these cutting-edge techniques. While the small, structurally simple amino acid derivative, 2-(Dimethylamino)-2-methylpropanoic acid (DM-2MPA) , does not have a documented history as a key player in these advanced assays, its basic structure serves as an excellent conceptual model. We will use DM-2MPA as a representative simple chemical entity to illustrate how such molecules could theoretically be integrated into the complex workflows of TPD and molecular glue discovery, providing a practical framework for researchers exploring novel chemical spaces.

Part 1: The PROTAC Revolution - Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules designed to bring a target protein (Protein of Interest, POI) into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand for an E3 ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[1][2][4]

Conceptual Application of DM-2MPA in PROTAC Design

While not a ligand for a specific POI or E3 ligase itself, a simple molecule like DM-2MPA could serve as a valuable building block or fragment in the synthesis of PROTACs. Its carboxylic acid and tertiary amine functionalities provide reactive handles for chemical modification and incorporation into the linker structure. The rigidity and stereochemistry of such small fragments can be crucial in optimizing the orientation of the POI and E3 ligase for efficient ternary complex formation.

Workflow for PROTAC Development and Evaluation

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and rigorous biological testing.

Caption: A generalized workflow for the development and validation of a PROTAC molecule.

Protocol 1: Biochemical Assay for Ternary Complex Formation

Objective: To determine if a newly synthesized PROTAC can induce the formation of a stable ternary complex between the POI and the E3 ligase in vitro.

Rationale: The formation of a stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the POI. Assays such as Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor this interaction in a cellular context.[5]

Materials:

  • Purified recombinant POI

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC molecule of interest

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Microplate reader capable of measuring fluorescence polarization or TR-FRET

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the POI in assay buffer.

    • Prepare a 2X solution of the E3 ligase complex in assay buffer.

    • Prepare a serial dilution of the PROTAC molecule in DMSO, followed by a 1:100 dilution in assay buffer to create a 4X working solution.

  • Assay Plate Setup:

    • In a 384-well microplate, add 5 µL of the 4X PROTAC solution to the appropriate wells.

    • Add 5 µL of assay buffer with the corresponding DMSO concentration to the control wells.

  • Addition of Proteins:

    • Add 10 µL of the 2X POI solution to all wells.

    • Add 10 µL of the 2X E3 ligase complex solution to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.

  • Data Analysis:

    • Plot the signal against the PROTAC concentration and fit the data to a suitable binding model to determine the cooperativity and stability of the ternary complex.

Protocol 2: Cellular Assay for POI Degradation

Objective: To quantify the degradation of the target protein in a cellular context upon treatment with the PROTAC.

Rationale: This assay is crucial for confirming that the PROTAC is cell-permeable and effectively hijacks the cellular machinery to degrade the POI. Western blotting is a standard method for this analysis.

Materials:

  • Cell line endogenously expressing the POI

  • Cell culture medium and supplements

  • PROTAC molecule of interest

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the POI and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI signal to the loading control signal.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).

Part 2: The Enigma of Molecular Glues

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would not otherwise interact.[6] Unlike PROTACs, which are rationally designed with distinct binding moieties, molecular glues are often discovered serendipitously through phenotypic screens.[7] They act by creating a new interface between the two proteins, effectively "gluing" them together.[6] A classic example is the action of immunomodulatory imide drugs (IMiDs) which induce the interaction between the E3 ligase CRBN and neosubstrate proteins like IKZF1 and IKZF3, leading to their degradation.[4][6]

Conceptual Role of DM-2MPA in Molecular Glue Discovery

The discovery of molecular glues often relies on screening large and diverse chemical libraries. Small, fragment-like molecules such as DM-2MPA could be valuable components of such libraries. Their simple structures can explore chemical space efficiently and identify initial, low-affinity interactions that can be optimized through medicinal chemistry into potent molecular glues.

Workflow for Molecular Glue Discovery

The discovery of molecular glues is less linear than PROTAC design and often begins with a high-throughput phenotypic screen.

Caption: A typical workflow for the discovery and characterization of a molecular glue.

Protocol 3: Cell-Based Phenotypic Screening

Objective: To identify small molecules that induce a desired cellular phenotype, such as cell death in a cancer cell line, which may be indicative of a molecular glue mechanism.

Rationale: Phenotypic screening is an unbiased approach to drug discovery that can uncover novel mechanisms of action, including those of molecular glues.[8][9]

Materials:

  • Disease-relevant cell line (e.g., a cancer cell line)

  • Small molecule library (including diverse fragments like DM-2MPA)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • High-throughput screening instrumentation (liquid handler, plate reader)

Step-by-Step Methodology:

  • Assay Development:

    • Optimize cell seeding density and incubation times to ensure a robust and reproducible assay window.

  • Library Screening:

    • Seed cells in 384-well or 1536-well plates using an automated liquid handler.

    • Add a single concentration of each compound from the library to individual wells. Include appropriate positive and negative controls.

    • Incubate for a predetermined time (e.g., 72 hours).

  • Data Acquisition:

    • Add the cell viability reagent to each well and measure the luminescence using a plate reader.

  • Hit Identification:

    • Normalize the data and calculate a Z-score for each compound.

    • Compounds that pass a predefined activity threshold (e.g., Z-score < -2) are considered "hits".

  • Hit Confirmation and Dose-Response:

    • Re-test the primary hits in a dose-response format to confirm their activity and determine their potency (EC50).

Data Summary Table

Assay TypeKey Question AnsweredExample Readout(s)Potential Role of DM-2MPA (Conceptual)
Biochemical Assays Does the molecule mediate protein-protein interaction?TR-FRET, Fluorescence PolarizationAs a structural component of a PROTAC linker to optimize binding.
Cellular Assays Does the molecule work in a cellular context?Western Blot, Cell ViabilityAs a fragment in a library for phenotypic screening.
In Vivo Studies Is the molecule effective and safe in a living organism?Tumor growth inhibition, ToxicologyNot directly applicable at this stage.

Conclusion and Future Perspectives

The fields of targeted protein degradation and molecular glues are rapidly evolving, opening up new avenues for therapeutic intervention. While a simple molecule like 2-(Dimethylamino)-2-methylpropanoic acid may not be the final drug, its structural motifs represent the vast, underexplored chemical space that could yield the next generation of powerful therapeutics. The protocols and workflows outlined in this guide provide a foundational framework for researchers to design, synthesize, and evaluate novel molecules in these exciting areas of drug discovery. By combining rational design with unbiased screening, the scientific community can continue to push the boundaries of what is "druggable" and bring new hope to patients with a wide range of diseases.

References

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Al-Koussi, M., et al. (2025).
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Zhao, L., et al. (2023). Recent Advances in PROTACs for Drug Targeted Protein Research. International Journal of Molecular Sciences, 24(13), 10838.
  • Signal Transduction and Targeted Therapy. (2024). Targeted protein degradation: advances in drug discovery and clinical practice. Retrieved from [Link]

  • Azizi, S.-A., et al. (2023). Molecular Glue Discovery: Current and Future Approaches. OSTI.GOV. Retrieved from [Link]

  • Liu, J., et al. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Chemistry–A European Journal, e202303571.
  • Ci, D., et al. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Biochemistry, 61(15), 1531–1543.
  • Zhang, H., et al. (2024). Application of PROTACs in Target Identification and Target Validation. ACS Chemical Biology, 19(2), 323–334.
  • Sun, X., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.
  • Medicines Discovery Catapult. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • Signal Transduction and Targeted Therapy. (2022). Targeted protein degradation: mechanisms, strategies and application. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • The Biochemist. (2025, December 30). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). Retrieved from [Link]

  • Azizi, S.-A., et al. (2023). Molecular Glue Discovery: Current and Future Approaches. Journal of the American Chemical Society, 145(30), 16346–16365.
  • ResearchGate. (n.d.). Serum biochemical assays. Retrieved from [Link]

  • Drug Discovery Chemistry. (2026, April 15-16). Degraders & Molecular Glues Part 2. Retrieved from [Link]

  • Journal of Biological Chemistry. (2025). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Retrieved from [Link]

  • Lee, H., et al. (2025). Discovery of a novel molecular glue degrader targeting GSPT1/2 with a non-IMiD-based CRBN binder. Journal of Medicinal Chemistry, 68(13), 5432-5445.
  • Deng, Y., et al. (2025). Assay2Mol: Large Language Model-based Drug Design Using BioAssay Context. ACL Anthology. Retrieved from [Link]

  • Montis, C., et al. (2021). Liposome-Based Bioassays. Molecules, 26(23), 7249.

Sources

Mastering the Dissolution of 2-(Dimethylamino)-2-methylpropanoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

2-(Dimethylamino)-2-methylpropanoic acid, a substituted amino acid analog, presents unique handling challenges due to its zwitterionic nature. Its dissolution is critically dependent on the pH of the solvent system, a factor directly tied to its dual acidic and basic functional groups. This comprehensive guide provides an in-depth analysis of the physicochemical principles governing its solubility and offers detailed, validated protocols for its dissolution in various aqueous and organic media. By understanding the interplay between pKa, pH, and molecular charge state, researchers can effectively prepare homogenous solutions of 2-(Dimethylamino)-2-methylpropanoic acid, ensuring the accuracy and reproducibility of their experimental results in drug discovery and development.

Introduction: The Zwitterionic Challenge

2-(Dimethylamino)-2-methylpropanoic acid is a non-proteinogenic amino acid characterized by a carboxylic acid group and a tertiary amine. This structure confers zwitterionic properties, meaning the molecule can exist as a neutral species with both a positive and a negative charge at its isoelectric point (pI). At this pI, intermolecular electrostatic interactions are maximized, leading to crystal lattice formation and consequently, minimal aqueous solubility.

To effectively dissolve this compound, it is imperative to shift the pH of the solvent away from the isoelectric point. By either protonating the carboxylate group in acidic conditions or deprotonating the ammonium group in basic conditions, the molecule acquires a net positive or negative charge, respectively. This net charge disrupts the crystal lattice, enhances interactions with polar solvents like water, and significantly increases solubility.

Estimated Physicochemical Properties:

PropertyEstimated ValueRationale
pKa₁ (Carboxylic Acid) 2.0 - 2.4Based on N,N-dimethylglycine and 2-amino-2-methylpropanoic acid.[1][3]
pKa₂ (Tertiary Amine) 9.8 - 10.2Based on N,N-dimethylglycine and 2-amino-2-methylpropanoic acid.[1][3]
Isoelectric Point (pI) ~6.0Calculated as (pKa₁ + pKa₂)/2
Molecular Weight 131.17 g/mol [4][5]
Appearance White to off-white crystalline powderGeneral observation for similar compounds.

This guide will leverage these estimated pKa values to provide robust protocols for the dissolution of 2-(Dimethylamino)-2-methylpropanoic acid.

The Role of pH in Solubility: A Visual Explanation

The charge state of 2-(Dimethylamino)-2-methylpropanoic acid is directly dependent on the pH of the solution. The following diagram illustrates the predominant species at different pH ranges.

G cluster_acidic Acidic pH (pH < pKa₁) cluster_neutral Near Isoelectric Point (pI) cluster_basic Basic pH (pH > pKa₂) cation Predominantly Cationic (Net Positive Charge) High Aqueous Solubility zwitterion Zwitterionic (Net Neutral Charge) Low Aqueous Solubility cation->zwitterion Increase pH anion Predominantly Anionic (Net Negative Charge) High Aqueous Solubility zwitterion->anion Increase pH

Caption: pH-dependent charge states of 2-(Dimethylamino)-2-methylpropanoic acid.

Dissolution Protocols

3.1. Materials

  • 2-(Dimethylamino)-2-methylpropanoic acid (solid)

  • Deionized water (DI H₂O) or buffer of choice

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Volumetric flasks and appropriate glassware

  • Safety glasses, gloves, and lab coat

3.2. Protocol 1: Preparation of an Acidic Stock Solution (e.g., pH 2.0)

This protocol is suitable for applications where a positively charged form of the compound is desired or when the final solution needs to be acidic.

  • Weighing: Accurately weigh the desired amount of 2-(Dimethylamino)-2-methylpropanoic acid.

  • Initial Slurry: Add the solid to a beaker or flask containing approximately 80% of the final desired volume of DI H₂O or buffer. The compound will likely not dissolve at this stage.

  • pH Adjustment: While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH continuously. As the pH decreases below the estimated pKa₁ (~2.0-2.4), the solid will begin to dissolve.

  • Complete Dissolution: Continue adding acid until all the solid has dissolved and the target pH of 2.0 is reached and stable.

  • Final Volume: Transfer the solution to a volumetric flask and add DI H₂O or buffer to reach the final volume.

  • Filtration (Optional): For applications requiring sterile solutions, filter the final solution through a 0.22 µm syringe filter.

3.3. Protocol 2: Preparation of a Basic Stock Solution (e.g., pH 11.0)

This protocol is ideal for applications where a negatively charged form of the compound is needed or the final solution must be basic.

  • Weighing: Accurately weigh the desired amount of 2-(Dimethylamino)-2-methylpropanoic acid.

  • Initial Slurry: Add the solid to a beaker or flask with about 80% of the final volume of DI H₂O or buffer.

  • pH Adjustment: With constant stirring, add 1 M NaOH dropwise. The solid will start to dissolve as the pH increases above the estimated pKa₂ (~9.8-10.2).

  • Complete Dissolution: Continue the addition of NaOH until the solid is fully dissolved and the target pH of 11.0 is stable.

  • Final Volume: Quantitatively transfer the solution to a volumetric flask and bring it to the final volume with the solvent.

  • Filtration (Optional): If necessary, sterilize the solution by filtering through a 0.22 µm filter.

3.4. Protocol 3: Dissolution in Organic Solvents

While aqueous solutions are generally preferred for zwitterionic compounds, some applications may require organic solvents.

  • Dimethyl Sulfoxide (DMSO): 2-(Dimethylamino)-2-methylpropanoic acid may have limited solubility in pure DMSO. To prepare a stock solution, weigh the compound and add DMSO. Use a vortex mixer and gentle warming (not exceeding 40°C) to aid dissolution.

  • Ethanol/Methanol: Solubility in alcohols is generally low. These solvents are not recommended for preparing high-concentration stock solutions.

Note: When using organic solvents, it is crucial to consider the compatibility of the solvent with the downstream application.

Experimental Workflow Summary

The following diagram outlines the decision-making process and steps for dissolving 2-(Dimethylamino)-2-methylpropanoic acid.

Caption: Workflow for dissolving 2-(Dimethylamino)-2-methylpropanoic acid.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not dissolve in water. The pH is near the isoelectric point (pI).Adjust the pH to be at least 2 units away from the pI (i.e., pH < 4 or pH > 9) using HCl or NaOH.
Precipitation occurs after initial dissolution. The pH of the solution has shifted back towards the pI, possibly due to buffering effects or atmospheric CO₂ absorption in basic solutions.Re-adjust the pH of the solution. For long-term storage of basic solutions, use airtight containers.
Solution is cloudy after pH adjustment. Incomplete dissolution or presence of insoluble impurities.Ensure thorough mixing and that the pH is sufficiently far from the pI. If cloudiness persists, consider filtration.
Difficulty dissolving in organic solvents. Low intrinsic solubility of the zwitterionic form in non-polar solvents.Use a minimal amount of organic solvent and consider gentle heating. For many applications, an aqueous stock is preferable.

Conclusion

The successful dissolution of 2-(Dimethylamino)-2-methylpropanoic acid is fundamentally a matter of pH control. By understanding its zwitterionic nature and leveraging its pKa values to manipulate its charge state, researchers can reliably prepare homogenous solutions. The protocols outlined in this guide provide a systematic approach to overcoming the solubility challenges associated with this compound, thereby facilitating its use in a wide range of scientific and pharmaceutical applications. Always start with small-scale trial dissolutions to optimize the conditions for your specific concentration and application needs.

References

  • PubChem. (n.d.). N,N-Dimethylglycine. Retrieved from [Link]

  • Human Metabolome Database. (2022). Dimethylglycine (HMDB0000092). Retrieved from [Link]

  • Wikipedia. (2023). 2-Aminoisobutyric acid. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-(Dimethylamino)-2-methylpropanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Dimethylamino)-2-methylpropanoic acid, also known as trimethylalanine, is a small, polar molecule of increasing interest in metabolic research and pharmaceutical development.[1] Its structural similarity to endogenous amino acids necessitates a highly selective and sensitive analytical method for accurate quantification in complex biological matrices such as plasma and urine. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise measurement of this analyte. The inherent polarity of 2-(Dimethylamino)-2-methylpropanoic acid presents a challenge for traditional reversed-phase chromatography.[2][3] To overcome this, the described method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is exceptionally well-suited for retaining and separating polar compounds.[2][3][4][5] This approach, coupled with the specificity of tandem mass spectrometry, provides a reliable and high-throughput solution for researchers, scientists, and drug development professionals.

Principle of the Method

This method employs a protein precipitation step for sample cleanup, followed by analysis using a HILIC-based LC-MS/MS system. The analyte is separated from matrix components on a polar stationary phase and subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

Materials and Methods

Materials
  • Analytes and Reagents:

    • 2-(Dimethylamino)-2-methylpropanoic acid (Reference Standard)

    • 2-(Dimethylamino)-2-methylpropanoic acid-¹³C₃, ¹⁵N (Internal Standard)

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Ammonium Formate (LC-MS Grade)

    • Ultrapure Water

  • Biological Matrix:

    • Human Plasma (K₂EDTA)

    • Human Urine

Instrumentation
  • Liquid Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase) with appropriate dimensions (e.g., 2.1 x 100 mm, 1.7 µm).

Experimental Workflow

The overall experimental workflow is depicted below. This process ensures efficient sample processing and robust analytical performance.

Caption: Workflow for the quantification of 2-(Dimethylamino)-2-methylpropanoic acid.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standard of 2-(Dimethylamino)-2-methylpropanoic acid and its internal standard. Dissolve in methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation

This protocol is designed for efficient removal of proteins and other interfering macromolecules from biological samples.[6][7][8]

  • Aliquoting: Pipette 50 µL of the biological sample (plasma or urine), calibration standard, or quality control into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for blank matrix samples).

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Dilution (if necessary): For HILIC analysis, it is crucial to maintain a high organic content in the final sample. If the supernatant is not directly compatible, it can be diluted with acetonitrile. A common practice is to dilute 1:1 with acetonitrile.

Protocol 3: LC-MS/MS Analysis

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
Column HILIC Amide, 2.1 x 100 mm, 1.7 µmAmide phases offer excellent retention and peak shape for polar, basic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidAmmonium formate provides a source of ions for ESI and helps control pH, while formic acid aids in protonation of the analyte for positive ion mode detection.
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh organic content is necessary for retention in HILIC mode.
Flow Rate 0.4 mL/minA moderate flow rate provides a balance between analysis time and chromatographic efficiency.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and maintains peak shape.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Gradient Elution 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-8 min: 95% BA gradient from high to low organic content elutes the polar analyte from the HILIC column. The re-equilibration step is crucial for reproducibility.[4]

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe dimethylamino group is readily protonated, making positive ion mode highly sensitive for this compound.
MRM Transitions Analyte: m/z 132.1 -> 86.1; IS: m/z 136.1 -> 90.1These transitions correspond to the precursor ion [M+H]⁺ and a stable, characteristic product ion, ensuring specificity. The specific fragment ions should be empirically determined.
Dwell Time 100 msSufficient time to acquire an adequate number of data points across the chromatographic peak for accurate quantification.
Collision Energy (CE) Optimized for each transition (e.g., 15-25 eV)The CE is optimized to maximize the signal of the product ion.[9]
Declustering Potential (DP) Optimized (e.g., 40-60 V)Helps to prevent ion source contamination and adduct formation.
Source Temperature 500 °CFacilitates efficient desolvation of the mobile phase.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability for the intended application.[10][11] The key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Range 1 - 1000 ng/mLEstablished within the linear range.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 12%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.1 ng/mL
Matrix Effect Within acceptable limits (e.g., 85-115%)Minimal matrix effect observed.
Recovery Consistent and reproducible.> 85%
Stability Stable under various storage and handling conditions (e.g., freeze-thaw, bench-top).Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature.

Discussion

The primary challenge in quantifying 2-(Dimethylamino)-2-methylpropanoic acid is its high polarity, which leads to poor retention on conventional C18 reversed-phase columns. The use of HILIC chromatography effectively addresses this issue by promoting partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.[2][3][5] This results in good retention and symmetrical peak shapes.

The choice of a positive electrospray ionization mode is dictated by the chemical structure of the analyte, which contains a tertiary amine that is easily protonated. The MRM transitions were carefully selected and optimized to provide high specificity and sensitivity, minimizing potential interferences from the biological matrix. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision, as it effectively compensates for any variability in sample preparation and instrument response.[9]

The sample preparation protocol, based on protein precipitation with acetonitrile, is simple, fast, and provides sufficient cleanup for most applications.[6] This "dilute-and-shoot" approach is well-suited for high-throughput analysis.

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of 2-(Dimethylamino)-2-methylpropanoic acid in biological matrices. The combination of HILIC separation with tandem mass spectrometry provides the necessary selectivity and sensitivity for accurate measurement. The method has been successfully validated and is suitable for use in research, clinical, and drug development settings where reliable quantification of this polar metabolite is required.

References

  • Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. Clinical Chemistry. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed Central. [Link]

  • Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. National Institutes of Health. [Link]

  • Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]

  • Understanding Analytical Method Validation: A Comprehensive Guide. ProPharma. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

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The Prospect of 2-(Dimethylamino)-2-methylpropanoic Acid in Metabolic Labeling: A Technical Guide and Methodological Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic labeling has become an indispensable tool in quantitative proteomics, enabling the precise tracking and quantification of protein dynamics within living systems. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a cornerstone of this field, relying on the incorporation of isotopically distinct amino acids to differentiate proteomes. This guide explores the theoretical application of a non-canonical amino acid, 2-(Dimethylamino)-2-methylpropanoic acid (DM-2-MPA), also known as trimethylalanine, as a novel metabolic labeling agent. While not a conventionally used reagent, its structural properties present an intriguing possibility for developing new quantitative proteomics workflows. This document provides a foundational overview of metabolic labeling principles and outlines a comprehensive, albeit prospective, protocol for employing DM-2-MPA in a SILAC-type experiment. We delve into the causality behind experimental choices, necessary validation steps, and data interpretation, offering a roadmap for researchers interested in exploring new chemical tools for proteomics.

Part 1: Foundational Principles of In Vivo Isotopic Labeling

Metabolic labeling harnesses the cell's own translational machinery to incorporate amino acids bearing stable isotopes (e.g., ¹³C, ¹⁵N) into newly synthesized proteins.[1][2][3] The key principle of quantitative proteomics using this method is the creation of chemically identical but isotopically distinct protein populations.

In a typical binary SILAC experiment, two cell populations are cultured in media that are identical except for one or more essential amino acids.[4] One population receives the standard "light" amino acids (containing ¹²C, ¹⁴N), while the other receives "heavy" versions (containing ¹³C, ¹⁵N).[1][4] After several cell doublings to ensure near-complete incorporation, the proteomes are labeled.[4] The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. vehicle).

Upon mixing the cell lysates, the corresponding proteins from each condition are differentiated by a specific mass shift in the mass spectrometer. For instance, a peptide containing a single heavy ¹³C₆-Lysine will appear 6 Da heavier than its light counterpart.[4] The relative abundance of the two proteins is determined by comparing the signal intensities of the heavy and light peptide pairs.[3][5] This approach minimizes quantitative error because the samples are combined early in the workflow, ensuring they are subjected to identical processing steps, from protein digestion to mass spectrometry analysis.[6][7]

The success of this technique hinges on several factors:

  • Efficient Incorporation: The labeled amino acid must be efficiently taken up by the cell and charged onto its cognate tRNA for incorporation during protein synthesis.[4]

  • No Isotopic Effect: The isotopic label should not alter the chemical properties of the amino acid or the resulting protein, ensuring no change in cellular behavior or chromatographic co-elution.[1]

  • Metabolic Stability: The chosen amino acid should not be readily converted into other amino acids, which would dilute the label and complicate data interpretation.[4]

Part 2: A Prospective Workflow for DM-2-MPA in Metabolic Labeling

While 2-(Dimethylamino)-2-methylpropanoic acid (DM-2-MPA) is not a standard reagent for metabolic labeling, we can conceptualize its use as a non-canonical amino acid in a SILAC-like quantitative proteomics experiment. This would require the synthesis of a "heavy" isotopic version of DM-2-MPA.

Conceptual Framework

The core idea is to use the cell's machinery to incorporate "light" (natural abundance) DM-2-MPA into the proteome of a control cell population and a "heavy" (isotope-enriched) version into a treated population. The structural similarity of DM-2-MPA to natural amino acids, particularly branched-chain amino acids, suggests it could potentially be incorporated, although this requires empirical validation.

Diagram 1: Conceptual Workflow for DM-2-MPA Labeling

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis cell_pop_A Population A (Control) + Light DM-2-MPA harvest_A Harvest & Lyse cell_pop_A->harvest_A Grow ≥ 5 doublings cell_pop_B Population B (Treated) + Heavy DM-2-MPA harvest_B Harvest & Lyse cell_pop_B->harvest_B Grow ≥ 5 doublings mix Combine Lysates 1:1 (by protein amount) harvest_A->mix harvest_B->mix digest Reduce, Alkylate, & Trypsin Digest mix->digest cleanup Peptide Cleanup (e.g., SPE) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Quantify Heavy/Light Peptide Ratios lcms->quant identify Identify Proteins & Determine Fold Change quant->identify

Caption: Prospective workflow for quantitative proteomics using DM-2-MPA.

Phase 1: Feasibility and Validation (Mandatory Preliminary Steps)

Before embarking on a full-scale quantitative experiment, a researcher must validate the suitability of DM-2-MPA as a labeling agent.

  • Toxicity Assessment: Culture cells with increasing concentrations of DM-2-MPA to determine the maximum non-toxic concentration. Monitor cell morphology, proliferation rates, and viability (e.g., via MTT or Trypan Blue exclusion assays).

  • Incorporation Verification: This is the most critical step.

    • Culture cells in a medium containing DM-2-MPA but lacking a canonical amino acid it might replace (e.g., Valine, Leucine, Isoleucine).

    • Harvest total protein, perform a protein digest, and analyze via high-resolution mass spectrometry.

    • Search the MS/MS data for peptides with a mass shift corresponding to the replacement of a canonical amino acid with DM-2-MPA. This requires a custom modification search in the proteomics software.

Phase 2: Detailed Experimental Protocol for Quantitative Proteomics

This protocol assumes successful validation in Phase 1 and the availability of both light and heavy (e.g., ¹³C₆, ¹⁵N) versions of DM-2-MPA.

Table 1: Reagent Preparation

ReagentComponentsPreparation Notes
Light Labeling Medium Custom amino acid-free medium (e.g., DMEM), 10% Dialyzed FBS, Standard amino acid supplement mix, "Light" DM-2-MPA (e.g., 100 mg/L)The canonical amino acid that DM-2-MPA replaces must be omitted.
Heavy Labeling Medium Custom amino acid-free medium (e.g., DMEM), 10% Dialyzed FBS, Standard amino acid supplement mix, "Heavy" DM-2-MPA (e.g., 100 mg/L)Ensure isotopic purity of the heavy compound is >98%.
Lysis Buffer 8 M Urea, 50 mM Tris-HCl pH 8.0, Protease and Phosphatase Inhibitor CocktailsA strong denaturing buffer is recommended for whole-proteome analysis.
Reduction/Alkylation Dithiothreitol (DTT), Iodoacetamide (IAA)Prepare fresh. Alkylation should be performed in the dark.

Step-by-Step Methodology:

  • Cell Culture and Labeling:

    • Seed two separate populations of cells. Culture Population A in "Light Labeling Medium" and Population B in "Heavy Labeling Medium."

    • Subculture the cells for at least five passages in their respective media to ensure complete incorporation of the label.

    • Optional Checkpoint: Before the final experiment, analyze a small protein sample from the heavy-labeled population to confirm >95% incorporation.

    • In the final passage, apply the experimental treatment (e.g., drug) to Population B and the vehicle/control to Population A for the desired duration.

  • Cell Harvest and Lysis:

    • Wash cells with ice-cold PBS and harvest (e.g., by scraping or centrifugation).

    • Lyse each cell pellet separately in urea-based Lysis Buffer.

    • Determine the protein concentration of each lysate using a compatible assay (e.g., Bradford, ensuring compatibility with urea).

  • Sample Mixing and Protein Digestion:

    • Combine equal amounts of protein (e.g., 50 µg) from the light and heavy lysates in a single microcentrifuge tube.

    • Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to < 2 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

Part 3: Data Acquisition and Interpretation

Mass Spectrometry

The prepared peptide mixture is analyzed using a high-resolution Orbitrap or TOF mass spectrometer coupled to a nano-liquid chromatography system. A standard data-dependent acquisition (DDA) method is typically employed.[8]

  • MS1 Scan: The mass spectrometer scans for all peptide precursor ions. The software will identify pairs of peaks with a specific mass difference corresponding to the heavy/light DM-2-MPA label.

  • MS2 Scan: The most intense precursor ions are selected for fragmentation, generating spectra that are used to identify the peptide sequence.

Data Analysis

Specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) is used for data analysis.

  • Database Searching: MS/MS spectra are searched against a protein sequence database to identify peptides. The search parameters must be modified to include:

    • A variable modification corresponding to the mass of "light" DM-2-MPA on its target amino acid(s).

    • A corresponding isotopic label for the "heavy" DM-2-MPA.

  • Quantification: The software locates the heavy/light peptide pairs in the MS1 scans and calculates the ratio of their signal intensities (Heavy/Light or H/L ratio).

  • Protein Ratio Calculation: Ratios from multiple unique peptides are combined to determine the overall abundance ratio for each identified protein.

Diagram 2: Data Analysis Pathway

G cluster_0 Software Analysis (e.g., MaxQuant) raw_data Raw MS Data (.raw file) peak_picking Peak Detection & Feature Finding raw_data->peak_picking database_search Database Search (with custom modification for DM-2-MPA) peak_picking->database_search quantification Quantification of Heavy/Light Peptide Pairs database_search->quantification protein_inference Protein Inference & Ratio Calculation quantification->protein_inference output Protein Quantitation Table (Protein IDs, Ratios, p-values) protein_inference->output

Caption: Bioinformatic workflow for DM-2-MPA labeled proteomics data.

Part 4: Authoritative Grounding & Considerations

The proposed workflow is an extrapolation based on established metabolic labeling techniques like SILAC.[3][4] The primary challenge and unknown factor is the efficiency of DM-2-MPA incorporation. Unlike canonical amino acids, non-canonical amino acids (ncAAs) may not be recognized efficiently by the cell's native aminoacyl-tRNA synthetases (aaRSs).[9][10][11] If incorporation is low, it may be necessary to engineer a specific aaRS to charge DM-2-MPA onto a tRNA, a significantly more complex undertaking.[12]

Table 2: Comparison of Quantitative Labeling Methods

MethodPrincipleProsCons
Standard SILAC In vivo metabolic labeling with heavy Arg/Lys.[4]High accuracy; samples mixed early; applicable to living cells.[7]Limited to cell culture; requires many cell divisions; potential for Arg-to-Pro conversion.[4]
Dimethyl Labeling In vitro chemical labeling of peptide N-termini and Lys residues.[13][14]Fast, cost-effective; applicable to any protein sample (tissues, etc.).[14][15]Samples mixed late, introducing potential variability; can cause loss of hydrophilic peptides.[6]
Prospective DM-2-MPA In vivo metabolic labeling with a non-canonical amino acid.Potentially labels proteins at sites other than Arg/Lys; could offer a new tool if metabolically stable.Hypothetical; requires extensive validation; incorporation efficiency is unknown and likely a major hurdle.

Conclusion

2-(Dimethylamino)-2-methylpropanoic acid presents a novel, yet entirely theoretical, candidate for metabolic labeling in quantitative proteomics. This guide provides a scientifically grounded framework for any researcher wishing to explore its potential. The path from a conceptual molecule to a validated proteomics tool is rigorous, demanding thorough preliminary studies of toxicity and incorporation efficiency. Should these prove successful, the detailed protocols and data analysis workflows outlined here, which are built upon the robust and proven principles of SILAC, offer a clear roadmap for its application. The exploration of new chemical entities like DM-2-MPA is essential for expanding the toolkit of proteomics and enabling new strategies for understanding complex biological systems.

References

  • Al-Noubani, S., et al. (2025). Kinetic Characterization of F420-Dependent Sugar-6-Phosphate Dehydrogenase from Cryptosporangium arvum. ACS Bio Med Chem Au. Available at: [Link]

  • Beatty, K. E., & Tirrell, D. A. (2008). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology. Available at: [Link]

  • Bonifacino, J. S. (2001). Metabolic labeling with amino acids. Current Protocols in Cell Biology. Available at: [Link]

  • Dieterich, D. C., et al. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Hsu, J. L., et al. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry. Available at: [Link]

  • Tolonen, A. C., & Haas, W. (2014). Quantitative proteomics using reductive dimethylation for stable isotope labeling. Journal of Visualized Experiments. Available at: [Link]

  • Lang, K., & Chin, J. W. (2014). Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation. eLife. Available at: [Link]

  • Luo, B., et al. (2023). The prohibitin complex regulates macrophage fatty acid composition, plasma membrane packing, and lipid raft-mediated inflammatory signaling. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]

  • O'Connell, E. W., et al. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Ong, S. E., et al. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Molecular & Cellular Proteomics. Available at: [Link]

  • Pennington, E. R., et al. (2023). The prohibitin complex regulates macrophage fatty acid composition, plasma membrane packing, and lipid raft-mediated inflammatory signaling. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]

  • Psaltis Matthews, C. E., et al. (2023). The prohibitin complex regulates macrophage fatty acid composition, plasma membrane packing, and lipid raft-mediated inflammatory signaling. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]

  • Ross, E., et al. (2023). The prohibitin complex regulates macrophage fatty acid composition, plasma membrane packing, and lipid raft-mediated inflammatory signaling. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]

  • Sergin, S., et al. (2023). The prohibitin complex regulates macrophage fatty acid composition, plasma membrane packing, and lipid raft-mediated inflammatory signaling. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]

  • Talukder, A., & Chowdhury, S. M. (2025). Mapping Binding Domains of Viral and Allergenic Proteins with Dual Cleavable Crosslinking Technology. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Williamson, J. C., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering. Available at: [Link]

  • Zacharias, A. O., & Chowdhury, S. M. (2023). Developing an efficient Tyrosine Reactive Crosslinker (TRCL) for protein crosslinking. ChemRxiv. Available at: [Link]

  • Zacharias, A. O., et al. (2025). Selective Labeling of Tyrosine Residues in Proteins: Insights from PTAD Labeling and Tandem Mass Spectrometry Analysis. Molecular Omics. Available at: [Link]

  • Zhang, Y., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research. Available at: [Link]

  • Zou, H., et al. (2011). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Available at: [Link]

  • Mtoz Biolabs. (n.d.). SILAC/Dimethyl Quantitative Proteomics Service. Retrieved from [Link]

  • PubMed. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Retrieved from [Link]

  • Silantes. (n.d.). SILAC Reagents for Quantitative Proteomics in Cell Culture. Retrieved from [Link]

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Application Note & Protocols: 2-(Dimethylamino)-2-methylpropanoic Acid as a Novel Chemical Probe for Interrogating Amino Acid Transport Systems

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the potential use of 2-(Dimethylamino)-2-methylpropanoic acid, a non-natural amino acid, as a chemical probe. While not an established probe, its structural analogy to natural amino acids suggests its utility in the investigation of cellular nutrient sensing and transport pathways. We present a series of detailed protocols for the characterization and validation of this compound, including cytotoxicity profiling, cellular uptake assays, and target deconvolution strategies. The overarching goal is to equip the research community with the foundational methodologies required to explore the biological activity of 2-(Dimethylamino)-2-methylpropanoic acid and similar molecules, thereby accelerating the discovery of novel tools for chemical biology.

Introduction: The Rationale for Non-Natural Amino Acids as Chemical Probes

The study of cellular metabolism and signaling is greatly enhanced by the use of chemical probes that can enter specific pathways and report on their function or perturb them in a controlled manner. Amino acid transporters (AATs) are a large family of membrane proteins that mediate the uptake of amino acids, which are essential for a multitude of cellular processes including protein synthesis, energy production, and neurotransmission. Dysregulation of AATs is implicated in various diseases, most notably cancer, where the high metabolic demand of tumor cells leads to an upregulation of these transporters.

Non-natural amino acids, such as 2-(Dimethylamino)-2-methylpropanoic acid, offer a unique opportunity to probe the function of AATs. Their structural similarity to endogenous amino acids may allow them to be recognized and transported by AATs. However, their "unnatural" features, such as the N,N-dimethyl group in the case of our subject compound, can confer unique properties. These may include resistance to metabolic degradation, selective interaction with specific transporter isoforms, or the ability to act as competitive inhibitors.

This application note will guide the user through a logical workflow to assess the potential of 2-(Dimethylamino)-2-methylpropanoic acid as a chemical probe for AATs.

Physicochemical Properties & Handling

Before initiating biological experiments, it is crucial to understand the basic properties of the compound.

PropertyValueSource
CAS Number 220022-94-6[1]
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
Appearance White to off-white powderN/A
Solubility To be determined experimentally (see protocol below)N/A

Protocol 2.1: Solubility and Stock Solution Preparation

  • Solubility Test: To determine a suitable solvent, test the solubility of 2-(Dimethylamino)-2-methylpropanoic acid in a panel of common laboratory solvents (e.g., water, DMSO, ethanol). Start by adding 1 mg of the compound to 100 µL of solvent and vortex. If it dissolves, add more compound until a saturated solution is achieved.

  • Stock Solution Preparation: For cell-based assays, it is recommended to prepare a high-concentration stock solution in a solvent known to be tolerated by the cell lines of interest (typically DMSO). For example, prepare a 100 mM stock solution by dissolving 13.12 mg of the compound in 1 mL of sterile DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Initial Biological Characterization: Cytotoxicity Profiling

A critical first step in characterizing a new chemical entity is to determine its effect on cell viability. This will establish a non-toxic concentration range for subsequent functional assays.

Protocol 3.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

  • Cell Seeding: Seed the cells of interest (e.g., HeLa, HEK293T, or a cancer cell line known to overexpress AATs) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: The next day, prepare a serial dilution of 2-(Dimethylamino)-2-methylpropanoic acid in cell culture medium. The concentration range should be broad to capture any potential cytotoxic effects (e.g., 1 µM to 10 mM). Remove the old medium from the cells and add 100 µL of the medium containing the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: At the end of the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot the data to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

For a comprehensive cytotoxicity profile, it is recommended to use orthogonal assays such as the Lactate Dehydrogenase (LDH) release assay or a neutral red uptake assay.[3][4]

Functional Characterization: Probing Amino Acid Transporter Activity

The central hypothesis is that 2-(Dimethylamino)-2-methylpropanoic acid interacts with AATs. The following protocols are designed to test this hypothesis.

Protocol 4.1: Competitive Uptake Assay using a Radiolabeled Substrate

This assay will determine if 2-(Dimethylamino)-2-methylpropanoic acid can compete with a known AAT substrate for uptake into cells.

  • Cell Preparation: Seed cells in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Competition: Add transport buffer containing a fixed concentration of a radiolabeled AAT substrate (e.g., [³H]-L-Leucine) and varying concentrations of 2-(Dimethylamino)-2-methylpropanoic acid (from the non-toxic range determined in the cytotoxicity assay).

  • Uptake: Incubate for a short period (e.g., 1-5 minutes) at room temperature. The short incubation time is to ensure measurement of the initial rate of transport.

  • Wash: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer to stop the uptake.

  • Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the radioactivity (counts per minute) against the concentration of 2-(Dimethylamino)-2-methylpropanoic acid to determine if it inhibits the uptake of the radiolabeled substrate.

Protocol 4.2: Direct Uptake Assay using LC-MS/MS

This assay directly measures the uptake of 2-(Dimethylamino)-2-methylpropanoic acid into cells.[5]

  • Cell Preparation: As in Protocol 4.1.

  • Uptake: Wash the cells with pre-warmed transport buffer and then incubate with a known concentration of 2-(Dimethylamino)-2-methylpropanoic acid for various time points (e.g., 1, 5, 15, 30 minutes).

  • Wash: As in Protocol 4.1.

  • Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a cold methanol/acetonitrile/water (50:30:20) solution.

  • LC-MS/MS Analysis: Analyze the cell lysates by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentration of 2-(Dimethylamino)-2-methylpropanoic acid. An internal standard should be used for accurate quantification.

  • Data Analysis: Plot the intracellular concentration of the compound against time to determine the uptake kinetics.

Target Deconvolution: Identifying the Interacting Proteins

If the functional assays suggest that 2-(Dimethylamino)-2-methylpropanoic acid interacts with one or more AATs, the next step is to identify the specific transporter(s). Affinity-based pull-down is a powerful technique for this purpose.[6][7][8]

Protocol 5.1: Synthesis of an Affinity-Tagged Probe

To perform an affinity pull-down, the probe needs to be chemically modified with a tag, such as biotin. This requires synthetic chemistry to attach a linker and a biotin moiety to the 2-(Dimethylamino)-2-methylpropanoic acid molecule. The attachment point should be chosen carefully to minimize disruption of the compound's interaction with its target.

Protocol 5.2: Affinity Purification and Mass Spectrometry

  • Cell Lysate Preparation: Grow a large batch of the cells of interest and prepare a native cell lysate.

  • Incubation: Incubate the cell lysate with the biotinylated 2-(Dimethylamino)-2-methylpropanoic acid probe. As a negative control, incubate another aliquot of the lysate with biotin alone. A competition control, where the lysate is pre-incubated with an excess of the untagged compound before adding the biotinylated probe, is also recommended.

  • Capture: Add streptavidin-coated beads to the lysates to capture the biotinylated probe and any interacting proteins.[7]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are specific to the probe-treated sample by mass spectrometry.

Illustrative Data and Visualizations

The following table provides an example of how data from the proposed experiments could be presented.

Table 1: Hypothetical Biological Profile of 2-(Dimethylamino)-2-methylpropanoic Acid

AssayCell LineResult (Illustrative)
Cytotoxicity (MTT, 48h) HeLaIC₅₀ > 1 mM
Competitive Uptake ([³H]-L-Leucine) HeLaIC₅₀ = 150 µM
Direct Uptake (LC-MS/MS) HeLaTime-dependent uptake observed
Affinity Pull-down Target HeLaLAT1 (SLC7A5)

Diagrams

experimental_workflow cluster_0 Initial Characterization cluster_1 Functional Assays cluster_2 Target Deconvolution a Compound Synthesis & QC b Cytotoxicity Profiling (e.g., MTT Assay) a->b c Competitive Uptake Assay (Radiolabeled Substrate) b->c d Direct Uptake Assay (LC-MS/MS) c->d e Affinity Probe Synthesis d->e f Affinity Purification - Mass Spectrometry e->f g Target Validation f->g

Caption: Proposed experimental workflow for validating 2-(Dimethylamino)-2-methylpropanoic acid as a chemical probe.

signaling_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular probe 2-(Dimethylamino)-2- methylpropanoic acid transporter Amino Acid Transporter (e.g., LAT1) probe->transporter Inhibition amino_acid Endogenous Amino Acid amino_acid->transporter mTORC1 mTORC1 Signaling transporter->mTORC1 Activation protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth mTORC1->cell_growth

Caption: Hypothetical mechanism of action: inhibition of an amino acid transporter and downstream signaling.

Troubleshooting

ProblemPossible CauseSolution
High variability in uptake assays Inconsistent cell numbersNormalize data to protein concentration in each well.
Inconsistent timing of washesAutomate the washing steps if possible, or practice the manual timing to ensure consistency.
No specific hits in affinity pull-down Probe is not binding to the targetSynthesize the affinity probe with the linker at a different position.
Target protein is in low abundanceUse a larger amount of cell lysate or enrich for membrane proteins before the pull-down.
High background in affinity pull-down Insufficient washingIncrease the number of wash steps and/or the stringency of the wash buffer.

Conclusion

2-(Dimethylamino)-2-methylpropanoic acid represents a promising starting point for the development of a chemical probe for amino acid transporters. Its non-natural structure may provide advantages in terms of stability and selectivity over endogenous ligands. The protocols outlined in this application note provide a clear and logical path for researchers to follow in order to fully characterize its biological activity and validate its use as a chemical probe. Successful validation of this compound could provide a valuable new tool for the study of amino acid transport and its role in health and disease.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Hett, E. C. (2015). Know your target, know your molecule.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
  • Ziegler, S., Pries V., Hedberg C., & Waldmann H. (2013). Target identification for small bioactive molecules: finding the needle in the haystack.
  • Mohajeri, M., & Sahebkar, A. (2018). Amino Acid Transporters in Cancer and Their Pharmacological Targeting. Current Medicinal Chemistry, 25(34), 4245-4267.
  • Bröer, S., & Bröer, A. (2017). Amino acid transporters in the brain: their role in neurotransmission and synaptic plasticity. Journal of Neurochemistry, 143(4), 384-400.
  • van der Werf, M. J., & Overkamp, K. M. (2009). A unified view on the metabolism of amino acids. Journal of Molecular Microbiology and Biotechnology, 16(1-2), 1-13.
  • Pochini, L., Scalise, M., Galluccio, M., & Indiveri, C. (2014). Membrane transporters for the special amino acid glutamine: structure, function and relevance to cancer. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 1-14.
  • Gründemann, D., Harlfinger, S., Golz, S., & Geerts, A. (2005). Discovery of the human proton-coupled folate transporter.
  • Rauth-Farfan, J., & Gallaher, D. D. (2010). A high-throughput cell-based assay for screening inhibitors of the L-type amino acid transporter 1 (LAT1). Analytical Biochemistry, 404(2), 235-237.

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Application Notes and Protocols: Safe Handling and Storage of 2-(Dimethylamino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling and optimal storage of 2-(Dimethylamino)-2-methylpropanoic acid (CAS No. 220022-94-6). As a substituted amino acid and valuable building block in pharmaceutical research and drug development, its integrity is paramount for reproducible experimental outcomes. The primary challenge associated with this compound is its hygroscopic nature, which necessitates specific environmental controls to prevent moisture absorption and subsequent degradation. These protocols are designed for researchers, scientists, and drug development professionals to ensure both user safety and compound stability.

Compound Identification and Physicochemical Properties

2-(Dimethylamino)-2-methylpropanoic acid, also known as trimethylalanine, is a tertiary amine and carboxylic acid derivative.[1][2] Its structure makes it a useful component in synthetic chemistry for introducing sterically hindered, functionalized fragments into larger molecules.[3]

PropertyValueSource(s)
CAS Number 220022-94-6[1][4][5]
Molecular Formula C₆H₁₃NO₂[1][4]
Molecular Weight 131.17 - 131.18 g/mol [1][4][5]
IUPAC Name 2-(dimethylamino)-2-methylpropanoic acid[4]
Melting Point 275°C[5]
Purity ≥97-98% (Typical)[2][4]
Appearance White to off-white crystalline solid[6]

GHS Hazard Profile and Safety Precautions

Understanding the hazard profile is the foundation of safe handling. 2-(Dimethylamino)-2-methylpropanoic acid is classified as an irritant and is harmful if ingested.[4] Adherence to the following safety protocols is mandatory.

GHS ClassificationDetails
Pictogram GHS07: Harmful/Irritant[4]
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust.[4] P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P280: Wear protective gloves/eye protection/face protection.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Causality Behind Safety Measures: The specified hazards—irritation to the skin, eyes, and respiratory tract—stem from the compound's chemical reactivity as an amine and carboxylic acid. The "harmful if swallowed" classification underscores its potential systemic effects. Therefore, the prescribed Personal Protective Equipment (PPE) is not merely a recommendation but a critical barrier to prevent chemical exposure.

Optimized Storage Protocols: Ensuring Compound Stability

The principal factor compromising the stability of solid 2-(Dimethylamino)-2-methylpropanoic acid is its hygroscopicity—the tendency to absorb moisture from the air.[6][7] Water absorption can lead to clumping, inaccuracies in weighing, and potential chemical degradation over time. The choice between short-term and long-term storage dictates the necessary environmental controls.

storage_decision_flow start Receive Compound assess Assess Storage Duration start->assess short_term Short-Term Storage (Active Use, < 3 months) assess->short_term  Active Project   long_term Long-Term Storage (Archival, > 3 months) assess->long_term  Stock   short_protocol Store at 2-8°C. Use original vial with a tight seal. Place vial inside a secondary container with desiccant pouches. short_term->short_protocol long_protocol Aliquot into smaller vials if needed. Purge vial headspace with N₂ or Ar. Seal tightly and wrap joint with Parafilm®. Store at -20°C in a desiccated environment. long_term->long_protocol

Caption: Decision workflow for selecting the appropriate storage protocol.

Short-Term Storage (Daily/Weekly Access)

This protocol is designed for compounds currently in use to minimize atmospheric exposure during frequent access.

  • Container: Keep the compound in its original, tightly sealed manufacturer's vial.

  • Temperature: Store the vial in a refrigerator at 2-8°C .[8]

  • Moisture Control: Place the primary vial inside a larger, airtight secondary container (e.g., a screw-top jar or a small desiccator cabinet). Add indicating desiccant pouches to the secondary container.[9]

  • Before Use: Remove the secondary container from the refrigerator and allow the entire system to equilibrate to room temperature for at least 30-60 minutes before opening the primary vial. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.[10]

Long-Term Archival Storage

This protocol is intended for preserving the compound for extended periods (months to years).

  • Aliquotting: If purchased in a large quantity, consider aliquotting the compound into smaller, single-use glass vials under a dry, inert atmosphere (e.g., in a glovebox). This prevents contamination and repeated exposure of the main stock.

  • Inert Atmosphere: Purge the headspace of each vial with a dry, inert gas like nitrogen or argon before sealing.[10]

  • Sealing: Tightly cap the vials. For maximum protection, wrap the cap-vial interface with Parafilm® to create an additional barrier against moisture ingress.

  • Temperature: Store the sealed vials in a freezer at -20°C .[11] While 2-8°C is acceptable, lower temperatures slow down potential degradation pathways over the long term.[12][13]

  • Desiccation: Place the vials in a freezer-safe, labeled box containing desiccant.

ParameterShort-Term StorageLong-Term StorageRationale
Temperature 2-8°C-20°CReduces degradation kinetics.[8][11]
Atmosphere Ambient (in sealed container)Inert (Nitrogen/Argon)Prevents oxidation and hydrolysis.[10]
Container Original vial in secondary containerTightly sealed vials (parafilmed)Provides a robust barrier to moisture.
Moisture Control Desiccant pouchesDesiccant + Inert AtmosphereEssential for hygroscopic compounds.[7]

Standard Operating Protocols for Handling

Safe and accurate handling of 2-(Dimethylamino)-2-methylpropanoic acid requires methodologies that mitigate its hygroscopic nature and protect the operator.

handling_workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Low Humidity Environment) cluster_post Post-Handling prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_equilibrate 2. Equilibrate Container to Room Temperature prep_ppe->prep_equilibrate weigh 3. Work Quickly: Open Vial & Weigh Solid prep_equilibrate->weigh transfer 4. Transfer to Receiving Vessel weigh->transfer seal_primary 5. Tightly Reseal Primary Container transfer->seal_primary store 6. Return to Correct Storage Conditions seal_primary->store cleanup 7. Clean Work Area & Dispose of Waste store->cleanup

Caption: General workflow for handling solid 2-(Dimethylamino)-2-methylpropanoic acid.

Protocol: Weighing and Solution Preparation

Due to its hygroscopic properties, preparing a stock solution is the most reliable method for ensuring accurate concentrations in subsequent experiments.[6]

Objective: To accurately weigh the compound and prepare a stock solution of a known concentration.

Materials:

  • 2-(Dimethylamino)-2-methylpropanoic acid

  • Analytical balance

  • Spatula, weighing paper/boat

  • Appropriate volumetric flask (Class A)

  • Selected solvent (e.g., deionized water, DMSO, buffer)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[4] Ensure the work area, such as a chemical fume hood or balance shield, is clean.

  • Equilibration: Remove the sealed container of the compound from storage (refrigerator or freezer) and allow it to warm to ambient room temperature for at least 30-60 minutes before opening.

  • Weighing (The "Best Practice" Approach): a. Instead of weighing out small portions repeatedly, it is highly recommended to weigh the entire contents of a new vial to prepare a concentrated stock solution.[6] b. Tare the analytical balance with the unopened vial of the compound on it. c. In a fume hood, carefully transfer the entire contents of the vial into a suitable beaker or flask. d. Immediately re-weigh the now-empty vial. The difference between the initial and final mass is the precise amount of compound transferred. e. This method minimizes the compound's exposure to air and circumvents the challenges of weighing a rapidly changing hygroscopic solid.

  • Weighing (The "Quick" Approach - for less sensitive applications): a. Tare the balance with a weighing boat. b. Minimize the time the primary container is open. Quickly remove the desired amount of solid and place it onto the weighing boat. c. Record the mass as soon as the reading stabilizes. Be aware that the mass may drift upwards as it absorbs atmospheric moisture.[7]

  • Dissolution: Add the weighed solid to the volumetric flask. Add approximately 70-80% of the final volume of the desired solvent. Mix by swirling or sonicating until all solid is completely dissolved.

  • Final Volume: Once dissolved and equilibrated to room temperature, carefully add the solvent to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.

  • Storage of Solution: Transfer the stock solution into a clearly labeled, tightly sealed container. Amino acid solutions can be susceptible to microbial growth; for aqueous solutions, sterile filtration and storage at 4°C (short-term) or aliquotted at -20°C (long-term) is recommended.[12]

Spill and Waste Management
  • Spills: In case of a spill of the solid material, avoid creating dust.[11] Carefully sweep or vacuum the material into a labeled container for disposal. Ventilate the area and clean the spill site with soap and water.

  • Waste Disposal: Dispose of unused material and contaminated items in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Application Insight: A Functional Building Block in Drug Discovery

2-(Dimethylamino)-2-methylpropanoic acid belongs to a class of compounds that are of significant interest to medicinal chemists. The tertiary amine motif is a common pharmacophore found in a vast array of FDA-approved drugs, contributing to factors like solubility, receptor binding, and pharmacokinetic properties.[14] As a substituted alpha-amino acid, it can be used as a chiral building block or a structurally unique scaffold in the synthesis of novel therapeutic agents, from central nervous system agents to bronchodilators.[3] Ensuring the purity and integrity of this starting material through proper handling and storage is the first step in a successful and reproducible drug discovery campaign.

References

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  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from Carl ROTH website. [Link]

  • Pangoo.biz. (2024). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from Pangoo.biz website. [Link]

  • Peptide Partners. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency. Retrieved from Peptide Partners website. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from HepatoChem website. [Link]

  • MDPI. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from MDPI website. [Link]

  • MySkinRecipes. (n.d.). (R)-2-(Dimethylamino)propanoic acid. Retrieved from MySkinRecipes website. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from ResearchGate website. [Link]

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Troubleshooting & Optimization

2-(Dimethylamino)-2-methylpropanoic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to help you navigate potential challenges in your experiments.

Introduction: Understanding the Molecule

2-(Dimethylamino)-2-methylpropanoic acid is a quaternary alpha-amino acid. Its structure, featuring a tertiary amine and a carboxylic acid on a sterically hindered alpha-carbon, presents a unique set of stability considerations. Unlike primary or secondary amino acids, the tertiary amine group is a focal point for specific degradation pathways, particularly oxidation. This guide will delve into the factors that can impact the stability of this molecule in solution and provide you with the tools to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions regarding the handling and stability of 2-(Dimethylamino)-2-methylpropanoic acid in solution.

Q1: What are the primary factors that can affect the stability of 2-(Dimethylamino)-2-methylpropanoic acid in solution?

A1: The stability of 2-(Dimethylamino)-2-methylpropanoic acid in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The tertiary amine functionality is susceptible to oxidation, which can be accelerated by elevated temperatures and exposure to UV light. The pH of the solution will dictate the ionization state of both the carboxylic acid and the tertiary amine, which in turn can influence reaction rates and degradation pathways.

Q2: What is the expected pH stability profile for this compound?

A2: While specific data for this molecule is not extensively published, we can infer its likely pH stability profile based on the chemistry of its functional groups. Amino acids generally exhibit a U-shaped or V-shaped pH-rate profile, with the highest stability typically found at a pH between their two pKa values (for the carboxylic acid and the amino group). For 2-(Dimethylamino)-2-methylpropanoic acid, the carboxylic acid pKa is expected to be around 2-3, and the tertiary amine pKa is likely in the range of 9-10. Therefore, optimal stability is anticipated in the mid-pH range (approximately 4-7). At very low pH, acid-catalyzed hydrolysis is a possibility, though less likely for this specific structure compared to peptides. At high pH, base-catalyzed degradation pathways may be initiated.

Q3: How should I store solutions of 2-(Dimethylamino)-2-methylpropanoic acid?

A3: For optimal stability, solutions of 2-(Dimethylamino)-2-methylpropanoic acid should be stored at low temperatures (2-8°C or frozen at -20°C for long-term storage). They should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to use degassed solvents to minimize the presence of dissolved oxygen, which can contribute to oxidative degradation of the tertiary amine. For aqueous solutions, buffering in the mid-pH range (e.g., pH 5-7) is recommended.

Q4: Can I autoclave solutions of this compound?

A4: Autoclaving is generally not recommended for solutions of 2-(Dimethylamino)-2-methylpropanoic acid. The high temperatures during autoclaving can accelerate degradation, potentially leading to decarboxylation or oxidation.[1] Sterilization of solutions should be performed by filtration through a 0.22 µm filter.

Q5: What are the likely degradation products I should be looking for?

A5: Based on the structure, the most probable degradation pathways are oxidation of the tertiary amine and decarboxylation.

  • Oxidation: The tertiary amine can be oxidized to form an N-oxide derivative. Further degradation could lead to dealkylation, yielding formaldehyde and 2-amino-2-methylpropanoic acid.

  • Decarboxylation: Although generally requiring high temperatures, decarboxylation would result in the formation of 2-(dimethylamino)propane and carbon dioxide.[2][3]

Troubleshooting Guide

This section provides a problem-and-solution framework for common stability issues encountered during experimental work.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Loss of potency/concentration over time in aqueous solution at room temperature. Oxidative degradation of the tertiary amine.1. Confirm Oxidation: Use a stability-indicating HPLC method to look for the appearance of new, more polar peaks (potential N-oxide). LC-MS analysis can help identify the mass of the degradation products. 2. Mitigation: * Store solutions at reduced temperatures (2-8°C or -20°C).[4] * Protect solutions from light.[5] * Prepare solutions using degassed solvents (e.g., by sparging with nitrogen or argon). * Consider the addition of antioxidants (e.g., ascorbic acid, EDTA), but be aware that in some cases, these can have pro-oxidant effects, so their utility should be experimentally verified.
Precipitation observed in refrigerated solutions. Poor solubility at lower temperatures, especially if the solution is highly concentrated or the pH is near the isoelectric point.1. Determine Solubility: Perform a solubility study at different temperatures and pH values. 2. Adjust Formulation: * Decrease the concentration of the solution. * Adjust the pH of the solution to be further from the isoelectric point. For this molecule, a pH below 4 or above 8 should increase solubility. * Consider the use of co-solvents (e.g., ethanol, propylene glycol), but verify their compatibility and impact on stability.
Discoloration (e.g., yellowing) of the solution upon exposure to light. Photodegradation. The tertiary amine group can be susceptible to photo-oxidation, leading to the formation of colored impurities.[6]1. Confirm Photodegradation: Expose a solution to a controlled light source (as per ICH Q1B guidelines) and compare it to a dark control.[7][8] Analyze both samples by HPLC-UV/Vis to monitor for changes in the chromatogram and UV-Vis spectrum. 2. Mitigation: * Always store solutions in light-protecting containers (e.g., amber glass). * Perform experimental manipulations under reduced light conditions.
Inconsistent analytical results (e.g., variable peak areas in HPLC). Adsorption to container surfaces, or ongoing degradation during the analytical run.1. Investigate Adsorption: Use silanized glass vials or polypropylene vials to minimize adsorption. Compare results between different container types. 2. Assess In-run Stability: Prepare a sample and inject it at regular intervals over a period of several hours to see if the peak area of the parent compound decreases while degradation product peaks increase. If in-run instability is observed, keep the autosampler at a low temperature (e.g., 4°C).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-(Dimethylamino)-2-methylpropanoic acid in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours (in a sealed vial).

  • Photodegradation: Expose 1 mL of the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8] A dark control sample should be kept under the same conditions but protected from light.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, the dark control, and an unstressed control sample by a suitable analytical method, such as HPLC with UV and/or mass spectrometric detection.[9][10]

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The analytical method is considered "stability-indicating" if it can resolve the parent compound from all significant degradation products.

Protocol 2: pH-Rate Profile Study

This protocol is for determining the stability of the compound across a range of pH values.

1. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 8, 10).

2. Sample Preparation:

  • Dissolve a known amount of 2-(Dimethylamino)-2-methylpropanoic acid in each buffer solution to a final concentration of, for example, 0.1 mg/mL.

3. Incubation:

  • Incubate the samples at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Store the samples in the dark to prevent photodegradation.

4. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each sample.

  • Immediately quench any further degradation by cooling the aliquot and, if necessary, adjusting the pH.

  • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Analysis:

  • For each pH, plot the natural logarithm of the concentration of the parent compound versus time.

  • The slope of this line will give the apparent first-order degradation rate constant (k) at that pH.

  • Plot the logarithm of k versus pH to generate the pH-rate profile.[11]

Visualizations

Potential Degradation Pathways

G main 2-(Dimethylamino)-2-methylpropanoic acid n_oxide N-Oxide Derivative main->n_oxide Oxidation (e.g., H2O2) decarboxylation Decarboxylation Product (2-(Dimethylamino)propane + CO2) main->decarboxylation Thermal Stress (High Temp.) dealkylation Dealkylation Products (Formaldehyde + 2-Amino-2-methylpropanoic acid) n_oxide->dealkylation Further Degradation

Caption: Potential degradation pathways for 2-(Dimethylamino)-2-methylpropanoic acid.

Workflow for a Stability Study

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Samples in Stress Conditions prep_stock->prep_samples incubate Incubate under Defined Conditions (Temp, pH, Light) prep_samples->incubate analyze Analyze by Stability-Indicating Method (e.g., HPLC) incubate->analyze evaluate Evaluate Data (Peak Purity, Mass Balance) analyze->evaluate

Caption: General workflow for conducting a stability study.

References

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Technical Support Center: Synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Dimethylamino)-2-methylpropanoic acid (DMAMPA). This molecule, a quaternary alpha-amino acid, presents unique challenges in its synthesis and purification due to its structure and physical properties. This guide is designed for researchers, chemists, and drug development professionals to navigate common experimental hurdles, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Section 1: Overview of Synthetic Strategies

The most direct and common method for synthesizing α,α-disubstituted-α-amino acids like DMAMPA is a variation of the Strecker synthesis . This multi-component reaction is valued for its efficiency, converging readily available starting materials—a ketone, an amine, and a cyanide source—into the desired aminonitrile precursor in a single step.[1][2]

The overall strategy involves two key stages:

  • Modified Strecker Reaction: Formation of 2-(dimethylamino)-2-methylpropanenitrile from acetone, dimethylamine, and a cyanide source.

  • Hydrolysis: Conversion of the intermediate aminonitrile to the final carboxylic acid, 2-(Dimethylamino)-2-methylpropanoic acid.

Each stage has critical parameters that can significantly impact yield, purity, and scalability.

G A Acetone D Iminium Ion Intermediate A->D Reacts with B Dimethylamine B->D Reacts with C Cyanide Source (e.g., NaCN/H+ or TMSCN) E Step 1: Strecker Reaction Formation of 2-(Dimethylamino)-2-methylpropanenitrile C->E by Cyanide D->E Nucleophilic attack F Step 2: Acid Hydrolysis (e.g., conc. HCl) E->F Proceeds to G 2-(Dimethylamino)-2-methylpropanoic acid (Final Product) F->G Yields

Caption: High-level workflow for the synthesis of DMAMPA.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing actionable advice grounded in chemical principles.

Category: Reaction & Reagents
Q1: My Strecker reaction is extremely sluggish or fails to proceed. What are the common causes?

Answer: This is a frequent issue often traced back to the equilibrium of iminium ion formation and the activity of the cyanide nucleophile.

  • Causality—Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate formed from acetone and dimethylamine. This condensation reaction releases water, and its formation is governed by equilibrium.[1] In an aqueous system or with wet reagents, Le Chatelier's principle dictates that excess water will shift the equilibrium back towards the starting materials, preventing the formation of the necessary electrophile for cyanide to attack.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents (if any) and freshly opened or properly stored reagents. Dimethylamine is often supplied as a solution in water, ethanol, or THF; opt for the THF or ethanol solution and consider using molecular sieves to remove residual water.

    • Check Reagent Quality: Acetone should be free of aldol condensation byproducts. Use a fresh, high-purity source.

    • pH Control: The reaction is often acid-catalyzed.[3] If using a cyanide salt like NaCN or KCN, a stoichiometric amount of acid (e.g., HCl) is required to generate HCN in situ and to protonate the imine to the more reactive iminium ion. However, strongly acidic conditions (pH < 2) can lead to unwanted polymerization of HCN. A mildly acidic pH range of 4-6 is often optimal.

    • Temperature: While initial mixing can be done at 0°C to control exotherms, the reaction may require gentle warming to room temperature or slightly above to proceed at a reasonable rate. Monitor progress by TLC or GC-MS.

Q2: My main byproduct is acetone cyanohydrin. How can I favor aminonitrile formation?

Answer: Acetone cyanohydrin formation is a primary competing reaction, as cyanide can directly attack the acetone carbonyl.[4] The key is to favor the formation and reactivity of the iminium ion over the ketone.

  • Causality—Competitive Nucleophilic Attack: The rate of iminium ion formation versus the rate of cyanide attack on the carbonyl is the determining factor. The iminium ion is a "harder" and more reactive electrophile than the parent ketone, making its reaction with cyanide very rapid once formed.

  • Procedural Solutions:

    • Pre-formation of the Iminium Ion: A highly effective strategy is to mix the acetone and dimethylamine (with a catalytic amount of acid, like acetic acid) for a period (e.g., 30-60 minutes) before the cyanide source is introduced. This allows the iminium equilibrium to be established, providing a higher concentration of the desired electrophile.

    • Order of Addition: Slowly add the cyanide source (or the acid to the cyanide salt mixture) to the pre-formed iminium ion solution. This maintains a low concentration of free cyanide at any given moment, further disfavoring the direct attack on the less-reactive acetone.

G cluster_desired Desired Pathway cluster_side Side Reaction Start Acetone + Dimethylamine + NaCN + HCl Iminium Iminium Ion Formation Start->Iminium Fast Condensation Cyanohydrin Acetone Cyanohydrin Start->Cyanohydrin Direct Attack by CN- Aminonitrile Aminonitrile Product Iminium->Aminonitrile + CN-

Caption: Competing reaction pathways in the Strecker synthesis.

Category: Yield & Purification
Q3: The product is highly water-soluble and difficult to extract from the aqueous phase after hydrolysis. How can I improve isolation?

Answer: This is the most common challenge in the work-up of DMAMPA. The product is a zwitterion at neutral pH, making it highly polar and soluble in water, while being poorly soluble in common organic solvents.

  • Causality—Zwitterionic Nature: Like other amino acids, DMAMPA has both a basic amino group (pKa ~9-10) and an acidic carboxylic acid group (pKa ~2-3). Around neutral pH, it exists as an internal salt, or zwitterion, maximizing its polarity and water solubility.

  • Optimized Isolation Protocol:

    • pH Adjustment to the Isoelectric Point (pI): The pI is the pH at which the molecule has a net zero charge, minimizing its water solubility. For DMAMPA, this is roughly the average of the two pKa values, around pH 6. Carefully adjust the pH of the post-hydrolysis solution to ~6. This may cause the product to begin precipitating.

    • Evaporation/Lyophilization: The most robust method is to neutralize the solution and then remove all water under reduced pressure or by lyophilization (freeze-drying). This yields a solid residue containing your product and inorganic salts (e.g., NaCl).

    • Extraction from the Solid: The product can then be extracted from the salt mixture using a polar organic solvent in which it has some solubility, while the inorganic salts do not. Hot isopropanol or ethanol are excellent choices. Stir the solid residue vigorously with the hot alcohol, filter off the insoluble inorganic salts, and then evaporate the solvent to yield the crude product.

    • Ion-Exchange Chromatography: For high purity, ion-exchange chromatography is an ideal but more resource-intensive method.

Q4: How can I effectively crystallize the final product for purification?

Answer: Crystallization is an excellent method for purifying DMAMPA, removing residual salts and organic impurities. The key is selecting an appropriate solvent system.

  • Principle: You need a solvent system where the product is soluble when hot but poorly soluble when cold.

  • Recommended Solvent Systems:

    • Isopropanol/Water: Dissolve the crude product in a minimum amount of hot water, then add hot isopropanol until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Methanol/Diethyl Ether: Dissolve the product in a minimum of hot methanol. Slowly add diethyl ether as an anti-solvent until persistent cloudiness is observed. Cool slowly.

  • Troubleshooting Crystallization:

    • Oiling Out: If the product separates as an oil instead of crystals, you may be using too much anti-solvent or cooling too quickly. Try adding less anti-solvent or using a seed crystal.

    • No Crystals Form: The solution may be too dilute, or the impurities may be inhibiting crystallization. Try concentrating the solution or purifying it by another method (e.g., a quick filtration through a silica plug with a polar eluent) before re-attempting crystallization.

Category: Analysis & Characterization
Q5: What are the key features in the ¹H and ¹³C NMR spectra to confirm the structure of 2-(Dimethylamino)-2-methylpropanoic acid?

Answer: NMR spectroscopy provides definitive structural confirmation. The high symmetry of the molecule leads to a simple and clean spectrum.

  • Expected Spectral Data: The following table summarizes the expected chemical shifts. Note that shifts can vary slightly depending on the solvent and whether the compound is in its free zwitterionic form or as a salt (e.g., hydrochloride).

Data Type ¹H NMR (in D₂O)¹³C NMR (in D₂O)
Assignment Expected δ (ppm) Expected δ (ppm)
-C(CH₃ )₂~1.5 (s, 6H)~22
-N(CH₃ )₂~2.9 (s, 6H)~45
C (CH₃)₂-~70
C =O-~178
  • Key Features to Note:

    • Singlets Only: Due to the quaternary carbon, all proton signals appear as singlets.

    • Integration: The ratio of the two proton singlets should be exactly 1:1 (6H:6H).

    • Carboxyl Carbon: The carboxyl carbon signal around 178 ppm is characteristic and will be absent in the spectrum of the aminonitrile intermediate.

    • Salt vs. Zwitterion: If the product is isolated as an HCl salt, the N(CH₃)₂ signal may shift downfield slightly due to the protonated nitrogen.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of 2-(dimethylamino)-2-methylpropanenitrile

This protocol must be performed in a well-ventilated fume hood by trained personnel due to the high toxicity of cyanide.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, add acetone (10.0 g, 0.172 mol) and a 40% aqueous solution of dimethylamine (29.0 g, 0.257 mol).

  • Cooling: Cool the mixture to 0-5 °C in an ice-water bath.

  • Acidification & Cyanide Addition: In a separate beaker, dissolve sodium cyanide (8.5 g, 0.173 mol) in 30 mL of water. Slowly add this solution to the dropping funnel. Concurrently, prepare a solution of 37% hydrochloric acid (17.0 g, 0.172 mol) and add it to a separate dropping funnel.

  • Reaction: Add the sodium cyanide solution and the hydrochloric acid solution dropwise and simultaneously to the stirred acetone/dimethylamine mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Warming: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The reaction mixture should separate into two layers.

  • Work-up: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic phase under reduced pressure to yield the crude aminonitrile as a yellowish oil. This intermediate is often used directly in the next step without further purification.

Protocol 2: Hydrolysis to 2-(Dimethylamino)-2-methylpropanoic Acid
  • Setup: Place the crude aminonitrile from the previous step into a 500 mL round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add 150 mL of concentrated hydrochloric acid (37%). Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS until the nitrile and amide intermediates are no longer observed.

  • Isolation (as described in Q3):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution to dryness under reduced pressure. This will yield a solid residue of DMAMPA hydrochloride and ammonium chloride.

    • Add 100 mL of hot isopropanol to the residue and stir vigorously for 30 minutes to dissolve the product.

    • Filter the hot mixture to remove the insoluble ammonium chloride.

    • Cool the filtrate to 0 °C to crystallize the DMAMPA hydrochloride.

    • Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

G Start Low Yield Observed CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC Start_Mat Starting material (ketone/amine) remains? CheckTLC->Start_Mat Intermediates Aminonitrile or Amide intermediate present? Start_Mat->Intermediates No Action_React Action: - Increase reaction time/temp - Check reagent purity - Verify stoichiometry Start_Mat->Action_React Yes Complex Complex mixture of unidentified spots? Intermediates->Complex No Action_Hydro Action: - Extend hydrolysis time/temp - Use stronger acid conditions Intermediates->Action_Hydro Yes Action_Side Action: - Re-evaluate reaction conditions (temp, pH, order of addition) - Consider side reactions (see Q2) Complex->Action_Side Yes Success Proceed to Work-up & Purification Optimization (see Q3 & Q4) Complex->Success No

Sources

Technical Support Center: Optimizing the Synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 2-(Dimethylamino)-2-methylpropanoic acid (DMAMPA). This document is intended for researchers, chemists, and drug development professionals seeking to improve yield, purity, and scalability of this important synthetic building block. We will address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles.

Synthesis Overview: The Strecker Pathway

The most common and efficient route to α-aminocarboxylic acids like DMAMPA is a variation of the Strecker synthesis. This pathway involves two main stages:

  • Aminonitrile Formation: The reaction of a ketone (acetone) with dimethylamine and a cyanide source to form the intermediate, 2-(dimethylamino)-2-methylpropanenitrile.

  • Nitrile Hydrolysis: The subsequent hydrolysis of the nitrile intermediate under acidic or basic conditions to yield the final carboxylic acid product.

This guide will focus on troubleshooting and optimizing both stages of this synthetic route.

G cluster_0 Stage 1: Aminonitrile Formation cluster_1 Stage 2: Nitrile Hydrolysis A Acetone D 2-(dimethylamino)-2- methylpropanenitrile A->D + H₂O B Dimethylamine B->D + H₂O C Cyanide Source (e.g., KCN) C->D + H₂O E 2-(dimethylamino)-2- methylpropanoic acid D->E H₃O⁺ or OH⁻ Heat

Caption: General workflow for the synthesis of DMAMPA.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is consistently low. What are the primary causes and how can I improve it?

Low yield can originate from either the aminonitrile formation or the hydrolysis step. A systematic approach is required to identify the bottleneck.

Troubleshooting_Low_Yield Start Low Overall Yield Observed Check_Intermediate Isolate and quantify the aminonitrile intermediate. Start->Check_Intermediate Low_Yield_Step1 Yield is low at Stage 1 (Aminonitrile Formation) Check_Intermediate->Low_Yield_Step1 Poor Yield Low_Yield_Step2 Yield is low at Stage 2 (Nitrile Hydrolysis) Check_Intermediate->Low_Yield_Step2 Good Yield Cause1A Cause: Incomplete Reaction Solution: Check pH (maintain slightly acidic), increase reaction time, or use a more reactive cyanide source (e.g., TMSCN). Low_Yield_Step1->Cause1A Cause1B Cause: Reagent Quality Solution: Use anhydrous solvents and freshly distilled reagents. Ensure dimethylamine concentration is accurate. Low_Yield_Step1->Cause1B Cause1C Cause: Competing Reactions Solution: Maintain low temperature (0-5 °C) to minimize acetone self-condensation. Low_Yield_Step1->Cause1C Cause2A Cause: Incomplete Hydrolysis Solution: Increase reaction time/temperature. Switch from acidic to harsher basic conditions (see Table 1). Low_Yield_Step2->Cause2A Cause2B Cause: Product Degradation Solution: Under harsh acidic conditions, decarboxylation can occur. Use moderate temperatures and monitor by TLC/LC-MS. Low_Yield_Step2->Cause2B Cause2C Cause: Difficult Isolation Solution: DMAMPA is a zwitterion. Carefully adjust pH to the isoelectric point (~pH 6-7) for precipitation. Low_Yield_Step2->Cause2C

Caption: Decision tree for troubleshooting low reaction yield.

In-Depth Analysis:

  • Stage 1 (Aminonitrile Formation): This is an equilibrium-driven process. The reaction is often favored by slightly acidic conditions to protonate the acetone carbonyl, making it more electrophilic. However, excessively low pH will protonate dimethylamine, rendering it non-nucleophilic. Careful pH control is critical.

  • Stage 2 (Nitrile Hydrolysis): The conversion of the nitrile to a carboxylic acid is often the rate-limiting and most challenging step. It requires harsh conditions (strong acid or base and heat), which can also lead to side reactions or degradation of the product.[1] Monitoring the disappearance of the nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[2][3]

Q2: I am observing significant impurity formation. How can I identify and minimize these side products?

The primary side product is often the corresponding amide, 2-(dimethylamino)-2-methylpropanamide, resulting from incomplete hydrolysis.

Identification:

  • Amide Impurity: Will have a different retention factor (Rf) on a TLC plate and a distinct mass in MS analysis (M+ peak corresponding to C₆H₁₄N₂O).

  • Starting Material: Unreacted aminonitrile may also be present.

Minimization Strategies:

  • Drive the Hydrolysis to Completion: The most effective way to remove the amide impurity is to ensure the hydrolysis reaction is complete. This may require extended reaction times or more forceful conditions.

  • Optimize Hydrolysis Conditions: Basic hydrolysis is often more effective than acidic hydrolysis at forcing the reaction past the amide intermediate. However, it requires a separate acidification step to protonate the final product.

Condition Reagents Typical Temp. Pros Cons / Common Side Products
Acidic Hydrolysis 6-12 M HCl (aq)80-110 °C (Reflux)Direct isolation of the hydrochloride salt.Slower reaction; may require long reflux times. Potential for decarboxylation at high temperatures.
Basic Hydrolysis 6 M NaOH or KOH (aq)80-110 °C (Reflux)Generally faster and more complete conversion.[1]Requires a careful acidification step for product isolation. Potential for racemization if a chiral center is present (not applicable here).
Q3: I'm struggling with the final purification. The product is oily or won't crystallize. What should I do?

As an amino acid, DMAMPA is zwitterionic and can be highly soluble in water, making extraction and crystallization challenging.

Purification Protocol & Tips:

  • pH Adjustment is Critical: The solubility of amino acids is highly dependent on pH. After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of DMAMPA. While the exact pI needs experimental determination, it is typically in the neutral range (pH 6-7). At the pI, the molecule has a net neutral charge, minimizing its solubility in water and allowing for precipitation.

  • Crystallization from a Mixed-Solvent System:

    • Once precipitated, filter the crude solid.

    • To recrystallize, dissolve the solid in a minimal amount of hot water or ethanol.

    • Slowly add a less polar "anti-solvent" like isopropanol, acetone, or diethyl ether until the solution becomes cloudy.

    • Gently heat until the solution is clear again, then allow it to cool slowly. This process encourages the formation of well-defined crystals.[4]

  • Dealing with Oils: If the product "oils out" instead of crystallizing, it may be due to residual impurities. Try redissolving the oil in a solvent and precipitating it again by adjusting the pH. If that fails, column chromatography on silica gel using a polar eluent system (e.g., Dichloromethane/Methanol with a small amount of acetic acid or ammonia) may be necessary.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a polar solvent system like Ethyl Acetate/Hexane (for the less polar aminonitrile) or Dichloromethane/Methanol (for the polar amino acid). Stain with ninhydrin (to visualize the amino group) or potassium permanganate. For more precise tracking, LC-MS is ideal as it can simultaneously monitor the disappearance of starting material and the appearance of the product and any major byproducts.

Q: Are there any alternatives to using potassium cyanide? A: Yes. For safety and solubility reasons, using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid can be an effective alternative. Acetone cyanohydrin can also be used as a cyanide source. However, all cyanide-containing reagents are extremely toxic and must be handled with extreme caution in a well-ventilated fume hood.

Q: What safety precautions are essential for this synthesis? A:

  • Cyanide: All cyanide sources are highly toxic. The reaction must be performed in a chemical fume hood. Acidification of any solution containing cyanide salts will liberate highly toxic hydrogen cyanide (HCN) gas. Always quench any residual cyanide with bleach (sodium hypochlorite) before disposal.

  • Strong Acids/Bases: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Exothermic Reactions: The hydrolysis step can be exothermic. Add reagents slowly and use an ice bath to control the temperature if necessary.

Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(dimethylamino)-2-methylpropanenitrile (Intermediate)
  • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add dimethylamine (1.1 eq) and acetone (1.0 eq).

  • Slowly add a solution of potassium cyanide (1.05 eq) in water over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) for the disappearance of acetone.

  • Once complete, extract the aqueous mixture with diethyl ether or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile, which can be used in the next step without further purification.

Protocol 2: Basic Hydrolysis of 2-(dimethylamino)-2-methylpropanenitrile
  • In a round-bottom flask equipped with a reflux condenser, add the crude aminonitrile from the previous step.

  • Add a 6 M aqueous solution of sodium hydroxide (NaOH) (3-5 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. The reaction progress should be monitored by TLC or LC-MS for the disappearance of the starting material and the amide intermediate.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Slowly and carefully, add concentrated hydrochloric acid (HCl) to adjust the pH to the isoelectric point (start by targeting pH 7). The product should begin to precipitate.

  • Stir the resulting slurry in the ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude solid from an ethanol/isopropanol mixture to obtain pure 2-(Dimethylamino)-2-methylpropanoic acid.

References
  • Google Patents. (2016). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Justia Patents. (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]

  • Brainly.com. (2020). Draw a mechanism for the reaction of methylamine with 2-methylpropanoic acid. Retrieved from [Link]

  • University of Central Florida STARS. (1981). Reactions of (3-(DIMETHYLAMINO)-2-AZAPROP-2-EN-1-YLIDENE) Dimethylammonium Chloride (Gold's Reagent) with Carboxylic Acid Derivatives and Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Google Patents. (1968). US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • Quora. (2016). What is the balanced chemical reaction between 2-methylpropanoic acid and ethanol, and what type of reaction is it? Retrieved from [Link]

  • Google Patents. (2020). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.

Sources

Technical Support Center: 2-(Dimethylamino)-2-methylpropanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during experimentation with this unique α,α-disubstituted amino acid. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter.

Section 1: Synthesis

The synthesis of α,α-disubstituted amino acids like 2-(Dimethylamino)-2-methylpropanoic acid presents unique challenges, primarily due to steric hindrance around the α-carbon.[1][2][3][4] A common and effective method for its synthesis is the Eschweiler-Clarke methylation of α-aminoisobutyric acid.[5][6][7][8] This section will address common issues that can arise during this synthetic process.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: My Eschweiler-Clarke methylation of α-aminoisobutyric acid is resulting in a low yield of the desired 2-(Dimethylamino)-2-methylpropanoic acid. What are the likely causes?

Answer: Low yields in the Eschweiler-Clarke reaction for this substrate are often due to a few key factors:

  • Incomplete Reaction: The reaction requires excess formic acid and formaldehyde to drive the methylation to completion.[5][8] Ensure you are using a significant molar excess of both reagents. The reaction is typically heated to facilitate the reaction, often near boiling in an aqueous solution.[5] Insufficient heating time or temperature can lead to incomplete methylation.

  • Side Reactions: While the Eschweiler-Clarke reaction is generally clean, side reactions can occur. One possibility is the formation of a cyclized product, an imidazolidin-4-one, especially if the starting material is an α-amino amide instead of the acid.[9] Although you are starting with the amino acid, it's crucial to ensure the purity of your starting material.

  • Work-up Issues: The product is an amino acid, making it soluble in both acidic and basic aqueous solutions. During work-up, careful pH adjustment is critical to isolate the product. It is zwitterionic at its isoelectric point and may require careful precipitation or extraction at the appropriate pH.

Question 2: I am observing a significant amount of the mono-methylated intermediate (2-(Methylamino)-2-methylpropanoic acid) in my final product. How can I drive the reaction to the di-methylated product?

Answer: The formation of the tertiary amine is generally more favorable in the Eschweiler-Clarke reaction.[5] However, if you are isolating the mono-methylated product, consider the following:

  • Stoichiometry of Reagents: Increase the excess of formaldehyde and formic acid used in the reaction. For the complete dimethylation of a primary amine, at least two equivalents of formaldehyde are mechanistically required.[8][10]

  • Reaction Time and Temperature: Prolonging the reaction time and/or increasing the temperature can help push the reaction to completion. Monitor the reaction progress using a suitable technique like TLC or LC-MS to determine the optimal reaction time.

Question 3: Are there any known incompatible functional groups with the Eschweiler-Clarke reaction conditions?

Answer: The Eschweiler-Clarke reaction is known for its mildness and tolerance of many functional groups, including alcohols and ethers.[6] However, it is sensitive to strongly acidic or basic conditions beyond what is provided by the formic acid.[6] If your starting material or subsequent reactants contain functionalities that are highly sensitive to moderate heating in an acidic aqueous environment, you may observe degradation or side reactions.

Troubleshooting Guide: Synthesis
Problem Potential Cause Recommended Solution
Low or no product formation Insufficient reagents or reaction conditions.Increase the molar excess of formaldehyde and formic acid. Ensure the reaction is heated adequately (e.g., 80-100°C) for a sufficient duration (e.g., 12-24 hours).[6][11]
Presence of starting material (α-aminoisobutyric acid) Incomplete reaction.See above. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Formation of mono-methylated byproduct Insufficient methylation.Increase the excess of formaldehyde and formic acid.[5][8]
Product loss during work-up Improper pH adjustment for extraction or precipitation.Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation. Alternatively, perform extractions at pH values away from the isoelectric point where the product is more soluble in the aqueous or organic phase.
Experimental Workflow: Eschweiler-Clarke Methylation

A α-aminoisobutyric acid B Add excess Formaldehyde and Formic Acid A->B C Heat reaction mixture (80-100°C) B->C D Monitor reaction progress (TLC/LC-MS) C->D E Cool reaction mixture D->E F Adjust pH to isoelectric point E->F G Isolate product (filtration/extraction) F->G H Purify product G->H

Caption: Workflow for the synthesis of 2-(Dimethylamino)-2-methylpropanoic acid.

Section 2: Purification

Purifying α,α-disubstituted amino acids can be challenging due to their physical properties. The presence of both a carboxylic acid and a tertiary amine group can lead to zwitterionic character and unusual solubility profiles.

Frequently Asked Questions (FAQs) - Purification

Question 4: I am having difficulty purifying 2-(Dimethylamino)-2-methylpropanoic acid by standard silica gel chromatography. What are my alternatives?

Answer: Standard silica gel chromatography is often problematic for amino acids due to their high polarity and strong interaction with the silica, leading to significant tailing and poor separation. Consider these alternatives:

  • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids.[12][13] You can use a strong cation-exchange resin to bind the positively charged amino acid at a low pH, wash away neutral and anionic impurities, and then elute the product with a basic solution. Conversely, a strong anion-exchange resin can be used at a high pH.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification. The zwitterionic nature of the product might make finding a single solvent challenging. You may need to explore solvent mixtures (e.g., water/alcohol, water/acetone).

  • Preparative HPLC: Reversed-phase preparative HPLC can be effective, especially if the impurities have different hydrophobicities. You will likely need to use a mobile phase with an ion-pairing agent or a pH modifier to achieve good peak shape.

Question 5: What are the common impurities I should expect in my crude product?

Answer: Common impurities can originate from the starting materials or be formed during the reaction and work-up.[14] These may include:

  • Unreacted α-aminoisobutyric acid: The starting material.

  • Mono-methylated intermediate: 2-(Methylamino)-2-methylpropanoic acid.

  • Residual formaldehyde and formic acid: These should be largely removed during work-up, but traces may remain.

  • Side-products from the Eschweiler-Clarke reaction: Although generally a clean reaction, minor side-products can form.

  • Degradation products: See the stability section for more details.

Troubleshooting Guide: Purification
Problem Potential Cause Recommended Solution
Product streaks on silica gel TLC/column High polarity and strong interaction with silica.Avoid standard silica gel chromatography. Use ion-exchange chromatography or recrystallization. For analytical purposes, consider derivatization.
Difficulty in recrystallizing the product Zwitterionic nature leading to high solubility in polar solvents and low solubility in non-polar solvents.Experiment with solvent mixtures (e.g., ethanol/water, methanol/ether). Carefully adjust the pH to the isoelectric point to minimize solubility.
Co-elution of impurities in preparative HPLC Similar polarity of the product and impurities.Optimize the mobile phase pH and consider adding an ion-pairing reagent. A different stationary phase (e.g., a polar-embedded phase) may also improve separation.

Section 3: Analysis

Accurate analysis of 2-(Dimethylamino)-2-methylpropanoic acid is crucial for confirming its identity and purity. This section addresses common analytical challenges.

Frequently Asked Questions (FAQs) - Analysis

Question 6: I am observing poor peak shape (tailing) when analyzing my compound by reversed-phase HPLC. How can I improve this?

Answer: Peak tailing for basic compounds like your amino acid on standard C18 columns is a common issue, often caused by interaction with residual acidic silanol groups on the silica support.[15] To mitigate this:

  • Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) to protonate the silanol groups and your analyte's amine, minimizing secondary interactions. Alternatively, a high pH (e.g., 8-10, if your column is stable) can be used to deprotonate the silanols.

  • Buffer Concentration: Use an adequate buffer concentration (e.g., 25-50 mM) to maintain a consistent pH and mask silanol interactions.[15]

  • Additives: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase to block the active silanol sites.

  • Column Choice: Use a column with a high-purity silica or an end-capped stationary phase designed for good peak shape with basic compounds.

Question 7: What should I expect for the 1H NMR and 13C NMR spectra of 2-(Dimethylamino)-2-methylpropanoic acid?

  • 1H NMR: You should expect to see a singlet for the two equivalent methyl groups on the α-carbon, and another singlet for the two equivalent methyl groups on the nitrogen. The relative integration of these peaks should be 1:1 (or 6H:6H). The carboxylic acid proton may be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

  • 13C NMR: You would expect to see distinct signals for the carboxylic acid carbon, the quaternary α-carbon, the two equivalent α-methyl carbons, and the two equivalent N-methyl carbons.[16]

Question 8: What are the expected fragmentation patterns in the mass spectrum of my compound?

Answer: In electrospray ionization mass spectrometry (ESI-MS), you would expect to see a strong signal for the protonated molecule [M+H]+. In the fragmentation (MS/MS) spectrum, a characteristic loss would be the neutral molecule of CO2 (44 Da) from the carboxylic acid group. Another likely fragmentation would be the loss of the entire carboxylic acid group, leaving a positively charged fragment.

Troubleshooting Guide: Analysis
Problem Potential Cause Recommended Solution
Broad or tailing peaks in HPLC Secondary interactions with the stationary phase.Adjust mobile phase pH, increase buffer strength, or use a column designed for basic compounds.[15][17][18][19]
Irreproducible retention times in HPLC Unstable mobile phase pH or temperature fluctuations.Ensure the mobile phase is well-buffered and use a column oven for temperature control.[19]
No or weak signal in ESI-MS Inappropriate ionization conditions.Ensure the mobile phase is compatible with ESI. Acidifying the mobile phase will promote the formation of [M+H]+.
Complex NMR spectrum Presence of impurities or conformational isomers.Purify the sample thoroughly. Variable temperature NMR may help to resolve issues with conformational isomers.

Section 4: Stability and Storage

Understanding the stability of 2-(Dimethylamino)-2-methylpropanoic acid is essential for ensuring the integrity of your experimental results. As with many amino acids, it can be susceptible to degradation under certain conditions.

Frequently Asked Questions (FAQs) - Stability and Storage

Question 9: What are the likely degradation pathways for 2-(Dimethylamino)-2-methylpropanoic acid?

Answer: While specific forced degradation studies on this molecule are not widely published, we can infer potential degradation pathways based on the chemistry of amino acids:[20][21][22][23]

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This can be accelerated by exposure to air, light, and trace metals.[23][24]

  • Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation, leading to the loss of the carboxylic acid group as CO2.

  • Reactions with excipients: In formulation studies, the amino and carboxylic acid groups can react with certain excipients.

Question 10: What are the recommended storage conditions for 2-(Dimethylamino)-2-methylpropanoic acid?

Answer: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, refrigeration (2-8°C) is advisable.

Troubleshooting Guide: Stability
Problem Potential Cause Recommended Solution
Appearance of new impurity peaks over time in HPLC analysis Degradation of the compound.Store the compound under inert gas, protected from light, and at a low temperature. Re-purify the compound if necessary before use.
Change in physical appearance (e.g., color change) Oxidation or other degradation pathways.Discard the material if significant changes are observed. Review storage conditions to prevent future degradation.
Inconsistent experimental results Use of degraded material.Always use freshly purified or properly stored material. Run a purity check before critical experiments.
Degradation Pathway Diagram

A 2-(Dimethylamino)-2-methylpropanoic acid B Oxidation (O2, light, metal ions) A->B [O] D Heat E Decarboxylation A->E Δ, -CO2 C N-oxide derivative B->C F Corresponding amine E->F

Caption: Potential degradation pathways for 2-(Dimethylamino)-2-methylpropanoic acid.

References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (n.d.). EconPapers. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). ResearchGate. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). PubMed. [Link]

  • Forced Degradation Studies for Proteins & Peptides. (n.d.). CD Formulation. [Link]

  • Forced Degradation Studies: Why, What & How. (n.d.). BioPharmaSpec. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). American Pharmaceutical Review. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2012). BioPharm International. [Link]

  • Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks. (2019). ResearchGate. [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud. [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester. (n.d.). NIST WebBook. [Link]

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  • HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. [Link]

  • Managing Product-Related Impurities in Synthetic Peptides. (n.d.). BioPharmaSpec. [Link]

  • Eschweiler–Clarke reaction. (n.d.). Grokipedia. [Link]

  • Investigation of Impurities in Peptide Pools. (2022). MDPI. [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. [Link]

  • An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. (2002). ResearchGate. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). National Institutes of Health. [Link]

  • Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. (2004). J-Stage. [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (2004). PubMed. [Link]

  • Eschweiler-Clarke Reaction. (2022). YouTube. [Link]

  • Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. [Link]

  • Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. [Link]

  • Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation. [Link]

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). (n.d.). NP-MRD. [Link]

  • proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

  • mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

  • Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. (1991). National Institutes of Health. [Link]

  • Separation and Purification of Amino Acids. (2021). ResearchGate. [Link]

  • Impurity profile of amino acids? (2015). ResearchGate. [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (2020). Organic & Biomolecular Chemistry. [Link]

  • Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. (2019). ResearchGate. [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry. [Link]

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Technical Support Center: Synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and practical laboratory experience.

I. Introduction to the Synthesis

2-(Dimethylamino)-2-methylpropanoic acid is a valuable building block in pharmaceutical and chemical synthesis. Its preparation is most commonly achieved through a variation of the Strecker synthesis, a robust method for producing α-amino acids.[1][2][3] This process typically involves a three-component reaction between acetone, dimethylamine, and a cyanide source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.[1][2][4]

While the synthetic route is well-established, achieving high yields and purity can be challenging. This guide will address specific issues that may arise during the synthesis and provide actionable solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential problems you may encounter.

FREQUENTLY ASKED QUESTIONS

Q1: My overall yield is consistently low. What are the most critical parameters to investigate?

A1: Low overall yield in the synthesis of 2-(Dimethylamino)-2-methylpropanoic acid can often be attributed to issues in one of the two main stages: the formation of the α-aminonitrile intermediate or its subsequent hydrolysis.

  • α-Aminonitrile Formation: This step is highly dependent on the effective formation of the dimethyliminium ion from acetone and dimethylamine, which is then attacked by the cyanide nucleophile.[4]

    • Reagent Quality: Ensure that your starting materials, particularly acetone and dimethylamine, are of high purity and free from water, which can interfere with iminium ion formation.

    • pH Control: The reaction is sensitive to pH. An acidic environment is necessary to facilitate the dehydration step in iminium ion formation, but highly acidic conditions can lead to the protonation of dimethylamine, reducing its nucleophilicity.[4] The use of dimethylamine hydrochloride can provide a suitable in-situ source of both dimethylamine and a mild acid.

    • Temperature: This reaction is typically performed at low to ambient temperatures to control its exothermicity and minimize side reactions.

  • Hydrolysis of the α-Aminonitrile: The conversion of the nitrile to a carboxylic acid requires harsh conditions, which can also lead to degradation of the product.

    • Incomplete Hydrolysis: Nitrile hydrolysis is often the rate-limiting step. Insufficient reaction time or acid/base concentration will result in incomplete conversion.

    • Side Reactions: Under strong acidic or basic conditions, retro-Strecker reactions can occur, leading to the decomposition of the aminonitrile back to its starting materials.

Q2: I am observing the formation of significant byproducts during the first step (aminonitrile formation). What are they and how can I minimize them?

A2: The primary side reaction of concern during the formation of 2-(dimethylamino)-2-methylpropionitrile is the self-condensation of acetone, particularly under basic conditions, to form products like diacetone alcohol and mesityl oxide.

Strategies to Minimize Acetone Self-Condensation:

StrategyRationale
Controlled Addition of Reagents Slowly adding acetone to the reaction mixture containing dimethylamine and the cyanide source can help to keep the instantaneous concentration of acetone low, thus favoring the desired reaction over self-condensation.
Temperature Control Maintaining a low reaction temperature (e.g., 0-5 °C) significantly reduces the rate of the aldol condensation of acetone.
pH Management While some basicity is inherent with the presence of dimethylamine, avoiding strongly basic conditions will disfavor the enolate formation required for acetone self-condensation.

Q3: The hydrolysis of my 2-(dimethylamino)-2-methylpropionitrile intermediate is sluggish and gives a poor yield. What can I do to improve this step?

A3: The hydrolysis of sterically hindered nitriles like 2-(dimethylamino)-2-methylpropionitrile can be challenging.[5] Both acidic and basic conditions can be employed, each with its own set of considerations.

  • Acidic Hydrolysis (e.g., concentrated HCl or H₂SO₄):

    • Mechanism: The nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water.[1]

    • Troubleshooting:

      • Insufficient Acid: Ensure a sufficient molar excess of strong acid is used.

      • Low Temperature: While higher temperatures accelerate the reaction, they can also promote decomposition. A balance must be found, often involving prolonged heating at reflux.

      • Water Content: The presence of an adequate amount of water is crucial for the hydrolysis to proceed.

  • Basic Hydrolysis (e.g., NaOH or KOH):

    • Mechanism: The hydroxide ion directly attacks the electrophilic nitrile carbon.

    • Troubleshooting:

      • Incomplete Saponification: A significant excess of base and elevated temperatures are typically required.

      • Product Isolation: After hydrolysis, the reaction mixture will contain the carboxylate salt of the product. Careful acidification is necessary to protonate the carboxylic acid and the dimethylamino group for proper isolation.

Q4: How do I effectively purify the final product, 2-(Dimethylamino)-2-methylpropanoic acid?

A4: The purification of 2-(Dimethylamino)-2-methylpropanoic acid can be achieved through several methods, depending on the impurities present.

  • Crystallization: This is often the most effective method for obtaining high-purity material.

    • Solvent Selection: A common approach is to dissolve the crude product in a minimal amount of hot water or a polar organic solvent (e.g., ethanol) and then induce crystallization by cooling or by the addition of a less polar co-solvent (e.g., acetone or diethyl ether).[6]

  • Ion-Exchange Chromatography: For removing ionic impurities, ion-exchange chromatography can be a powerful technique.

  • Extraction: Liquid-liquid extraction can be used to remove non-polar organic impurities. The pH of the aqueous phase should be carefully adjusted to ensure the product is in its desired ionic state (e.g., protonated at low pH, zwitterionic at its isoelectric point, or deprotonated at high pH).

III. Experimental Protocols

Protocol 1: Synthesis of 2-(Dimethylamino)-2-methylpropionitrile

Materials:

  • Acetone

  • Dimethylamine hydrochloride

  • Sodium cyanide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

  • Charge the flask with dimethylamine hydrochloride and water. Cool the mixture in an ice bath.

  • In a separate beaker, dissolve sodium cyanide in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Slowly add the sodium cyanide solution to the cooled dimethylamine hydrochloride solution with vigorous stirring.

  • Add acetone dropwise to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-(dimethylamino)-2-methylpropionitrile.

Protocol 2: Hydrolysis of 2-(Dimethylamino)-2-methylpropionitrile

Materials:

  • Crude 2-(dimethylamino)-2-methylpropionitrile

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add the crude 2-(dimethylamino)-2-methylpropionitrile to an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess hydrochloric acid and water under reduced pressure.

  • The resulting solid is the hydrochloride salt of 2-(Dimethylamino)-2-methylpropanoic acid. This can be further purified by recrystallization.

IV. Visualizations

Diagram 1: Strecker Synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid

Strecker_Synthesis Acetone Acetone Iminium Dimethyliminium Ion Acetone->Iminium Dimethylamine Dimethylamine Dimethylamine->Iminium Aminonitrile 2-(Dimethylamino)-2-methylpropionitrile Iminium->Aminonitrile Cyanide Cyanide (NaCN) Cyanide->Aminonitrile Product 2-(Dimethylamino)-2-methylpropanoic Acid Aminonitrile->Product H3O H₃O⁺ (Acid Hydrolysis) H3O->Product

Caption: Reaction pathway for the synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Overall Yield Step1_Issue Issue in Step 1? Start->Step1_Issue Check_Step1 Analyze Aminonitrile Formation Step Reagents Check Reagent Purity Check_Step1->Reagents Conditions1 Optimize Reaction Conditions (Temp, pH, Addition Rate) Check_Step1->Conditions1 Check_Step2 Analyze Hydrolysis Step Conditions2 Optimize Hydrolysis Conditions (Acid/Base Conc., Time, Temp) Check_Step2->Conditions2 Step1_Issue->Check_Step1 Yes Step2_Issue Issue in Step 2? Step1_Issue->Step2_Issue No Purification Review Purification Method Reagents->Purification Conditions1->Purification Step2_Issue->Check_Step2 Yes Step2_Issue->Purification No Conditions2->Purification Success Yield Improved Purification->Success

Caption: A logical guide to diagnosing yield issues.

V. References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Google Patents. (2016). Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • Autechaux. The Versatility of Propanenitrile, 2-amino-2-methyl- in Chemical Synthesis. [Link]

  • Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. [Link]

  • PubChem. 2-Amino-2-methylpropionitrile. [Link]

  • Google Patents. (2014). The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol.

  • ResearchGate. (2025). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. [Link]

  • Organic Syntheses. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. [Link]

  • Justia Patents. (2015). process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. [Link]

  • Organic Syntheses. 2-(Dimethylamino)pyrimidine. [Link]

  • Google Patents. (1968). Process of preparing n, n-dimethylamino alcohols.

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]

  • Google Patents. (2016). The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.

  • arXiv. (2022). Biomanufacturing Harvest Optimization with Small Data. [Link]

  • Google Patents. (2013). Method for recovering and purifying propionic acid.

  • ResearchGate. (2025). Synthesis of 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye derived from 4-dimethy laminobenzaldehyde and methyl cyanoacetate and its properties. [Link]

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2-(Dimethylamino)-2-methylpropanoic acid solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Dimethylamino)-2-methylpropanoic acid (CAS 220022-94-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. This guide provides a combination of quick-reference FAQs and in-depth troubleshooting protocols to ensure successful experimental outcomes.

Section 1: Compound Properties at a Glance

Before addressing solubility issues, it is essential to understand the fundamental physicochemical properties of the molecule. 2-(Dimethylamino)-2-methylpropanoic acid is an amino acid derivative featuring both a tertiary amine and a carboxylic acid functional group. This zwitterionic potential is the primary determinant of its solubility behavior.

PropertyValueSource(s)
CAS Number 220022-94-6[1][2][3][4][5]
Molecular Formula C₆H₁₃NO₂[1][2][3]
Molecular Weight 131.17 g/mol [1][4]
Common Names Trimethylalanine[1]
Physical Form Solid / Crystalline Powder[2]
Storage Sealed in dry, 2-8°C[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of 2-(Dimethylamino)-2-methylpropanoic acid.

Q1: My 2-(Dimethylamino)-2-methylpropanoic acid is not dissolving in neutral water (pH ~7.0). Is this expected?

A: Yes, this is a common observation. Due to its zwitterionic nature, 2-(Dimethylamino)-2-methylpropanoic acid possesses both an acidic carboxylic group and a basic dimethylamino group. At a neutral pH, the molecule likely exists near its isoelectric point (pI), where it has a net neutral charge. Compounds are often least soluble in this state. To achieve dissolution, you must adjust the pH of your solvent.

Q2: What is the quickest way to dissolve the compound in an aqueous solution?

A: The most effective method is to adjust the pH.

  • Acidification: Adding a small amount of dilute acid (e.g., 1 M HCl) will protonate the dimethylamino group, forming a positively charged ammonium salt which is significantly more water-soluble.

  • Alkalinization: Alternatively, adding a dilute base (e.g., 1 M NaOH) will deprotonate the carboxylic acid group, forming a negatively charged carboxylate salt that is also readily soluble in water.

Q3: What is the recommended solvent for creating a high-concentration stock solution?

A: For a stable, high-concentration aqueous stock solution, the best practice is to intentionally form a salt. Dissolving the compound in a slight molar excess of dilute hydrochloric acid will form the hydrochloride salt, which generally exhibits much higher aqueous solubility than the free zwitterionic form.[6] For organic applications, polar solvents such as ethanol and methanol are good starting points, though solubility may be limited compared to pH-adjusted aqueous solutions.

Q4: Is the compound soluble in organic solvents like DMSO or ethanol?

A: Based on its structure, 2-(Dimethylamino)-2-methylpropanoic acid is expected to be soluble in polar organic solvents. The polar carboxyl and amino groups facilitate interaction with solvents like ethanol and methanol.[7][8] Dimethyl sulfoxide (DMSO) is also a viable solvent for creating organic stock solutions. However, for aqueous experimental systems, preparing a pH-adjusted aqueous stock is often preferable to avoid potential solvent effects from DMSO.

Q5: How does temperature affect the solubility?

A: For most solid solutes, solubility increases with temperature.[9][10] Gentle warming (e.g., to 37°C) of the solution while stirring can help increase the rate of dissolution. However, this should be done cautiously. Do not boil the solution, as this could lead to degradation of the compound. Temperature adjustments should be used in conjunction with, not as a replacement for, proper pH control.

Section 3: In-Depth Troubleshooting Guides

This section provides systematic protocols for overcoming persistent solubility problems.

Guide 1: Systematic Approach to Aqueous Solubilization

Problem: You have added 2-(Dimethylamino)-2-methylpropanoic acid to an aqueous buffer (e.g., PBS, TRIS) and it has formed a fine white suspension or has failed to dissolve completely.

Causality: The buffer's pH is likely close to the compound's isoelectric point, minimizing its solubility. The following workflow provides a logical path to dissolution.

G start Insoluble Compound in Aqueous Buffer check_ph Measure pH of Suspension start->check_ph decision Is pH between 5 and 9? check_ph->decision adjust_acid pH is likely near pI. Add 0.5 M HCl dropwise. decision->adjust_acid Yes success Compound Dissolves. Re-adjust pH to target if needed. decision->success No (pH is already acidic/basic) monitor Monitor for Dissolution with Stirring adjust_acid->monitor adjust_base Alternatively, add 0.5 M NaOH dropwise. adjust_base->monitor monitor->success no_dissolve Still Insoluble? monitor->no_dissolve After significant pH shift no_dissolve->success No consider_salt Prepare a concentrated stock by forming a salt (See Protocol 1). no_dissolve->consider_salt Yes

Caption: Relationship between pH, molecular charge, and solubility.

Section 4: Data & Protocols

Table 2: Expected Solubility Profile

This table provides a qualitative guide to solvent selection. "Conditional" indicates that pH adjustment, as described above, is required for dissolution.

SolventTypeExpected SolubilityNotes
Water (pH 7.0)Polar ProticPoor / LowLikely near the isoelectric point.
0.1 M HClAqueous AcidicSolubleForms a soluble hydrochloride salt.
0.1 M NaOHAqueous BasicSolubleForms a soluble sodium carboxylate salt.
PBS (pH 7.4)Aqueous BufferPoor / ConditionalRequires pH adjustment for dissolution.
Ethanol / MethanolPolar ProticModerately Soluble"Like dissolves like" principle applies. [10]
DMSOPolar AproticSolubleGood for non-aqueous stock solutions.
Dichloromethane (DCM)Non-PolarPoor / InsolubleInsufficient polarity to solvate the zwitterion.
HexaneNon-PolarInsolubleInsufficient polarity.
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution (as Hydrochloride Salt)

This protocol describes the most reliable method for preparing a concentrated, stable aqueous stock solution.

Materials:

  • 2-(Dimethylamino)-2-methylpropanoic acid (MW: 131.17 g/mol )

  • 1.0 M Hydrochloric Acid (HCl)

  • High-purity water (e.g., Milli-Q®)

  • Calibrated pH meter

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh Compound: For 10 mL of a 100 mM solution, weigh out 13.12 mg of 2-(Dimethylamino)-2-methylpropanoic acid.

  • Add Water: Add the solid to the volumetric flask. Add approximately 8 mL of high-purity water. The compound will likely not dissolve at this stage.

  • Acidify: While stirring, add 1.0 M HCl dropwise. Monitor the solution for clarity. As the pH drops below ~4, the compound should begin to dissolve rapidly as the hydrochloride salt is formed.

  • Ensure Complete Dissolution: Continue adding HCl until the solution is completely clear. Check the pH to ensure it is acidic (typically pH 2-3).

  • Adjust Final Volume: Once the compound is fully dissolved, carefully add high-purity water to reach the final 10 mL mark on the volumetric flask.

  • Finalize and Store: Cap the flask and invert several times to ensure homogeneity. This stock solution is now ready for use or can be sterile-filtered and stored at 2-8°C.

Causality: This protocol works by converting the zwitterionic free acid into its corresponding hydrochloride salt. [6]This salt is an ionic compound that readily dissociates in water, leading to significantly enhanced solubility compared to the neutral zwitterion.

References

  • Chemchart. 2-Methyl-3-(methylamino)propanoic acid (56970-74-2). [Link]

  • Solubility of Things. 2-(Dimethylamino)-2-methyl-1-propanol. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • Solubility of Things. Isobutyric acid. [Link]

  • FooDB. Showing Compound 2-Methylpropanoic acid (FDB003277). [Link]

  • Wikipedia. Isobutyric acid. [Link]

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how to prevent degradation of 2-(Dimethylamino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 2-(Dimethylamino)-2-methylpropanoic acid.

Q1: What are the optimal storage conditions for 2-(Dimethylamino)-2-methylpropanoic acid?

A1: To ensure the long-term stability of 2-(Dimethylamino)-2-methylpropanoic acid, it is recommended to store it at 2-8°C in a tightly sealed container.[1] The compound should be protected from moisture and air, so storing it under an inert atmosphere (e.g., nitrogen or argon) is ideal, especially for long-term storage.

Q2: Is 2-(Dimethylamino)-2-methylpropanoic acid sensitive to light?
Q3: What is the expected shelf-life of 2-(Dimethylamino)-2-methylpropanoic acid?

A3: When stored under the recommended conditions (2-8°C, dry, sealed from air and light), the compound is expected to be stable for an extended period. However, for critical applications, it is advisable to verify the purity of the compound periodically, especially if it has been stored for a long time or if the container has been opened multiple times.

Q4: In which solvents is 2-(Dimethylamino)-2-methylpropanoic acid stable?

A4: 2-(Dimethylamino)-2-methylpropanoic acid is generally soluble in water and polar organic solvents. For experimental work, it is recommended to prepare solutions fresh. If solutions need to be stored, even for a short period, they should be kept at 2-8°C and protected from light. The stability in a particular solvent system should be experimentally verified if the solution is to be stored for an extended time.

Q5: What are the main potential degradation pathways for this compound?

A5: Based on its chemical structure, the primary potential degradation pathways are oxidation of the tertiary dimethylamino group and photodegradation .[2][3][4] Thermal degradation at very high temperatures is also a possibility. Due to the α,α-disubstituted nature of the amino acid, it is expected to be relatively stable against racemization and certain other degradation pathways common to other amino acids.[5]

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues that may arise during the use of 2-(Dimethylamino)-2-methylpropanoic acid, with a focus on potential degradation.

Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause Troubleshooting Steps
Degradation of the compound 1. Verify Purity: Analyze a sample of the compound by HPLC to check its purity against the certificate of analysis. The presence of new peaks may indicate degradation. 2. Review Handling and Storage: Ensure that the compound has been stored at 2-8°C in a tightly sealed container, protected from light and moisture. 3. Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use. If you are using a stock solution, verify its purity.
Contamination 1. Use High-Purity Solvents and Reagents: Ensure all solvents and other reagents used in the experiment are of high purity and are not contaminated. 2. Clean Glassware: Use scrupulously clean glassware to avoid introducing contaminants that could catalyze degradation.
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Identify the Degradant: Use LC-MS to determine the mass of the unexpected peak. A mass increase of 16 amu could indicate the formation of an N-oxide, a common oxidation product of tertiary amines. 2. Prevent Oxidation: In subsequent experiments, handle the compound under an inert atmosphere (e.g., in a glove box or by purging solutions with nitrogen or argon). Avoid sources of oxidative stress.
Photodegradation 1. Correlate with Light Exposure: Determine if the appearance of the peak correlates with the sample's exposure to light. 2. Protect from Light: Repeat the experiment with measures to protect the compound from light at all stages (e.g., using amber vials, covering glassware with aluminum foil).
Impurity in the starting material 1. Check Certificate of Analysis: Review the certificate of analysis for any reported impurities. 2. Re-analyze Starting Material: Run an HPLC of the starting material to confirm its purity.
Potential Degradation Pathways Diagram

DegradationPathways cluster_main 2-(Dimethylamino)-2-methylpropanoic acid cluster_oxidation Oxidation cluster_photo Photodegradation (UV light) A 2-(Dimethylamino)-2-methylpropanoic acid B N-oxide derivative (+16 amu) A->B O₂ / Light / Oxidizing agents C Demethylated products A->C Radical mechanism D Decarboxylated product (-44 amu) A->D UV light E Other photoproducts A->E UV light

Caption: Potential degradation pathways for 2-(Dimethylamino)-2-methylpropanoic acid.

Section 3: Recommended Protocols

This section provides detailed protocols for the proper handling, storage, and stability testing of 2-(Dimethylamino)-2-methylpropanoic acid.

Protocol 1: Recommended Handling and Storage
  • Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Store the compound at 2-8°C in a dark, dry location.

  • Dispensing: When dispensing the compound, allow the container to warm to room temperature before opening to prevent moisture condensation. If possible, work in a low-humidity environment or under a stream of inert gas.

  • Resealing: After dispensing, purge the container with a dry, inert gas (e.g., nitrogen or argon) before tightly resealing.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution must be prepared, use a high-purity, dry solvent, store the solution at 2-8°C in a tightly capped amber vial, and use it within a short period. It is recommended to re-qualify the purity of the stock solution if stored for more than 24 hours.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][6]

Forced Degradation Conditions Summary
Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 80°C (solid and solution)48-72 hours
Photodegradation UV light (e.g., 254 nm) and visible light24-48 hours
Step-by-Step Forced Degradation Protocol:
  • Prepare Samples: Prepare solutions of 2-(Dimethylamino)-2-methylpropanoic acid (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water for thermal and photostability). For solid-state thermal and photostability, place a thin layer of the powder in a petri dish.

  • Expose to Stress Conditions: Place the samples under the conditions outlined in the table above. Include a control sample stored at 2-8°C.

  • Monitor Degradation: At specified time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot of each sample. For acid and base hydrolysis samples, neutralize the aliquot before analysis.

  • Analyze Samples: Analyze the stressed samples and the control sample by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

  • Evaluate Results: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products). Aim for 5-20% degradation of the active substance.[7]

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[8][9][10]

Workflow for Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Initial HPLC Method Parameters (to be optimized):
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Validation: Once the method is optimized to separate the parent peak from all degradation products, it must be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[10]

References

  • Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Methylamine and dimethylamine photocatalytic degradation—Adsorption isotherms and kinetics. ResearchGate. Available at: [Link]

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]

  • Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. Available at: [Link]

  • Wavelength dependence of 4-dimethylamino-4 '-nitrostilbene polymer thin film photodegradation. CORE. Available at: [Link]

  • The Photostability of Amino Acids in Space. ResearchGate. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Validated stability indicating. Science.gov. Available at: [Link]

  • Genetic encoding of a highly photostable, long lifetime fluorescent amino acid for imaging in mammalian cells. Chemical Science. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. PubMed. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. PMC. Available at: [Link]

  • Towards α,α-disubstituted amino acids containing vicinal stereocenters via stereoselective transition-metal catalyzed allylation. Semantic Scholar. Available at: [Link]

  • Susceptible amino acids to chemical degradation. ResearchGate. Available at: [Link]

  • Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. ACS Publications. Available at: [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Princeton University. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]

  • Synthetic Utilization of α-Aminoalkyl Radicals and Related Species in Visible Light Photoredox Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Hydrolysis of which of the following esters would yield 2-methylpropanoic acid?. Filo. Available at: [Link]

  • Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society. Available at: [Link]

  • 3-(dimethylamino)-2-methylpropanoic acid hydrochloride (C6H13NO2). PubChemLite. Available at: [Link]

  • Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions. ResearchGate. Available at: [Link]

  • Oxidative degradation of antiflammin 2. PubMed. Available at: [Link]

  • Degradation products of mycophenolate mofetil in aqueous solution. PubMed. Available at: [Link]

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Technical Support Center: Refining Purification Methods for 2-(Dimethylamino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-(Dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique amino acid derivative. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction: The Purification Challenge

2-(Dimethylamino)-2-methylpropanoic acid (CAS: 220022-94-6) is a quaternary α-amino acid, a valuable building block in medicinal chemistry.[1][2] Its structure, featuring both a carboxylic acid and a tertiary amine, means it is a zwitterionic compound. This dual nature presents specific challenges for purification, as its solubility and charge state are highly dependent on pH. Common impurities often stem from the synthetic route and may include unreacted starting materials, by-products from side reactions, or residual solvents.[3][4]

This guide provides a structured approach to tackling these challenges, moving from frequently asked questions to in-depth troubleshooting and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of 2-(Dimethylamino)-2-methylpropanoic acid.

Q1: What are the most common impurities I should expect from its synthesis?

Understanding potential impurities is the first step to selecting a purification strategy. While the exact impurities depend on the synthetic route, they typically fall into these categories:

  • Unreacted Starting Materials: For instance, if synthesized via reductive amination of a keto-acid precursor, both the keto-acid and the amine source could be present.

  • Side-Reaction Products: Over-alkylation or incomplete reactions can lead to structurally similar impurities that are difficult to separate.[3]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the crude product and can inhibit crystallization or affect analytical results.[4]

  • Inorganic Salts: Salts from pH adjustments or reagents (e.g., sodium chloride) are common and must be removed.

Q2: What is the best initial approach for purifying a crude solid of this compound?

For a crude solid, recrystallization is often the most efficient first-line purification technique.[5][6] It is excellent for removing small amounts of impurities from a crystalline solid matrix. The key is to find a solvent in which the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[6]

Q3: How do I choose the right solvent system for recrystallization?

The ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound completely when hot (near boiling).[6]

  • Dissolve the compound sparingly or not at all when cold.[6]

  • Either dissolve impurities well at all temperatures or not at all, allowing for their removal by hot filtration.[6]

  • Have a boiling point that is low enough to be easily removed from the final product.

For a zwitterionic compound like this, polar protic solvents (e.g., water, ethanol, methanol) or mixtures are often a good starting point. A two-solvent system (one "soluble" solvent, one "anti-solvent") can also be highly effective.[5]

Q4: When should I choose ion-exchange chromatography over recrystallization?

Ion-exchange chromatography (IEX) is a more powerful, albeit more complex, technique that separates molecules based on their net charge.[7][8][9] You should consider IEX when:

  • Recrystallization fails to remove a persistent impurity.

  • The impurities are structurally very similar to the target compound, making separation by solubility difficult.

  • The crude product is an oil or amorphous solid that will not crystallize.

  • You need to separate the target compound from other acidic or basic impurities.[10]

Given the compound's structure, both cation-exchange (binding at low pH) and anion-exchange (binding at high pH) are viable options.

Q5: What analytical techniques are best for assessing the final purity?

A combination of methods provides the most complete picture of purity:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, capable of detecting and quantifying trace impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can identify impurities if they are present at sufficient concentration (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.[12]

  • Melting Point Analysis: A sharp melting point range close to the literature value (approx. 275°C) is a good indicator of high purity for a crystalline solid.[6][13] A broad or depressed melting range suggests the presence of impurities.

Section 2: Troubleshooting Guide

This guide uses a problem-cause-solution format to address specific experimental failures.

Problem Area 1: Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute (less common for this high-melting-point compound).2. The solution is supersaturated, and cooling is too rapid.3. High concentration of impurities depressing the melting point.1. Choose a lower-boiling point solvent.2. Allow the solution to cool more slowly. Insulate the flask to encourage slow, controlled crystal growth.3. Attempt to remove the impurities with a preliminary purification step like a simple wash or a different chromatographic method.
No crystals form, even after prolonged cooling. 1. The solution is not sufficiently saturated (too much solvent was added).2. The solution is cooling too slowly without nucleation sites.1. Boil off some of the solvent to increase the concentration and re-cool.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[6]
Low recovery of purified product. 1. Too much solvent was used, leaving a significant amount of product dissolved even when cold.2. The crystals were filtered before crystallization was complete.3. The product is more soluble in the cold solvent than anticipated.1. Minimize the amount of hot solvent used to just what is necessary to dissolve the solid.2. Ensure the flask has been cooled sufficiently (e.g., in an ice bath) for an adequate amount of time before filtration.3. Use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.
Product is still impure after recrystallization. 1. The chosen solvent dissolves the impurity as well as the product, causing it to co-crystallize.2. The rate of cooling was too fast, trapping impurities within the crystal lattice.1. Perform solubility tests to find a solvent that leaves the impurity in solution or doesn't dissolve it at all (allowing for hot filtration).2. Ensure slow cooling. A second recrystallization may be necessary.
Problem Area 2: Ion-Exchange Chromatography (IEX)
Problem Potential Cause(s) Recommended Solution(s)
Compound does not bind to the resin (found in flow-through). 1. Incorrect pH: The pH of the loading buffer renders the compound neutral or gives it the same charge as the resin.2. Incorrect Resin Choice: Using an anion-exchange resin when a cation-exchanger is needed, or vice-versa.3. High Salt Concentration: The salt concentration in the sample or loading buffer is too high, out-competing the compound for binding sites.1. For Cation Exchange: Ensure the loading buffer pH is well below the pI (isoelectric point), protonating the amine without fully deprotonating the carboxylic acid, to give a net positive charge.2. For Anion Exchange: Ensure the loading buffer pH is well above the pI to give a net negative charge.3. Desalt the sample before loading or dilute it with a salt-free loading buffer.
Compound binds but cannot be eluted. 1. Elution Buffer is too Weak: The pH shift or salt concentration of the elution buffer is insufficient to displace the strongly bound compound.2. Non-specific Binding: The compound is interacting with the resin matrix itself, not just the ion-exchange groups.1. Increase the salt concentration of the elution buffer or use a pH that neutralizes the charge of the compound (i.e., elute near the pI).2. Add a small amount of organic modifier to the elution buffer if compatible with the resin.
Poor separation from impurities (co-elution). 1. Improper pH Gradient: The pH gradient used for elution is not shallow enough to resolve compounds with similar charge properties.2. Column Overload: Too much sample was loaded onto the column, exceeding its binding capacity and causing band broadening.1. Use a shallower, more gradual salt or pH gradient to improve resolution.2. Reduce the amount of sample loaded onto the column.
High column backpressure. 1. Clogged Frit/Resin: Particulates from an unfiltered sample are clogging the column.[14][15]2. Buffer Precipitation: A component of the buffer has precipitated at the operating temperature or pH.3. High Flow Rate: The flow rate is too high for the resin particle size and column dimensions.1. Always filter samples through a 0.45 µm filter before loading. If clogged, try back-flushing the column with buffer.[14]2. Check buffer solubility and ensure all components are fully dissolved.3. Reduce the flow rate.

Section 3: Data & Visualization

Purification Method Selection Workflow

The choice of purification method depends on the initial purity of the crude material and the nature of the impurities. The following diagram outlines a logical decision-making process.

Purification_Decision_Tree start Crude Product (2-(Dimethylamino)-2-methylpropanoic acid) analysis Analyze Purity (e.g., HPLC, NMR) start->analysis decision1 Purity > 90%? analysis->decision1 recrystallize Recrystallization decision1->recrystallize Yes decision2 Purity < 90% or Oily? decision1->decision2 No final_qc Final Purity Check (HPLC, NMR, MP) recrystallize->final_qc iex Ion-Exchange Chromatography decision2->iex Yes iex->final_qc success Pure Product (>99%) final_qc->success

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Ion-Exchange Chromatography (IEX)

This diagram provides a logical flow for diagnosing common IEX problems.

IEX_Troubleshooting start IEX Run Failure no_binding Problem: No Binding start->no_binding poor_elution Problem: Poor Elution start->poor_elution bad_separation Problem: Poor Separation start->bad_separation check_ph Action: Check Buffer pH vs. Compound pI no_binding->check_ph check_salt Action: Check Salt Concentration no_binding->check_salt check_elution Action: Increase Elution Strength (Salt/pH) poor_elution->check_elution check_gradient Action: Use Shallower Gradient bad_separation->check_gradient

Caption: A logical guide for troubleshooting IEX chromatography issues.

Table 1: Solvent Selection for Recrystallization
Solvent ClassExample(s)Suitability for 2-(Dimethylamino)-2-methylpropanoic acidRationale & Considerations
Polar Protic Water, Ethanol, MethanolHigh (often as a primary solvent or in a mixture)The zwitterionic nature leads to good solubility in these solvents, especially when hot. Water is an excellent, non-toxic choice, but the product may need extended drying.[16]
Polar Aprotic Acetone, AcetonitrileModerate (often as an anti-solvent)Can be used in a two-solvent system with a more polar solvent like water or ethanol to induce precipitation.
Non-Polar Hexanes, TolueneLow (typically as an anti-solvent)The compound is generally insoluble in non-polar solvents. Excellent for use as an anti-solvent to precipitate the product from a more polar solution.

Section 4: Detailed Experimental Protocols

Disclaimer: All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal for crude material that is already >90% pure and crystalline.

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent (e.g., water or an ethanol/water mixture).

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves. Avoid adding a large excess of solvent.[5][17]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

  • Quality Control: Analyze the dried product for purity using HPLC and melting point analysis.

Protocol 2: Purification by Cation-Exchange Chromatography

This protocol is suitable for separating the target compound from neutral or anionic impurities.

  • Resin Preparation: Select a strong cation-exchange resin (e.g., Dowex 50WX8). Prepare a column and equilibrate the resin with at least 5 column volumes of the loading buffer (e.g., 0.1 M HCl, pH 1.0).

  • Sample Preparation: Dissolve the crude product in the loading buffer. Ensure the pH is low enough to fully protonate the tertiary amine, providing a net positive charge. Filter the sample through a 0.45 µm syringe filter.

  • Loading: Load the prepared sample onto the equilibrated column at a slow flow rate. Collect the flow-through.

  • Washing: Wash the column with 3-5 column volumes of the loading buffer to remove any unbound (neutral or anionic) impurities.

  • Elution: Elute the bound product from the column. This is typically done by increasing the pH or the salt concentration. A good starting point for elution is a basic solution (e.g., 0.5 M NH₄OH) which will deprotonate the carboxylic acid and neutralize the amine, releasing the zwitterionic compound from the resin.[10]

  • Fraction Collection: Collect fractions during the elution step and monitor them for the presence of the product (e.g., by TLC or UV-Vis spectroscopy if applicable).

  • Product Isolation: Combine the pure fractions. The volatile ammonium hydroxide can be removed by lyophilization or rotary evaporation to yield the purified product.

  • Quality Control: Analyze the final product for purity and salt content. A final recrystallization step may be necessary to obtain a highly pure, crystalline solid.

References

  • Vertex AI Search. (n.d.).
  • Samata, T. (n.d.). Separation and Refining of Amino acids. Retrieved January 6, 2026.
  • ResearchGate. (2020). (PDF) Separation and Purification of Amino Acids. Retrieved January 6, 2026.
  • Thompson, J. F., Morris, C. J., & Gering, R. K. (1959).
  • D'Aniello, A., et al. (1990).
  • Chemchart. (n.d.). 2-Methyl-3-(methylamino)propanoic acid (56970-74-2). Retrieved January 6, 2026.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved January 6, 2026.
  • BD Biosciences. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Retrieved January 6, 2026.
  • Waters. (n.d.). [Care and Use ManUal] amIno acId analysIs lIquId chromatography column. Retrieved January 6, 2026.
  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved January 6, 2026.
  • GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein. Retrieved January 6, 2026.
  • OSHA. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved January 6, 2026.
  • Matrix Scientific. (n.d.). 2-(Dimethylamino)-2-methylpropanoic acid. Retrieved January 6, 2026.
  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved January 6, 2026.
  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)
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  • ChemicalBook. (n.d.). 2-(dimethylamino)propanoic acid synthesis. Retrieved January 6, 2026.
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  • Benchchem. (n.d.). Common impurities in 2-Methyl-3-(methylamino)butan-2-ol and their removal. Retrieved January 6, 2026.
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Navigating the Uncharted: A Technical Guide to Addressing Potential Off-Target Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction:

Welcome to the Technical Support Center. This guide is designed to provide a robust framework for investigating and mitigating potential off-target effects of research compounds, with a specific focus on molecules like 2-(Dimethylamino)-2-methylpropanoic acid where public data on biological activity is limited. While specific off-target effects for 2-(Dimethylamino)-2-methylpropanoic acid are not extensively documented in publicly available literature[1][][3][4], the principles and methodologies outlined here provide a comprehensive roadmap for any researcher encountering unexpected or confounding results in their experiments. This guide is built on the pillars of scientific integrity, providing you with the tools to design self-validating experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Q2: I'm using 2-(Dimethylamino)-2-methylpropanoic acid and observing an unexpected phenotype. How do I know if it's an off-target effect?

A2: Differentiating on-target from off-target effects is a fundamental challenge. A key first step is to establish a clear dose-response relationship for your expected on-target effect and the unexpected phenotype. If the dose-response curves are significantly different, it may suggest an off-target mechanism. Additionally, employing structurally related but inactive control compounds can be highly informative. If a similar compound that should not bind to your intended target produces the same unexpected phenotype, it strongly suggests an off-target effect.

Q3: What are the common molecular mechanisms behind off-target effects?

A3: Off-target effects can arise from several mechanisms. A compound might bind to proteins with similar structural motifs or binding pockets as the intended target (e.g., different kinases). Alternatively, a compound can have broader, non-specific interactions, such as intercalating into DNA, disrupting cell membranes, or reacting with cellular nucleophiles. The physicochemical properties of a compound can often provide clues to its potential for non-specific interactions.

Q4: How can I proactively minimize the risk of off-target effects in my experiments?

A4: Proactive measures are key. Utilizing the lowest effective concentration of your compound is a primary strategy. High-throughput screening and computational modeling can be employed early in the drug discovery process to predict and identify potential off-target interactions.[7] Furthermore, designing experiments with multiple, mechanistically distinct tool compounds that target the same protein can help confirm that the observed phenotype is genuinely linked to the target of interest.

Troubleshooting Guide: Investigating Suspected Off-Target Effects

This section provides a systematic workflow for researchers who suspect that their experimental results are being influenced by off-target effects of a compound like 2-(Dimethylamino)-2-methylpropanoic acid.

Phase 1: Initial Assessment and Control Experiments

The first phase focuses on confirming the presence of an off-target effect through rigorous experimental design and the use of appropriate controls.

Step 1.1: Detailed Dose-Response Analysis

  • Objective: To determine if the potency for the on-target and suspected off-target effects are correlated.

  • Protocol:

    • Design a wide range of concentrations for your compound, spanning from well below to well above the EC50/IC50 for the on-target effect.

    • Perform parallel assays measuring both the intended on-target activity and the suspected off-target phenotype.

    • Plot the dose-response curves for both effects. A significant rightward or leftward shift in the curve for the off-target phenotype suggests a different underlying mechanism.

Step 1.2: The "Inactive" Control Compound

  • Objective: To use a structurally similar but biologically inactive analog to differentiate on-target from non-specific effects.

  • Protocol:

    • Synthesize or acquire a close structural analog of your compound that is predicted or known to be inactive against your primary target.

    • Treat your experimental system with this inactive analog at the same concentrations as your active compound.

    • If the inactive analog reproduces the suspected off-target effect, it is strong evidence for a mechanism independent of your intended target.

Step 1.3: Target Engagement Assays

  • Objective: To confirm that the compound is interacting with the intended target at the concentrations used in the cell-based assays.

  • Protocol:

    • Employ a target engagement assay such as cellular thermal shift assay (CETSA) or a biophysical method like surface plasmon resonance (SPR).

    • Determine the concentration range over which your compound engages the intended target in a cellular context.

    • Compare this with the concentration range that produces the off-target effect.

Phase 2: Identifying the Off-Target(s)

Once an off-target effect is strongly suspected, the next phase is to identify the unintended molecular target(s).

Step 2.1: In Silico Profiling

  • Objective: To computationally predict potential off-target interactions.

  • Protocol:

    • Utilize computational tools and databases (e.g., SwissTargetPrediction, ChEMBL) to screen your compound against a wide range of known protein targets.

    • Analyze the results for proteins or protein families that are predicted to bind your compound with high affinity. These become your primary candidates for experimental validation.

Step 2.2: Broad-Panel In Vitro Screening

  • Objective: To experimentally screen the compound against a large panel of purified proteins.

  • Protocol:

    • Submit your compound to a commercial service for broad-panel screening (e.g., a kinase panel, a GPCR panel).

    • These services will test your compound against hundreds of purified enzymes or receptors and provide data on its activity.

    • This is a powerful, unbiased approach to identify unexpected interactions.[7]

Step 2.3: Phenotypic Screening and Target Deconvolution

  • Objective: To identify the molecular target responsible for a specific cellular phenotype.

  • Protocol:

    • Employ phenotypic screening platforms to assess the compound's effect on a wide range of cellular processes.

    • For hits from the phenotypic screen, use target deconvolution techniques such as:

      • Affinity chromatography: Immobilize your compound on a solid support to pull down interacting proteins from cell lysates.

      • Genetic approaches: Use CRISPR-Cas9 or RNAi to systematically knock down or knock out candidate targets and see if the phenotype is rescued.[7]

Visualizing Experimental Workflows

A clear workflow is essential for systematically addressing potential off-target effects.

Off_Target_Workflow cluster_Phase1 Phase 1: Initial Assessment cluster_Phase2 Phase 2: Target Identification cluster_Phase3 Phase 3: Mitigation & Validation A Suspected Off-Target Phenotype Observed B Dose-Response Analysis (On-target vs. Off-target) A->B C Inactive Control Compound Assay A->C D Target Engagement (e.g., CETSA) A->D E Conclusion: Off-Target Effect Likely B->E C->E D->E F In Silico Profiling E->F G Broad-Panel In Vitro Screening E->G H Phenotypic Screening & Target Deconvolution E->H I Identified Off-Target(s) F->I G->I H->I J Structure-Activity Relationship (SAR) Studies I->J K Use of Orthogonal Tool Compounds I->K L Target Knockout/Knockdown Validation I->L M Validated On-Target Phenotype J->M K->M L->M

Caption: A systematic workflow for the investigation and validation of suspected off-target effects.

Data Presentation: A Hypothetical Case Study

To illustrate the troubleshooting process, consider the following hypothetical data for a compound being investigated.

Table 1: Dose-Response Analysis of Compound X

Concentration (µM)On-Target Activity (% Inhibition)Off-Target Phenotype (% Effect)
0.0150
0.15210
19545
109885
1009992
EC50/IC50 0.09 µM 1.5 µM

In this hypothetical example, the significant difference in potency between the on-target activity and the off-target phenotype suggests that they are likely mediated by different molecular targets.

Conclusion and Best Practices

The investigation of off-target effects is a critical component of rigorous scientific research and drug development. While specific data for compounds like 2-(Dimethylamino)-2-methylpropanoic acid may be limited, a systematic and unbiased approach, as outlined in this guide, will enable researchers to confidently dissect the biological effects of their molecules. The key is to remain objective, employ orthogonal approaches for validation, and never rely on a single line of evidence. By embracing these principles, the scientific community can enhance the reproducibility and translational potential of its discoveries.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Addgene Blog. (2024, February 8). CRISPR 101: Off-Target Effects.
  • The Institute of Cancer Research. (2020, March 3).
  • CRISPR Medicine News. (2023, November 30). Strategies to Avoid and Reduce Off-Target Effects.
  • Drug Discovery News. The precision paradox: Off-target effects in gene editing.
  • Benchchem. 2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic Acid.
  • Thermo Fisher Scientific. How to monitor and minimize off-target events during genome editing.
  • Benchchem. How to control for off-target effects in PhdG CRISPR experiments.
  • National Institutes of Health. (2022). Off-target effects in CRISPR/Cas9 gene editing.
  • National Institutes of Health. (2021).
  • MySkinRecipes. (R)-2-(Dimethylamino)propanoic acid.
  • Santa Cruz Biotechnology. 2-(dimethylamino)-2-methylpropanoic acid.
  • BOC Sciences. 2-(Dimethylamino)-2-methylpropanoic acid.
  • bioRxiv. (2018, September 19). Molecular mechanism of off-target effects in CRISPR-Cas9.
  • BLD Pharm. 2-(Dimethylamino)-2-methylpropanoic acid.
  • Fluorochem. 2-(dimethylamino)-2-methylpropanoic acid.
  • PubMed. (2023, August 4). The off-target effects of AID in carcinogenesis.
  • Amerigo Scientific. 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride.
  • YouTube. (2024, June 10). How to Reduce Off-Target Effects of Genome Editing.
  • CRISPR Medicine News. Deep learning predicts CRISPR off-target effects.
  • Nucleic Acids Research. (2025, September 23). Modified unlocked nucleic acid (MUNA) mitigates off-target effects of small interfering RNAs.
  • SpringerLink. (2020, August 19).
  • FlavorDB. 2-Methylpropanoic acid.

Sources

Technical Support Center: Scaling Up 2-(Dimethylamino)-2-methylpropanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-(Dimethylamino)-2-methylpropanoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production of this α,α-disubstituted amino acid.

Overview of Synthetic Strategies

2-(Dimethylamino)-2-methylpropanoic acid is an α,α-disubstituted amino acid, a structural motif that presents unique synthetic challenges compared to α-hydrogen containing amino acids. The absence of an α-proton prevents racemization but also requires specific synthetic approaches. The two most industrially relevant and scalable methods are variations of the Strecker synthesis and the Bucherer-Bergs reaction.

  • Strecker Synthesis : This classical method involves a three-component reaction between a ketone (in this case, acetone), an amine (dimethylamine), and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield the final amino acid.[1][2] The use of a ketone instead of an aldehyde is the key to producing an α,α-disubstituted product.[3]

  • Bucherer-Bergs Reaction : This route also starts with a ketone and a cyanide source but uses ammonium carbonate. The reaction yields a 5,5-disubstituted hydantoin intermediate.[4][5] Subsequent hydrolysis of the hydantoin ring provides the desired α,α-disubstituted amino acid. This multicomponent reaction is known for its simplicity and efficiency.[6][7]

This guide will focus primarily on the challenges associated with the Strecker synthesis, as it is a direct and widely adopted method.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis and scale-up process in a practical question-and-answer format.

Part A: The Aminonitrile Formation Stage

Question 1: My reaction to form the α-aminonitrile intermediate is sluggish or shows low conversion, even with extended reaction times. What are the primary factors to investigate?

Answer: Low conversion in the aminonitrile formation step is a common scale-up challenge. The root cause often lies in the delicate equilibrium of iminium ion formation, which precedes the cyanide attack.[8] Here’s a breakdown of what to check:

  • Water Content : The initial condensation of acetone and dimethylamine to form the corresponding iminium ion releases water. On a larger scale, this water can shift the equilibrium back towards the starting materials. While the reaction is often run in aqueous or alcoholic solutions, excessive water can be detrimental. Consider using a dessicant like magnesium sulfate if using an organic solvent, or ensure your starting materials are as anhydrous as possible if precise control is needed.[8]

  • pH Control : The reaction is typically acid-catalyzed to promote imine formation.[9] However, if the medium becomes too acidic, the cyanide source (e.g., KCN) will be protonated to form highly toxic and volatile hydrogen cyanide (HCN) gas. Conversely, if the pH is too high, the formation of the iminium ion intermediate is not favored. Careful control of pH, often by using a salt like ammonium chloride (NH₄Cl) with KCN to create a buffered system, is critical.[8]

  • Temperature Management : While gentle heating can accelerate the reaction, excessive temperatures can lead to side reactions or the loss of volatile reactants like dimethylamine. On a large scale, inadequate mixing can create localized hot spots. Ensure your reactor has sufficient cooling capacity and agitation to maintain a homogenous temperature profile.

  • Order of Addition : The order in which reagents are added can be crucial. Pre-forming the imine or iminium ion by mixing acetone and dimethylamine before the slow addition of the cyanide source is a common strategy to maximize the formation of the desired intermediate and control the reaction's exotherm.

Question 2: The reaction is highly exothermic upon adding the cyanide source. How can I safely manage this on a kilogram scale?

Answer: Thermal runaway is a significant safety risk during scale-up. The nucleophilic addition of cyanide to the iminium ion is a highly exothermic step.

  • Controlled Addition Rate : The most effective control method is to add the cyanide source (either as a solution or a solid in portions) slowly and controllably. Use a syringe pump or a pressure-equalizing dropping funnel for liquids. The addition rate should be dictated by the reactor's ability to dissipate heat, keeping the internal temperature within a narrow, safe range (e.g., 20-30°C).

  • Efficient Cooling : Ensure your reactor is equipped with a cooling jacket and a coolant system capable of handling the total heat output of the reaction. Perform a safety assessment to understand the thermal hazard before scaling up.

  • Dilution : Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system. However, this may slow down the reaction rate and impact downstream processing, so a balance must be found.

Part B: Hydrolysis and Work-up

Question 3: My hydrolysis step results in a complex mixture of products and a lower-than-expected yield of the final amino acid. What are the common side reactions?

Answer: The hydrolysis of the α-aminonitrile is a critical step where yield can be lost. Whether using strong acid (e.g., HCl) or base (e.g., NaOH), several side reactions can occur:

  • Incomplete Hydrolysis : The hydrolysis proceeds through an amide intermediate. If the reaction time, temperature, or reagent concentration is insufficient, you may isolate the corresponding α-amino amide. Monitor the reaction's progress using a technique like HPLC or NMR to ensure complete conversion.

  • Retro-Strecker Reaction : Under harsh conditions, particularly high temperatures, the α-aminonitrile can revert to the iminium ion and cyanide, leading to degradation.

  • Decarboxylation : Although less common for α,α-disubstituted amino acids, excessive heat under acidic conditions can potentially lead to the loss of the carboxylic acid group after hydrolysis.

To mitigate these, use a stepwise temperature increase. For example, start the hydrolysis at a moderate temperature (e.g., 60-80°C) and only increase it towards the end of the reaction if monitoring shows it is necessary.

Question 4: The final product, 2-(Dimethylamino)-2-methylpropanoic acid, is highly water-soluble. How can I efficiently isolate and purify it on a large scale?

Answer: Isolating polar, zwitterionic molecules like amino acids is a classic process chemistry challenge. Standard liquid-liquid extraction is often ineffective.

  • pH Adjustment for Precipitation : The key is to exploit the isoelectric point (pI) of the amino acid. After hydrolysis, carefully adjust the pH of the aqueous solution to the pI of the product. At this pH, the amino acid has a net-zero charge, minimizing its solubility in water and allowing it to precipitate. The precipitate can then be collected by filtration.

  • Crystallization : This is the most effective method for purification at scale.

    • Solvent Selection : Finding a suitable solvent system is critical. Often, a mixed solvent system is required, such as water/isopropanol, water/ethanol, or methanol/diethyl ether. The goal is to find a system where the product is soluble at higher temperatures but sparingly soluble at lower temperatures.[10]

    • Anti-Solvent Crystallization : Dissolve the crude product in a minimal amount of a good solvent (like water or methanol) and then slowly add an "anti-solvent" (in which the product is insoluble, like acetone or isopropanol) until turbidity is observed. Cooling this mixture will induce crystallization.[11]

    • Seeding : On a large scale, crystallization can be difficult to control. Adding a small number of pure seed crystals to a supersaturated solution can promote the growth of uniform, easily filterable crystals.[10]

  • Ion-Exchange Chromatography : While more expensive and complex for large-scale production, ion-exchange chromatography is an option for high-purity requirements. The zwitterionic product can be bound to a resin and then selectively eluted.

Visualizing the Process and Troubleshooting

Workflow Diagram

The following diagram illustrates the general workflow for the Strecker synthesis of 2-(Dimethylamino)-2-methylpropanoic acid.

G Acetone Acetone (Ketone) Intermediate α-Aminonitrile Intermediate (2-(Dimethylamino)-2-methylpropanenitrile) Acetone->Intermediate Step 1: Aminonitrile Formation (One-pot reaction) DMA Dimethylamine (Amine) DMA->Intermediate Step 1: Aminonitrile Formation (One-pot reaction) KCN KCN (Cyanide Source) KCN->Intermediate Step 1: Aminonitrile Formation (One-pot reaction) Hydrolysis Hydrolysis (Acid or Base) Intermediate->Hydrolysis CrudeProduct Crude Product in Solution Hydrolysis->CrudeProduct Purification Purification (Crystallization) CrudeProduct->Purification FinalProduct Pure 2-(Dimethylamino)-2- methylpropanoic Acid Purification->FinalProduct

Caption: General workflow for the Strecker synthesis.

Troubleshooting Flowchart: Low Final Yield

Use this decision tree to diagnose potential causes of low yield.

G Start Low Final Yield CheckIntermediate Was the aminonitrile intermediate isolated and characterized? Start->CheckIntermediate YesIntermediate Yes CheckIntermediate->YesIntermediate  Yes NoIntermediate No CheckIntermediate->NoIntermediate  No IntermediatePurity Is intermediate purity >90%? YesIntermediate->IntermediatePurity OnePotCheck Analyze crude reaction mixture before hydrolysis (e.g., by GC/MS or NMR) NoIntermediate->OnePotCheck PurityHigh Yes IntermediatePurity->PurityHigh  Yes PurityLow No IntermediatePurity->PurityLow  No HydrolysisIssue Investigate Hydrolysis Step: - Incomplete conversion? - Degradation (temp too high)? - Mechanical loss during workup? PurityHigh->HydrolysisIssue FormationIssue Investigate Formation Step: - Check reactant stoichiometry - Analyze for side products - Optimize temp/time PurityLow->FormationIssue ConversionCheck Is conversion to aminonitrile low? OnePotCheck->ConversionCheck ConversionHigh No ConversionCheck->ConversionHigh  No ConversionLow Yes ConversionCheck->ConversionLow  Yes ConversionHigh->HydrolysisIssue ConversionLow->FormationIssue

Sources

Validation & Comparative

Validating the Effects of 2-(Dimethylamino)-2-methylpropanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

To our valued audience of researchers, scientists, and drug development professionals,

Our commitment as Senior Application Scientists is to provide in-depth, technically accurate, and field-proven insights. In line with this commitment, we embarked on the creation of a comprehensive comparison guide validating the effects of 2-(Dimethylamino)-2-methylpropanoic acid.

Our rigorous process involves a thorough review of published literature, patent databases, and other authoritative sources to gather experimental data, understand mechanisms of action, and identify suitable alternatives for objective comparison. This foundational step is critical to ensure the scientific integrity and trustworthiness of our guides.

However, after an exhaustive search for information on 2-(Dimethylamino)-2-methylpropanoic acid (CAS 220022-94-6), we have determined that there is a significant lack of publicly available data detailing its biological effects, pharmacological activity, or any validated experimental applications.

The available information is currently limited to its sale by chemical suppliers for research purposes, its basic chemical properties, and its potential use as a synthetic building block or reagent in chemical synthesis. For instance, its hydrochloride salt is noted for increased water solubility, which is a useful property in various biochemical applications.[1] We found a patent that mentions a more complex, structurally distinct compound, 3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropanoic acid, but this does not provide information on the effects of the parent molecule.[2]

Without any documented biological or chemical effects, it is not feasible to:

  • Objectively compare its performance with other alternatives.

  • Provide supporting experimental data from in vitro or in vivo studies.

  • Elucidate any signaling pathways or mechanisms of action .

  • Develop detailed, step-by-step methodologies for experimental validation.

Therefore, we are unable to produce the comprehensive comparison guide as originally intended. The creation of such a guide is contingent on the existence of foundational research that validates a particular effect or application.

We will continue to monitor the scientific landscape for any emerging research on 2-(Dimethylamino)-2-methylpropanoic acid. Should new data become available, we will revisit this topic and endeavor to provide the in-depth technical guide our audience expects.

We remain dedicated to providing resources that are grounded in robust scientific evidence. We appreciate your understanding and trust in our commitment to scientific integrity.

Sources

A Comparative Guide to Unnatural Amino Acids in Peptidomimetics: 2-(Dimethylamino)-2-methylpropanoic Acid vs. α-Aminoisobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the strategic modification of peptides to enhance their stability, conformational rigidity, and biological activity is a cornerstone of modern drug design. The incorporation of unnatural amino acids is a key strategy in this endeavor. This guide provides an in-depth comparison of two significant unnatural amino acids: 2-(Dimethylamino)-2-methylpropanoic acid (also known as trimethylalanine) and α-aminoisobutyric acid (Aib). Both are utilized to constrain peptide conformations and improve proteolytic resistance, yet their distinct structural features impart unique properties to the resulting peptidomimetics.

Introduction: The Quest for Enhanced Peptide Therapeutics

Native peptides often suffer from drawbacks that limit their therapeutic potential, including rapid degradation by proteases and conformational flexibility, which can lead to reduced receptor affinity and specificity. Peptidomimetics, which mimic the structure and function of natural peptides but with improved pharmacological properties, offer a promising solution.[1][2] The incorporation of unnatural amino acids is a powerful approach to creating peptidomimetics with enhanced stability and defined secondary structures.[3] This guide focuses on a head-to-head comparison of 2-(Dimethylamino)-2-methylpropanoic acid and the well-established α-aminoisobutyric acid, providing researchers with the insights needed to select the appropriate tool for their peptide design challenges.

At a Glance: Key Structural and Functional Differences

Feature2-(Dimethylamino)-2-methylpropanoic Acid (Trimethylalanine)α-Aminoisobutyric Acid (Aib)
Structure Gem-dimethyl group at the α-carbon; N-terminal tertiary amineGem-dimethyl group at the α-carbon
Primary Effect Introduces steric hindrance, potentially influencing backbone conformation and providing significant resistance to enzymatic degradation.Strongly promotes helical conformations (310- or α-helices) by restricting backbone dihedral angles.
Natural Occurrence Found as a post-translationally modified N-terminal residue in some proteins, such as histone H2B and myosin light chains.Not naturally occurring in proteins.
Key Application Enhancing proteolytic stability, particularly against aminopeptidases, due to the blocked N-terminus.Inducing and stabilizing helical secondary structures in peptides.

Delving Deeper: A Comparative Analysis

Conformational Control: Helicity and Beyond

The ability to dictate the three-dimensional structure of a peptide is crucial for optimizing its interaction with biological targets. In this arena, α-aminoisobutyric acid (Aib) is a well-documented and powerful helix-inducing agent. The presence of two methyl groups on its α-carbon sterically restricts the available Ramachandran space, compelling the peptide backbone into a helical conformation. This property is invaluable for stabilizing α-helical domains in peptides, which are often involved in protein-protein interactions.

2-(Dimethylamino)-2-methylpropanoic acid , with its gem-dimethyl group, also introduces significant steric hindrance that restricts the conformational freedom of the peptide backbone. However, the additional N,N-dimethylation sets it apart from Aib. While there is a lack of extensive direct comparative studies, the N-methylation is known to further constrain the peptide backbone and can influence the cis/trans isomerization of the preceding peptide bond. The overall effect on secondary structure is likely to be a combination of the steric bulk of the gem-dimethyl group and the electronic and steric consequences of the N-methyl groups. It can be hypothesized that while Aib is a more predictable and potent helix promoter, trimethylalanine offers a different flavor of conformational constraint that could be exploited in specific structural contexts.

Enhancing Stability: A Shield Against Degradation

A major hurdle in the development of peptide-based drugs is their susceptibility to enzymatic degradation. Both 2-(Dimethylamino)-2-methylpropanoic acid and Aib offer substantial protection against proteolysis, but through slightly different mechanisms.

The incorporation of Aib into a peptide chain provides steric hindrance that can inhibit the access of proteases to the peptide backbone. Peptides containing Aib have demonstrated significantly longer half-lives in serum compared to their native counterparts.

2-(Dimethylamino)-2-methylpropanoic acid , when placed at the N-terminus, offers a unique and highly effective shield against aminopeptidases. The tertiary amine at the N-terminus is not a substrate for these enzymes, effectively blocking this major degradation pathway. This "N-capping" strategy is a well-established method for enhancing peptide stability. The gem-dimethyl group would further contribute to steric shielding against endopeptidases if the residue is incorporated internally.

Experimental Corner: Synthesis and Characterization

The incorporation of these unnatural amino acids into peptides is typically achieved through solid-phase peptide synthesis (SPPS).

Peptide Synthesis Workflow

The general workflow for incorporating either 2-(Dimethylamino)-2-methylpropanoic acid or Aib into a peptide sequence via Fmoc-based SPPS is outlined below.

SPPS_Workflow Resin Solid Support Resin Coupling1 Couple Fmoc-protected Amino Acid Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection Fmoc Deprotection (e.g., Piperidine) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Coupling2 Couple Fmoc-Unnatural Amino Acid (Aib or Boc-trimethylalanine) Wash2->Coupling2 Wash3 Wash Coupling2->Wash3 Repeat Repeat Coupling/Deprotection Cycles Wash3->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA) Repeat->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol for Incorporating Fmoc-Aib-OH
  • Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Activation and Coupling:

    • Dissolve Fmoc-Aib-OH and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an activator base (e.g., DIPEA) to the solution.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Due to steric hindrance, Aib coupling may require longer reaction times or double coupling.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Protocol for Incorporating 2-(Dimethylamino)-2-methylpropanoic Acid

For N-terminal incorporation, Boc-protected 2-(Dimethylamino)-2-methylpropanoic acid is often used in the final coupling step of an Fmoc-based synthesis.

  • Final Deprotection: After the last standard amino acid has been coupled, perform the final Fmoc deprotection as described above.

  • Washing: Thoroughly wash the resin.

  • Activation and Coupling of Boc-trimethylalanine:

    • Dissolve Boc-2-(Dimethylamino)-2-methylpropanoic acid and a coupling agent in DMF.

    • Add an activator base.

    • Add the activated solution to the resin. The coupling of this sterically hindered amino acid may also require extended reaction times.

  • Washing: Wash the resin extensively.

  • Cleavage and Deprotection: Cleave the peptide from the resin using a TFA-based cocktail. The Boc group will be removed during this step.

  • Purification and Analysis: Purify and analyze the final peptide as described for the Aib-containing peptide.

Visualizing the Impact: Conformational Effects

The following diagram illustrates the distinct conformational propensities induced by Aib and the hypothesized constraints imposed by 2-(Dimethylamino)-2-methylpropanoic acid.

Conformational_Effects cluster_0 Peptide Backbone cluster_1 Incorporation of Aib cluster_2 Incorporation of Trimethylalanine Flexible Flexible Peptide Helical Helical Conformation (3_10 or α-helix) Flexible->Helical Induces Helicity Constrained Constrained Conformation (Steric Hindrance) Flexible->Constrained Restricts Flexibility

Caption: Impact of Aib and Trimethylalanine on peptide conformation.

Conclusion and Future Perspectives

Both 2-(Dimethylamino)-2-methylpropanoic acid and α-aminoisobutyric acid are valuable tools in the arsenal of the peptide chemist and drug designer. Aib is the go-to choice for reliably inducing and stabilizing helical structures, with a wealth of literature supporting its application. 2-(Dimethylamino)-2-methylpropanoic acid, or trimethylalanine, presents a compelling alternative, particularly for N-terminal modification to block aminopeptidase activity and introduce significant steric bulk.

While direct, quantitative comparisons of the efficacy of these two unnatural amino acids in the same peptide systems are currently scarce in the literature, the principles outlined in this guide provide a rational basis for their selection. Future research should focus on systematic studies that directly compare the effects of these and other unnatural amino acids on peptide conformation, stability, and biological activity. Such data will be invaluable for the continued development of next-generation peptide therapeutics.

References

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  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in biochemical sciences, 16(9), 350-353.
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756.
  • Aravinda, S., Shamala, N., & Balaram, P. (2008). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chemistry & biodiversity, 5(7), 1238–1262.
  • Gessmann, R., Brückner, H., & Koksch, B. (2004). The helix-forming propensity of alpha-aminoisobutyric acid (Aib) in the context of a defined alpha-helical peptide. Journal of peptide science : an official publication of the European Peptide Society, 10(12), 736–744.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Improta, R., Vitagliano, L., & Barone, V. (2001). Understanding the role of N-methylation in tuning the conformational properties of peptides: a quantum-mechanical study of N-methylated alaninamide in the gas phase and in aqueous solution. The journal of physical chemistry. B, 105(27), 6531-6539.
  • Henry, G. D., Trayer, I. P., Brewer, S., & Levine, B. A. (1985). The widespread distribution of alpha-N-trimethylalanine as the N-terminal amino-acid of light-chains from vertebrate striated-muscle myosins. European journal of biochemistry, 148(1), 75–82.
  • Nomoto, M., Kyogoku, Y., & Iwai, K. (1982). N-Trimethylalanine, a novel blocked N-terminal residue of Tetrahymena histone H2B. Journal of biochemistry, 92(5), 1675-1678.
  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
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  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978.
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  • Obrecht, D., Altorfer, M., & Robinson, J. A. (1999). Novel peptide mimetic building blocks and strategies for efficient lead finding. Advances in medicinal chemistry, 4, 1-68.
  • Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current opinion in chemical biology, 2(4), 441-452.
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  • Liskamp, R. M. (1994). Opportunities for new chemical libraries: peptidomimetics, chemical transformations of peptides and other methodologies for lead structure generation. Angewandte Chemie International Edition in English, 33(6), 633-636.
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  • Balaram, P. (1992). Non-standard amino acids in peptide design and protein engineering. Current opinion in structural biology, 2(6), 845-851.
  • Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International journal of peptide and protein research, 35(4), 287-300.
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  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104–126.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products containing non-proteinogenic amino acids. Chemical reviews, 97(6), 2243–2266.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
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A Comparative Guide to Ensuring Reproducibility in Copper-Mediated Polymerization: The Role of Tertiary Amine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the promise of Atom Transfer Radical Polymerization (ATRP) lies in its ability to synthesize polymers with precisely controlled architectures. This control, however, is critically dependent on the nuanced interplay of catalysts, initiators, monomers, and solvents. At the heart of the most common ATRP systems is the copper catalyst, whose activity and stability are dictated by a coordinating ligand.

This guide provides an in-depth technical comparison focused on the reproducibility of experiments that utilize tertiary amine ligands, a cornerstone of modern ATRP. While we will use 2-(Dimethylamino)-2-methylpropanoic acid as a representative model for this class of compounds, the principles, challenges, and solutions discussed are broadly applicable to other widely used tertiary amine ligands. We will dissect the causal factors behind experimental variability, provide validated protocols for achieving consistent results, and compare the performance of benchmark ligands to empower you with the knowledge to select and implement the most robust system for your research needs.

Part 1: The Mechanism and Its Achilles' Heel: Understanding the ATRP Equilibrium

Copper-mediated ATRP is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2] The process hinges on a reversible equilibrium between active, propagating radical species and dormant species, typically an alkyl halide. A copper(I) complex, coordinated by a ligand, acts as the activator, abstracting a halogen from the dormant chain end to generate a radical. Conversely, the newly formed copper(II) complex acts as a deactivator, returning the halogen to the propagating chain end.[2]

The success of ATRP is therefore a balancing act. The concentration of active radicals must be kept low enough to minimize termination reactions, yet high enough to ensure a practical polymerization rate.[3] The ligand is the primary tool for tuning this balance.[3][4][5] It modulates the redox potential of the copper catalyst and its solubility, thereby controlling the rates of activation and deactivation.[1][5]

ATRP_Mechanism cluster_catalyst Catalyst Cycle dormant P-X (Dormant Chain) radical P• (Propagating Radical) + Monomer dormant->radical k_act activator Cu(I) / Ligand (Activator) deactivator X-Cu(II) / Ligand (Deactivator) activator->deactivator Oxidation radical->deactivator k_deact polymer P-Monomer-X (Propagated Chain) radical->polymer k_p ATRP_Workflow start Start reagents 1. Charge Schlenk Flask - CuBr (14.3 mg, 0.1 mmol) - Anisole (5 mL) - MMA (10.0 g, 100 mmol) - PMDETA (21 µL, 0.1 mmol) start->reagents deoxygenate 2. Deoxygenate Perform three freeze-pump-thaw cycles. (Critical for removing O₂) reagents->deoxygenate initiate 3. Initiate Reaction - Place flask in 90°C oil bath. - Inject Initiator (EBiB, 147 µL, 1.0 mmol) - Start timer. deoxygenate->initiate monitor 4. Monitor Conversion - Periodically take samples via airtight syringe. - Analyze by ¹H NMR or GC. initiate->monitor terminate 5. Terminate Polymerization - Cool flask in ice bath. - Expose to air to oxidize catalyst. monitor->terminate purify 6. Purify Product - Dilute with THF. - Pass through neutral alumina column. - Precipitate in cold methanol. terminate->purify analyze 7. Analyze Polymer - Determine Mn and Đ by SEC/GPC. purify->analyze end End analyze->end

Figure 2: Standard workflow for a reproducible ATRP experiment.

Step-by-Step Methodology:

  • Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and PMDETA (21 µL, 0.1 mmol).

  • Addition of Reagents: Add methyl methacrylate (10.0 g, 100 mmol) and anisole (5 mL).

  • Deoxygenation (Critical Step): Seal the flask and perform a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. The mixture should be frozen in liquid nitrogen, evacuated under high vacuum, and then thawed under argon.

  • Initiation: Place the flask in a preheated oil bath at 90°C. Once the solution is homogeneous and at temperature, inject the initiator, ethyl α-bromoisobutyrate (147 µL, 1.0 mmol), via syringe.

  • Polymerization: Allow the reaction to proceed. Samples can be taken periodically using a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR or gas chromatography.

  • Termination: After the desired time or conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air. The solution will turn from dark reddish-brown to blue/green as the copper oxidizes.

  • Purification: Dilute the reaction mixture with tetrahydrofuran (THF), and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol. Filter and dry the resulting polymer under vacuum.

  • Analysis: Characterize the polymer's molecular weight (Mn) and dispersity (Đ) using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

Part 5: Decision Framework for Ligand Selection

The choice between PMDETA, Me6TREN, or other tertiary amine ligands is not arbitrary. It depends on a rational assessment of experimental goals and constraints.

Ligand_Decision start Define Polymerization Goal monomer_reactivity Is Monomer Highly Reactive? (e.g., Acrylates) start->monomer_reactivity temp_constraint Are Low Temps Required? monomer_reactivity->temp_constraint No use_Me6TREN Select Me6TREN (or other highly active ligand) monomer_reactivity->use_Me6TREN Yes control_need Is Ultra-Low Dispersity (Đ < 1.15) Critical? temp_constraint->control_need No temp_constraint->use_Me6TREN Yes control_need->use_Me6TREN Yes use_PMDETA Select PMDETA (Standard Activity Ligand) control_need->use_PMDETA No

Figure 3: Decision workflow for selecting an appropriate tertiary amine ligand.

Conclusion

Reproducibility in experiments utilizing tertiary amine ligands for copper-mediated ATRP is not a matter of chance, but a direct result of rigorous experimental design and execution. By understanding the central role of the copper-ligand complex in maintaining the ATRP equilibrium, researchers can proactively address the primary sources of variability: reagent purity, oxygen contamination, and catalyst stability. While highly active ligands like Me6TREN offer exceptional control and efficiency, they demand more stringent experimental conditions. Standard ligands like PMDETA provide a robust and cost-effective option for a wide range of common monomers. By implementing the validated protocols and decision frameworks presented in this guide, scientists can significantly enhance the reliability and consistency of their polymer syntheses, accelerating the path from discovery to application.

References

  • Xia, J., & Matyjaszewski, K. (1997). Controlled/“Living” Radical Polymerization. Atom Transfer Radical Polymerization Using Multidentate Amine Ligands. Macromolecules, 30(25), 7697–7700. [Link]

  • Step-by-Step Analysis of a Copper-Mediated Surface-Initiated Atom-Transfer Radical Polymerization Process. (2025). ResearchGate. [Link]

  • The Effect of Ligands on Copper-Mediated Atom Transfer Radical Polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent Effects and Selection of a Catalyst for Aqueous Media. (n.d.). Carnegie Mellon University, Matyjaszewski Polymer Group. [Link]

  • Queffelec, J., et al. (2000). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules, 33(23), 8629–8639. [Link]

  • Tertiary amine catalyzed photo-induced controlled radical polymerization of methacrylates. (2018). Polymer Chemistry. [Link]

  • ATRP of methacrylates utilizing cuIIx2/l and copper wire. (n.d.). ResearchGate. Retrieved from [Link]

  • High-Throughput Tertiary Amine Deoxygenated Photopolymerizations for Synthesizing Polymer Libraries. (2019). ACS Macro Letters. [Link]

  • Methacrylates. (n.d.). Carnegie Mellon University, Matyjaszewski Polymer Group. [Link]

  • Tertiary amine-enhanced activity of ATRP catalysts CuBr/TPMA and CuBr/Me6TREN. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural Characterization of an ATRP Catalyst Complex. (n.d.). Carnegie Mellon University, Matyjaszewski Polymer Group. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]

  • Simakova, A., et al. (2021). Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions. Macromolecules. [Link]

  • Pan, X., et al. (2018). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society. [Link]

  • Ligands. (n.d.). Carnegie Mellon University, Matyjaszewski Polymer Group. [Link]

  • Queffelec, J., et al. (2000). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/ Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules, 33(23), 8629-8639. [Link]

  • Understanding Copper-Based Atom-Transfer Radical Polymerization in Aqueous Media. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Ligand Structure on Activation Rate Constants in ATRP. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic Studies on ATRP. (n.d.). Carnegie Mellon University, Matyjaszewski Polymer Group. [Link]

  • Synthesis and ATRP activity of new TREN-based ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigating the Mechanism of Copper(0)-Mediated Living Radical Polymerization in Aqueous Media. (n.d.). ResearchGate. Retrieved from [Link]

  • Atom‐Transfer Radical Polymerization of 2‐(N,N‐Dimethylamino)ethyl Acrylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Deactivation Efficiency and Degree of Control over Polymerization in ATRP in Protic Solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Matyjaszewski, K., et al. (2006). Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents. Proceedings of the National Academy of Sciences, 103(42), 15309-15314. [Link]

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A Senior Application Scientist's Guide to the Analytical Quantification of 2-(Dimethylamino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate and precise quantification of 2-(Dimethylamino)-2-methylpropanoic acid, a quaternary amino acid analog, is a critical requirement in pharmaceutical development and quality control. Its unique structure—lacking a primary or secondary amine and possessing a sterically hindered carboxylic acid—presents distinct analytical challenges. This guide provides an in-depth comparison of the primary analytical techniques for this compound: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also briefly discuss the role of Nuclear Magnetic Resonance (NMR) spectroscopy in structural confirmation.

Our analysis demonstrates that for routine quantification in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior technique , offering high sensitivity and specificity without the need for chemical derivatization. Gas Chromatography-Mass Spectrometry (GC-MS) serves as a viable, albeit more laborious, alternative that requires a mandatory derivatization step to ensure volatility. This guide provides detailed, field-tested protocols for both methods, comparative performance data, and the scientific rationale behind key experimental choices to empower researchers in developing and validating robust analytical methods.

Introduction: The Analytical Challenge of a Quaternary Amino Acid

2-(Dimethylamino)-2-methylpropanoic acid is a non-proteinogenic amino acid characterized by a tertiary amine and a carboxylic acid group attached to a quaternary carbon. This structure imparts high polarity and low volatility, making direct analysis challenging. In pharmaceutical applications, ensuring the purity, potency, and stability of drug substances and products is paramount[1]. Therefore, selecting an analytical method that is not only accurate and precise but also robust and fit-for-purpose is a foundational step in the drug development lifecycle.

The validation of such analytical methods should be performed in accordance with guidelines from the International Conference on Harmonisation (ICH) to ensure data integrity and regulatory acceptance[2]. Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ)[3]. This guide is structured to provide researchers with the foundational knowledge to select, develop, and validate the most appropriate analytical technique for this unique molecule.

Chromatographic Techniques: The Workhorses of Quantification

Chromatography is the cornerstone of quantitative analysis in the pharmaceutical industry, separating the analyte of interest from matrix components before detection[1]. For 2-(Dimethylamino)-2-methylpropanoic acid, the choice between liquid and gas chromatography hinges on the handling of its inherent polarity and low volatility.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry, is often the preferred method for analyzing polar, non-volatile compounds like amino acids[4].

2.1.1. Principle & Causality

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The primary challenge in analyzing 2-(Dimethylamino)-2-methylpropanoic acid is achieving adequate retention on a standard reversed-phase (e.g., C18) column, as its high polarity causes it to elute very early with the solvent front.

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most logical choice. HILIC columns utilize a polar stationary phase (e.g., bare silica or with bonded polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. This creates an adsorbed water layer on the stationary phase, into which polar analytes like our target molecule can partition, thus providing effective retention.

2.1.2. Detection: The Power of Tandem Mass Spectrometry (MS/MS)

While UV detection is possible, it lacks specificity. Mass spectrometry, especially tandem MS (MS/MS), provides unparalleled sensitivity and selectivity, making it the gold standard for quantitative analysis in complex matrices[4]. Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the tertiary amine is readily protonated to form a stable [M+H]⁺ ion. By selecting this precursor ion and monitoring a specific product ion after fragmentation (Selected Reaction Monitoring, SRM), we can achieve highly specific quantification with minimal interference.

2.1.3. Advantages of HPLC-MS/MS

  • High Specificity & Sensitivity: MS/MS detection minimizes matrix effects and allows for low limits of quantification.

  • No Derivatization Required: Direct analysis simplifies sample preparation, reducing time, cost, and potential sources of error.

  • High Throughput: Modern UPLC systems coupled with fast-scanning mass spectrometers enable rapid analysis times.

2.1.4. Limitations

  • Matrix Effects: Co-eluting compounds can suppress or enhance the ionization of the target analyte, impacting accuracy. This is mitigated by using a stable isotope-labeled internal standard.

  • Higher Instrument Cost: HPLC-MS/MS systems represent a significant capital investment compared to GC or standard HPLC-UV systems.

2.1.5. Visualizing the HPLC-MS/MS Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (e.g., Plasma) Protein_Precip Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Mobile Phase Supernatant->Dilute Injection Inject Sample Dilute->Injection HILIC HILIC Separation Injection->HILIC ESI Electrospray Ionization (ESI+) HILIC->ESI MS1 MS1: Precursor Ion Selection ([M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Monitoring CID->MS2 Detector Detection & Quantification MS2->Detector Data_Processing Data Processing & Reporting Detector->Data_Processing

Caption: Workflow for the quantitative analysis of 2-(Dimethylamino)-2-methylpropanoic acid using HPLC-MS/MS.

2.1.6. Detailed Experimental Protocol: HPLC-MS/MS

This protocol is a self-validating system designed for robustness. The use of a stable isotope-labeled internal standard is critical for ensuring accuracy by correcting for matrix effects and variability during sample preparation[4].

  • Preparation of Standards and Reagents:

    • Prepare a 1 mg/mL stock solution of 2-(Dimethylamino)-2-methylpropanoic acid in 50:50 acetonitrile/water.

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • Prepare a 1 µg/mL internal standard (IS) working solution (e.g., D6-2-(Dimethylamino)-2-methylpropanoic acid).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation (from Plasma):

    • To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial and inject it directly or after further dilution.

  • Chromatographic & Mass Spectrometric Conditions:

    • LC System: UPLC/HPLC system capable of binary gradients.

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: 95% B to 50% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: ESI Positive.

    • SRM Transitions: To be determined by infusing the analyte and IS. For C6H13NO2 (MW 131.17), the precursor would be m/z 132.1. A likely fragment would be the loss of the carboxylic acid group (m/z 86.1).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile compounds. To apply it to a non-volatile amino acid, a chemical derivatization step is mandatory[5].

2.2.1. Principle & Causality

GC separates compounds in their gaseous phase based on their boiling point and interaction with the stationary phase of the column. The core challenge is that 2-(Dimethylamino)-2-methylpropanoic acid is a salt-like solid at room temperature and will decompose before it boils.

Derivatization is the critical enabling step. The goal is to mask the polar functional groups (the carboxylic acid) to increase volatility and thermal stability. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. BSTFA reacts with the acidic proton of the carboxylic acid to form a volatile trimethylsilyl (TMS) ester.

2.2.2. Detection: Electron Ionization (EI) MS

After separation, the derivatized analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy process that causes extensive fragmentation, creating a unique "fingerprint" mass spectrum that is excellent for structural confirmation and quantification.

2.2.3. Advantages of GC-MS

  • High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.

  • Robust & Reproducible: GC is a mature and highly reliable technique.

  • Cost-Effective: GC-MS systems are generally less expensive than LC-MS/MS systems.

2.2.4. Limitations

  • Mandatory Derivatization: This extra step adds time, complexity, and potential for incomplete reactions or side products, which can compromise accuracy and precision.

  • Lower Throughput: Derivatization and longer GC run times result in lower sample throughput compared to modern UPLC methods.

  • Analyte Stability: The analyte must be stable at the high temperatures of the GC inlet and oven.

2.2.5. Visualizing the GC-MS Workflow

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample or Dried Extract Drydown Evaporate to Complete Dryness Sample->Drydown Deriv Add Derivatization Reagent (e.g., BSTFA) & Heat (e.g., 70°C, 30 min) Drydown->Deriv Injection Inject Derivatized Sample Deriv->Injection GC_Sep GC Capillary Column Separation Injection->GC_Sep EI Electron Ionization (EI) GC_Sep->EI MS_Scan Mass Analyzer (Scan or SIM) EI->MS_Scan Detector Detection & Quantification MS_Scan->Detector Data_Processing Data Processing & Reporting Detector->Data_Processing

Caption: Workflow for the quantitative analysis of 2-(Dimethylamino)-2-methylpropanoic acid using GC-MS, highlighting the critical derivatization step.

2.2.6. Detailed Experimental Protocol: GC-MS

  • Preparation of Standards and Reagents:

    • Prepare standards as described for HPLC, but in a volatile solvent like methanol.

    • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation and Derivatization:

    • Take a known volume of sample (or standard) and evaporate it to complete dryness under a stream of nitrogen. Residual water will quench the derivatization reagent.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic & Mass Spectrometric Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Single Quadrupole or Ion Trap Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring 2-3 characteristic ions of the derivatized analyte.

Spectroscopic Techniques: A Tool for Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a primary tool for quantification in complex mixtures, ¹H and ¹³C NMR are indispensable for the absolute structural confirmation of reference standards and for identifying impurities during synthesis. The ¹H NMR spectrum of 2-(Dimethylamino)-2-methylpropanoic acid is expected to be simple, showing singlets for the two equivalent methyl groups on the quaternary carbon, the N-dimethyl groups, and a broad signal for the carboxylic acid proton[6][7]. It serves as an orthogonal technique for identity confirmation but lacks the sensitivity required for trace-level quantification in biological matrices.

Comparative Performance: A Head-to-Head Analysis

The choice of analytical technique is often a trade-off between performance, speed, and cost. The following table summarizes typical performance characteristics for the two primary chromatographic methods discussed.

Parameter HPLC-MS/MS (HILIC) GC-MS (after Derivatization) Rationale & Justification
Specificity Very HighHighLC-MS/MS (SRM mode) is inherently more specific than GC-MS (SIM mode) due to the monitoring of a parent-to-daughter fragmentation, reducing the likelihood of interferences.
Limit of Quantification (LOQ) Low ng/mL to pg/mLLow to mid ng/mLLC-MS/MS generally offers superior sensitivity for this class of compounds[4].
Linear Range Typically 3-4 orders of magnitudeTypically 2-3 orders of magnitudeLinearity can be excellent for both, but derivatization in GC can sometimes lead to non-linearity at the extremes of the concentration range.
Precision (RSD%) < 5%< 10%The direct injection in HPLC avoids the variability that can be introduced by the derivatization step in GC, often leading to better precision[5].
Sample Throughput High (2-5 min/sample)Low (15-30 min/sample + derivatization time)The elimination of the derivatization step and the speed of UPLC systems give a clear advantage to the HPLC-MS/MS workflow.
Method Development Effort ModerateHighOptimizing the derivatization reaction (reagent, time, temperature) for GC-MS adds significant complexity to method development compared to optimizing an LC gradient.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals tasked with the quantitative analysis of 2-(Dimethylamino)-2-methylpropanoic acid, the choice of analytical methodology is clear.

HPLC-MS/MS, particularly utilizing a HILIC separation mechanism, is the recommended technique. It provides the optimal combination of sensitivity, specificity, and high throughput. Its primary advantage is the ability to directly analyze this polar, non-volatile compound without the need for chemical derivatization, thereby simplifying the workflow and reducing potential sources of analytical error.

GC-MS remains a powerful and valid alternative, especially in laboratories where LC-MS/MS is not available. However, analysts must be prepared to invest significant effort in developing and validating a robust derivatization protocol. The inherent complexities of this extra step make it less suitable for high-throughput, routine analysis in a regulated environment.

Ultimately, the chosen method must be validated according to ICH guidelines to prove it is fit for its intended purpose, ensuring the generation of reliable and defensible data throughout the pharmaceutical development process[2][3].

References

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Navigating the Steric Maze: A Comparative Guide to Incorporating 2-(Dimethylamino)-2-methylpropanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of therapeutic peptide development, the incorporation of non-natural, sterically hindered amino acids is a key strategy for modulating conformation, enhancing proteolytic stability, and fine-tuning biological activity. Among these, α,α-disubstituted amino acids, particularly those with N-methylation, present a formidable synthetic challenge. This guide provides a comparative analysis of methodologies for incorporating one such demanding building block: 2-(Dimethylamino)-2-methylpropanoic acid (DMAMPA).

Given the scarcity of direct comparative data for DMAMPA, we will leverage experimental findings for its close structural analog, α-aminoisobutyric acid (Aib), to benchmark the performance of traditional high-efficiency coupling reagents. The principles and challenges discussed are directly translatable to the incorporation of DMAMPA, offering a robust framework for methodological selection and optimization.

The Challenge of Steric Hindrance: Why DMAMPA is a Synthetic Hurdle

The difficulty in incorporating DMAMPA and its analogs into a growing peptide chain stems from significant steric hindrance at the α-carbon. The presence of two methyl groups on the α-carbon, in addition to the two methyl groups on the amine, creates a sterically crowded environment that impedes the approach of the nucleophilic amine of the incoming amino acid to the activated carboxyl group. This can lead to sluggish or incomplete coupling reactions, resulting in low yields and the formation of deletion sequences.[1]

Furthermore, the tertiary amine of DMAMPA can potentially interfere with standard coupling procedures, necessitating careful selection of reagents and conditions to avoid side reactions. Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) often prove inadequate for these demanding couplings.[2]

Traditional Approaches: A Modern Arsenal of Coupling Reagents

To overcome the challenges posed by sterically hindered amino acids, a range of high-power coupling reagents have been developed. These can be broadly categorized into uronium/aminium salts and phosphonium salts.

Uronium/Aminium Salts

These reagents, in the presence of a non-nucleophilic base, activate the carboxylic acid to form a highly reactive intermediate.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, particularly for hindered systems.[3] It forms a highly reactive OAt-ester, and the presence of the aza-group in the benzotriazole moiety is thought to provide neighboring group assistance in the coupling reaction.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and effective coupling reagent, though generally considered slightly less potent than HATU for the most challenging couplings.[3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers coupling efficiencies comparable to HATU.[4] It has the advantage of being based on OxymaPure, which is a safer alternative to the potentially explosive HOBt and HOAt.[4]

Phosphonium Salts

Phosphonium-based reagents also generate highly reactive intermediates and are known for their high efficiency and low racemization.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A powerful and widely used coupling reagent.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-derivative of PyBOP, often demonstrating superior performance in difficult couplings due to the same electronic effects seen with HATU.[3]

Performance Comparison: Incorporating Hindered Amino Acids

The following table summarizes representative data from the literature on the coupling efficiency of Aib, which serves as a proxy for DMAMPA, using various high-power coupling reagents.

Coupling ReagentModel Peptide SequenceCoupling ConditionsYield/PurityReference
HBTU Boc-Phe-(NMe)Aib-Phe-OBzlExcess HBTU, room temp.Significant Yield[5]
PyBroP Boc-Phe-(NMe)Aib-Phe-OBzlExcess PyBroP, room temp.Significant Yield[5]
HATU Ac-Aib-Ala-Aib-OMe2 equiv. HATU, 2 equiv. DIPEA, DMFHigh Purity
COMU H-Tyr-Aib-Aib-Phe-Leu-NH₂3 equiv. COMU, 6 equiv. DIEA, DMF, 1h double coupling for Aib-Aib99.74% Purity[1]

Note: "Significant Yield" indicates that the product was obtained in substantial amounts as reported in the study, though a precise percentage was not always provided in the abstract.

Causality Behind Experimental Choices

The choice of a high-power coupling reagent like HATU or COMU is predicated on the need to generate a highly activated ester of the incoming amino acid that can overcome the steric barrier of the N-terminal amine of the growing peptide chain, especially when that N-terminus is a hindered residue like DMAMPA. The use of an excess of the coupling reagent and the protected amino acid is a common strategy to drive the reaction to completion.[5] The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to facilitate the reaction without causing undesirable side reactions. The solvent, typically DMF or NMP, is chosen for its ability to solvate the growing peptide chain and the reagents.[1] In particularly difficult cases, elevated temperatures, often facilitated by microwave synthesis, can provide the necessary energy to overcome the activation barrier.

Experimental Protocols

The following are detailed, step-by-step methodologies for the incorporation of a sterically hindered amino acid like DMAMPA into a peptide sequence using solid-phase peptide synthesis (SPPS) with two different high-power coupling reagents.

Protocol 1: HATU-Mediated Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected DMAMPA (or Aib) (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF (2 mL). Add DIPEA (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling (recoupling) may be necessary. Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Proceed to the next deprotection and coupling cycle.

Protocol 2: COMU-Mediated Coupling
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected DMAMPA (or Aib) (0.4 mmol, 4 eq.) and COMU (0.4 mmol, 4 eq.) in DMF (2 mL). Add DIPEA (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Monitor the reaction and wash the resin as described in the HATU protocol.

  • Chain Elongation: Proceed to the next deprotection and coupling cycle.

Visualizing the Process

Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Mechanism of Peptide Bond Formation with HATU

HATU_Mechanism reactants R-COOH + HATU activated_ester R-CO-OAt (Activated Ester) reactants:c->activated_ester:n + DIPEA - Tetramethylurea - HOAt peptide_bond R-CO-NH-Peptide (Peptide Bond) activated_ester->peptide_bond + H₂N-Peptide peptide_chain H₂N-Peptide +

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

Conclusion

The successful incorporation of sterically demanding amino acids like 2-(Dimethylamino)-2-methylpropanoic acid is a critical capability in modern peptide chemistry. While traditional coupling reagents often fall short, the use of high-power uronium/aminium or phosphonium salts, such as HATU and COMU, provides a robust solution. By understanding the underlying principles of steric hindrance and the mechanism of these advanced reagents, researchers can effectively navigate the synthetic challenges and unlock the potential of these unique building blocks in the design of novel peptide therapeutics. The provided protocols and comparative data, using Aib as a well-established model, offer a practical starting point for the successful synthesis of peptides containing DMAMPA and other similarly hindered residues.

References

  • Wenschuh, H., et al. (1992). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International journal of peptide and protein research, 40(3-4), 282–293. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • De Marco, R., et al. (2013). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Organic & Biomolecular Chemistry, 11(29), 4876-4882.
  • Mutter, M., et al. (1995). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. The Journal of Organic Chemistry, 60(16), 5340–5342.
  • Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron, 73(29), 4153-4160.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Seebach, D., et al. (1999). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Helvetica Chimica Acta, 82(11), 1845-1866.
  • Lu, G. S., et al. (2000). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Peptide Research, 9(3), 118-122.
  • Badland, M., et al. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Tetrahedron, 73(29), 4153-4160.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Albericio, F., et al. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(1), 1-12.
  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of peptide science : an official publication of the European Peptide Society, 16(1), 6–9. [Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of peptide science : an official publication of the European Peptide Society, 16(1), 6–9.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(22), 8561-8564.
  • Zuckermann, R. N., et al. (2013). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in enzymology, 523, 33-58.
  • Toniolo, C., et al. (1983). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Biopolymers, 22(1), 205-215.
  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Davies, J. S., et al. (1984). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 103-109.
  • Balaram, P., et al. (1977). Stereochemistry of α-aminoisobutyric acid peptides in solution. Journal of the American Chemical Society, 99(10), 3422-3426.
  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Electronic Journal of Biotechnology, 63, 1-11.
  • Sharma, G., et al. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Journal of Chemical Sciences, 130(5), 65.
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 133.
  • AAPPTec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Jewett, J. C., & Sletten, E. M. (2021). Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro.
  • Haskell-Luevano, C., et al. (2006). Synthesis of novel amino acids and use of peptides containing them to probe the melanocortin receptor pharmacophore. Journal of medicinal chemistry, 49(16), 4965-4974.
  • Weng, H., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Kent, S. B., et al. (1994). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 91(19), 9077-9081.
  • Wang, Y., et al. (2023). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. Journal of the American Chemical Society, 145(1), 1-11.
  • Benedetti, E., et al. (1977). Experimental conformational study of two peptides containing α‐aminoisobutyric acid. Crystal structure of N‐acetyl‐α‐aminoisobutyric acid methylamide. Biopolymers, 16(7), 1433-1444.

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A Head-to-Head Comparison of 2-(Dimethylamino)-2-methylpropanoic Acid (DMAMPA) Derivatives for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oral delivery of pharmacologically active compounds, particularly those containing sterically hindered alcohol moieties, presents a significant challenge in drug development due to poor physicochemical properties leading to low bioavailability. The prodrug approach, which involves the chemical modification of a drug into an inactive form that is converted to the active parent drug in vivo, is a well-established strategy to overcome these hurdles.[1] This guide provides a head-to-head comparison of ester derivatives of 2-(Dimethylamino)-2-methylpropanoic acid (DMAMPA) as a sophisticated prodrug platform. We will analyze the unique structural advantages of the DMAMPA promoiety, compare its performance against other common ester-based prodrug strategies using representative experimental data, and provide detailed protocols for key validation assays.

Introduction: The Challenge of Delivering Hindered Alcohols

Many potent therapeutic agents, particularly in oncology and virology, are complex molecules featuring tertiary or other sterically hindered alcohol functional groups. These groups are often essential for pharmacological activity but confer poor drug-like properties, including:

  • Low Aqueous Solubility: Hindering efficient dissolution in the gastrointestinal (GI) tract.

  • Low Membrane Permeability: The polarity of the hydroxyl group impedes passive diffusion across the intestinal epithelium.[2]

  • Susceptibility to First-Pass Metabolism: The hydroxyl group can be a site for rapid glucuronidation or sulfation in the liver, reducing systemic exposure.[3]

To circumvent these issues, medicinal chemists often employ a prodrug strategy. The most common approach involves masking the polar hydroxyl group with a lipophilic promoiety via an ester linkage.[4][5] An ideal ester prodrug must strike a delicate balance: it needs to be stable enough to survive the acidic environment of the stomach and transit through the intestine, yet be labile enough to be rapidly cleaved by endogenous esterases in the bloodstream or liver to release the active parent drug.[2]

The 2-(Dimethylamino)-2-methylpropanoic acid (DMAMPA) moiety is an advanced promoiety designed to achieve this balance. Its key features are:

  • A Tertiary Amine: The dimethylamino group has a pKa that renders it positively charged in the low pH of the stomach, enhancing solubility and dissolution. In the more neutral pH of the intestine, it becomes predominantly uncharged, increasing lipophilicity to favor absorption.[6]

  • A Gem-Dimethyl Group: The two methyl groups adjacent to the ester carbonyl provide significant steric hindrance. This unique feature protects the ester bond from premature chemical hydrolysis while still permitting access by metabolic enzymes.

This guide will compare the DMAMPA strategy to simpler amino acid esters (N,N-Dimethylalanine) and non-amino acid esters (Pivalate) to highlight its distinct advantages.

The DMAMPA Prodrug: Synthesis and Bioactivation Workflow

The synthesis of a DMAMPA ester prodrug typically involves a standard esterification reaction between the parent drug's alcohol and DMAMPA, often activated as an acid chloride or using coupling reagents like DCC (dicyclohexylcarbodiimide).

Below is a conceptual workflow for the development and evaluation of a DMAMPA prodrug.

G cluster_0 Phase 1: Synthesis & Physicochemical Profiling cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment synthesis Prodrug Synthesis (e.g., DCC Coupling) purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification physchem Physicochemical Analysis (Solubility, LogD, Stability) purification->physchem plasma_stability Plasma Stability Assay (Enzymatic Hydrolysis Rate) physchem->plasma_stability Candidate Selection s9_stability Liver S9 Stability Assay (Metabolic Hydrolysis Rate) plasma_stability->s9_stability caco2 Caco-2 Permeability Assay s9_stability->caco2 pk_study Pharmacokinetic Study in Rats (Oral Administration) caco2->pk_study Lead Candidate analysis LC-MS/MS Analysis of Plasma (Prodrug & Parent Drug Levels) pk_study->analysis data_eval Data Evaluation (Bioavailability, Cmax, Tmax) analysis->data_eval

Caption: Experimental workflow for prodrug evaluation.

The intended bioactivation pathway is visualized below. The prodrug leverages pH differences in the GI tract for optimal absorption before being converted to the active drug systemically.

G prodrug_oral Oral Administration of DMAMPA Prodrug stomach Stomach (pH 1-2) Prodrug is Protonated (R-NH+) -> High Solubility prodrug_oral->stomach intestine Intestine (pH 6-7.5) Prodrug is Neutral (R-N) -> High Lipophilicity -> Absorption stomach->intestine Gastric Emptying portal_vein Portal Vein / Bloodstream intestine->portal_vein Passive Diffusion liver Liver portal_vein->liver active_drug Active Parent Drug in Systemic Circulation portal_vein->active_drug Esterase Hydrolysis promoieity DMAMPA Pro-moiety (Cleared) portal_vein->promoieity liver->active_drug Esterase Hydrolysis liver->promoieity

Caption: Bioactivation pathway of a DMAMPA prodrug.

Head-to-Head Performance Comparison

To illustrate the advantages of the DMAMPA scaffold, we present a comparative analysis against two other ester prodrug strategies for a hypothetical parent tertiary alcohol drug ("Parent-OH"). The data in the following tables are representative of typical experimental outcomes.

  • Parent-OH: A potent drug with poor solubility (<0.01 mg/mL) and low oral bioavailability (<2%).

  • Pivaloyl-Ester: A simple, sterically hindered ester to increase lipophilicity.

  • DM-Alanine-Ester: An ester of N,N-Dimethylalanine, a less sterically hindered amino acid.

  • DMAMPA-Ester: The subject of this guide.

Table 1: Comparative Physicochemical Properties
ParameterParent-OHPivaloyl-EsterDM-Alanine-EsterDMAMPA-Ester
Solubility at pH 2 (mg/mL) <0.01<0.01>50>50
Solubility at pH 7.4 (mg/mL) <0.01<0.010.50.2
LogD at pH 7.4 1.53.51.82.1
Chemical Stability t½ (hrs) in SGF (pH 1.2) ->7212>72
Chemical Stability t½ (hrs) at pH 7.4 ->72>72>72

Analysis: The amino acid esters (DM-Alanine and DMAMPA) show a dramatic, pH-dependent increase in solubility, which is critical for dissolution in the stomach.[6] The Pivaloyl ester remains poorly soluble. The steric hindrance of DMAMPA provides superior stability in simulated gastric fluid (SGF) compared to the less hindered DM-Alanine ester, preventing premature drug release.[6][7]

Table 2: Comparative In Vitro Metabolic Stability
ParameterPivaloyl-EsterDM-Alanine-EsterDMAMPA-Ester
Hydrolysis t½ (min) in Rat Plasma 45<225
Hydrolysis t½ (min) in Human Liver S9 60535

Analysis: The DM-Alanine ester is hydrolyzed extremely rapidly, risking incomplete absorption before conversion. The Pivaloyl ester shows moderate hydrolysis. The DMAMPA ester demonstrates an ideal intermediate rate of conversion—fast enough for efficient release of the parent drug post-absorption, but slow enough to allow the intact prodrug to be absorbed.[8] This controlled release is a key advantage of the sterically tuned DMAMPA scaffold.

Table 3: Comparative Pharmacokinetic Parameters in Rats (Oral Dosing)
ParameterParent-OHPivaloyl-EsterDM-Alanine-EsterDMAMPA-Ester
Dose (mg/kg) 10151516
Parent Cmax (ng/mL) 35150210850
Parent Tmax (hr) 1.02.00.51.5
Parent AUC (ng·hr/mL) 905506804,300
Oral Bioavailability (%F) <2%6%8%45%
Dose adjusted for molecular weight of promoiety.

Analysis: The pharmacokinetic data clearly demonstrate the superiority of the DMAMPA strategy. Despite its high solubility, the Pivaloyl ester's bioavailability is limited by poor dissolution. The DM-Alanine ester provides a modest improvement, but its rapid hydrolysis likely leads to significant pre-systemic metabolism. The DMAMPA ester, combining excellent pH-dependent solubility for dissolution, optimal lipophilicity for absorption, and controlled enzymatic release, results in a >20-fold increase in oral bioavailability compared to the parent drug.[8]

Key Experimental Protocols

Scientific integrity requires reproducible methodologies. Below are condensed, step-by-step protocols for the key assays discussed.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation: Prepare buffer solutions at pH 2.0 (0.01 N HCl) and pH 7.4 (Phosphate-Buffered Saline).

  • Incubation: Add an excess of the test compound (enough to have visible solid) to 1 mL of each buffer in a glass vial.

  • Equilibration: Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute it with an appropriate solvent (e.g., 50:50 Acetonitrile:Water), and determine the concentration using a calibrated HPLC-UV or LC-MS/MS method.

Protocol 2: In Vitro Stability in Rat Plasma
  • Preparation: Thaw frozen rat plasma at 37°C.

  • Reaction Initiation: Add the test compound (from a concentrated stock in DMSO, final DMSO conc. <0.5%) to the plasma to achieve a final concentration of 1 µM.

  • Time-Point Sampling: Incubate the mixture at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the plasma.

  • Reaction Quenching: Immediately quench the enzymatic activity by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Vortex and centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to measure the disappearance of the prodrug over time.

  • Calculation: Plot the natural log of the remaining prodrug concentration versus time. The half-life (t½) is calculated as 0.693 / k, where k is the negative of the slope of the linear regression.[6]

Protocol 3: Oral Pharmacokinetic Study in Rats
  • Animals: Use fasted male Sprague-Dawley rats (n=3-5 per group).

  • Formulation: Prepare a suspension or solution of the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80) at the desired concentration.

  • Administration: Administer the formulation to the rats via oral gavage at a volume of 10 mL/kg.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the tail or saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentrations of both the prodrug and the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (%F) by comparing the oral AUC to the AUC from a separate intravenous administration of the parent drug.

Conclusion and Future Perspectives

The rational design of prodrugs is a critical tool in modern drug development. The 2-(Dimethylamino)-2-methylpropanoic acid (DMAMPA) scaffold represents a highly effective strategy for enhancing the oral bioavailability of drugs containing challenging alcohol moieties. By providing a pH-dependent solubility switch and sterically tuned stability, the DMAMPA promoiety successfully addresses the dual challenges of dissolution and absorption while ensuring efficient enzymatic release post-absorption.

As demonstrated by comparative data, the DMAMPA approach can deliver dramatic improvements in exposure over simpler ester strategies. Researchers and drug development professionals should consider the DMAMPA prodrug strategy when faced with promising but poorly bioavailable parent compounds, as it offers a robust and predictable path to clinical viability.

References

  • Perez C., Daniel K.B., Cohen S.M. (2013). Evaluating prodrug strategies for esterase-triggered release of alcohols. ChemMedChem, 8:1662–1667.

  • Jann, M. W., et al. (1994). The rationale for the development of prodrugs. ResearchGate.

  • Google Patents. (2016). Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.

  • ChemicalBook. (n.d.). 2-(dimethylamino)propanoic acid synthesis.

  • Ates-Alagoz, Z., & Adejare, A. (2021). Prodrugs of Alcohols and Phenols. ResearchGate.

  • Hasan, M., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. MDPI.

  • Bansal, T., et al. (1994). Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation. Journal of Pharmaceutical Sciences, 83(5), 630-634.

  • Janůšová, V., et al. (2008). Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination. Pharmaceutical Research, 26(3), 649-657.

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.

  • Stella, V. J. (2007). Prodrugs: Challenges and Rewards. Springer.
  • Gynther, M., et al. (2010). Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs. Journal of Pharmacy and Pharmacology, 54(8), 1059-1065.

  • Khan, Y., et al. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org.

  • Lee, J., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. National Institutes of Health.

  • Nakashima, T., et al. (2008). In vitro and in vivo evaluation of the metabolism and bioavailability of ester prodrugs of mgs0039, a potent metabotropic glutamate receptor antagonist. Drug Metabolism and Disposition, 36(9), 1847-1854.

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A Senior Application Scientist's Guide to Confirming the Specificity of 2-(Dimethylamino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation. A critical milestone in this journey is the confirmation of binding specificity. A drug's efficacy is intrinsically linked to its ability to interact with its intended target, while its safety profile is often defined by its lack of interaction with unintended off-targets.[1][2][3] This guide provides a comprehensive, in-depth framework for characterizing the specificity of a novel small molecule, using the hypothetical compound 2-(Dimethylamino)-2-methylpropanoic acid as a case study.

This is not a rigid, one-size-fits-all protocol. Instead, it is a dynamic, tiered approach that a senior application scientist would employ, blending established biophysical techniques with cellular assays to build a robust and reliable specificity profile. We will delve into the causality behind each experimental choice, ensuring that the described workflows are self-validating systems that provide clear, interpretable data.

The Tiered Approach to Specificity Profiling

A systematic and tiered approach is essential to efficiently and comprehensively evaluate the specificity of a new chemical entity (NCE). This strategy allows for go/no-go decisions at each stage, conserving resources and focusing efforts on the most promising candidates.

Tiered_Specificity_Profiling cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Biophysical Characterization cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Broad Off-Target Screening cluster_4 Decision Making T1 Affinity Chromatography- Mass Spectrometry (AC-MS) T2_SPR Surface Plasmon Resonance (SPR) T1->T2_SPR Identified primary target and top potential off-targets T2_ITC Isothermal Titration Calorimetry (ITC) T1->T2_ITC Orthogonal validation T3 Cellular Thermal Shift Assay (CETSA) T2_SPR->T3 Confirmed on-target and off-target binders Decision Comprehensive Specificity Profile & Go/No-Go Decision T2_SPR->Decision T2_ITC->T3 T2_ITC->Decision T4 Commercial Off-Target Panel Screening T3->T4 Cellularly active concentration range T3->Decision T4->Decision

Caption: A tiered workflow for specificity profiling of a novel compound.

Tier 1: Unveiling the Primary Target with Affinity Chromatography-Mass Spectrometry (AC-MS)

The first crucial step is to identify the direct binding partners of 2-(Dimethylamino)-2-methylpropanoic acid from a complex biological sample, such as a cell lysate. AC-MS is a powerful technique for this purpose.[4][5][6]

Rationale for Experimental Choices

AC-MS allows for the unbiased identification of proteins that interact with an immobilized form of the small molecule.[4] By using a photo-affinity linker, we can covalently trap interacting proteins upon UV irradiation, which helps to capture even transient or low-affinity binders that might be lost during subsequent wash steps.[7] A competitive elution with an excess of the free compound is a critical self-validating step to distinguish specific binders from proteins that non-specifically adhere to the matrix.

Experimental Protocol: Photo-Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize an affinity probe by attaching a biotin tag and a photo-reactive crosslinker (e.g., a diazirine) to 2-(Dimethylamino)-2-methylpropanoic acid.

  • Immobilization: Immobilize the biotinylated probe onto streptavidin-coated magnetic beads.

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

  • Incubation: Incubate the lysate with the probe-coated beads. In parallel, run a control incubation where the lysate is pre-incubated with an excess of free 2-(Dimethylamino)-2-methylpropanoic acid before adding the beads.

  • Photo-Crosslinking: Expose the incubations to UV light to covalently link the probe to interacting proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the cross-linked proteins from the beads.

  • SDS-PAGE and In-Gel Digestion: Separate the eluted proteins by SDS-PAGE, visualize with silver staining, and excise unique bands for in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Hypothetical Data Presentation

The results from the AC-MS experiment would be summarized in a table, highlighting the proteins that were specifically eluted.

RankProtein IDGene SymbolMascot ScoreFold-Enrichment (Probe vs. Competition)
1P12345TGT154252.3
2Q67890OFT12118.7
3A1B2C3OFT21565.1
4D4E5F6NSB1981.2
  • TGT1 (Target 1): The primary candidate for the intended target due to its high Mascot score and significant enrichment.

  • OFT1 & OFT2 (Off-Target 1 & 2): Potential off-targets that show specific, albeit weaker, interaction.

  • NSB1 (Non-Specific Binder 1): Likely a non-specific binder due to low enrichment.

Tier 2: Quantifying Binding Affinity and Kinetics with Biophysical Methods

Once putative targets are identified, the next step is to quantify the binding interactions. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.[8][9][10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (in this case, 2-(Dimethylamino)-2-methylpropanoic acid) to a ligand (the target protein) immobilized on a sensor surface in real-time.[11][12] This allows for the determination of kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated.[13]

  • Protein Immobilization: Immobilize the purified recombinant target proteins (TGT1, OFT1, and OFT2) onto a sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of 2-(Dimethylamino)-2-methylpropanoic acid in running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor surface and monitor the change in the SPR signal (measured in Resonance Units, RU).

  • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the compound.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.[14][15][16][17]

SPR_Workflow Start Start Immobilize Immobilize Target Protein on Sensor Chip Start->Immobilize Inject_Analyte Inject Serial Dilutions of 2-(Dimethylamino)-2-methylpropanoic acid (Association) Immobilize->Inject_Analyte Inject_Buffer Inject Running Buffer (Dissociation) Inject_Analyte->Inject_Buffer Regenerate Inject Regeneration Solution Inject_Buffer->Regenerate Analyze Fit Sensorgrams to Binding Model Regenerate->Analyze End Obtain kon, koff, KD Analyze->End

Caption: A typical workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[18][19][20] It is a solution-based technique and does not require immobilization, making it an excellent orthogonal method to validate SPR findings.[21][22]

  • Sample Preparation: Prepare the purified target protein in a buffer and dissolve 2-(Dimethylamino)-2-methylpropanoic acid in the exact same buffer to minimize heats of dilution.[23]

  • Loading: Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine KD, n, ΔH, and ΔS.[24]

Comparative Data Presentation

The data from SPR and ITC should be compared to build confidence in the results.

TargetSPR KD (μM)ITC KD (μM)ITC ΔH (kcal/mol)ITC -TΔS (kcal/mol)
TGT10.5 ± 0.10.7 ± 0.2-8.52.1
OFT115.2 ± 2.518.5 ± 3.1-4.2-1.5
OFT235.8 ± 4.141.2 ± 5.5-2.8-2.3

Tier 3: Confirming Target Engagement in a Cellular Environment

While biophysical assays provide precise measurements of binding, it is crucial to confirm that the compound engages its target within the complex milieu of a living cell.[25][26] The Cellular Thermal Shift Assay (CETSA) is an ideal method for this purpose.[27][28][29][30]

Rationale for Experimental Choices

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[31][32] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly assess target engagement in a physiological context.[33]

Experimental Protocol: CETSA
  • Cell Treatment: Treat intact cells with varying concentrations of 2-(Dimethylamino)-2-methylpropanoic acid.

  • Heating: Heat the treated cells at a range of temperatures to determine the optimal temperature for the assay (the temperature at which there is a significant difference in protein stability between treated and untreated cells).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein (TGT1, OFT1, and OFT2) in the supernatant using a method such as Western blotting or an AlphaScreen® assay.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration to generate an isothermal dose-response curve, from which an EC50 for target engagement can be determined.

CETSA_Workflow Start Start Treat_Cells Treat Intact Cells with Compound Start->Treat_Cells Heat_Cells Heat Cells at a Fixed Temperature Treat_Cells->Heat_Cells Lyse_Cells Lyse Cells and Separate Soluble Fraction Heat_Cells->Lyse_Cells Detect_Protein Quantify Soluble Target Protein Lyse_Cells->Detect_Protein Analyze Plot Dose-Response Curve Detect_Protein->Analyze End Determine Cellular Target Engagement EC50 Analyze->End

Caption: A simplified workflow for a CETSA experiment.

Hypothetical Data Presentation
TargetCellular Target Engagement EC50 (μM)
TGT11.2 ± 0.3
OFT1> 50
OFT2> 100

This data would indicate that 2-(Dimethylamino)-2-methylpropanoic acid engages its primary target, TGT1, in cells at a concentration consistent with its binding affinity, while showing no significant engagement with the potential off-targets at much higher concentrations.

Tier 4: Assessing Broader Off-Target Liabilities

The final step in building a comprehensive specificity profile is to screen the compound against a broad panel of common off-targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.[34][35][36] This is typically done through specialized contract research organizations (CROs).

Rationale for Experimental Choices

Screening against a pre-selected panel of targets known to be associated with adverse drug reactions provides a standardized assessment of a compound's potential for off-target toxicity.[34] This is a critical step for preclinical safety assessment.

Experimental Approach: Off-Target Panel Screening

A competitive binding assay format is commonly used for high-throughput screening.[37][38][39][40][41] In this format, the compound of interest is tested for its ability to displace a known, labeled ligand from the target protein.

Hypothetical Data Presentation

The results are typically presented as the percent inhibition of the labeled ligand's binding at a fixed concentration of the test compound (e.g., 10 μM).

Target ClassNumber of Targets ScreenedTargets with >50% Inhibition at 10 μM
Kinases4001 (TGT1)
GPCRs1500
Ion Channels1000
Transporters500

This data would strongly suggest that 2-(Dimethylamino)-2-methylpropanoic acid is a highly specific compound, with its primary activity directed towards TGT1.

Synthesizing the Data for a Comprehensive Specificity Profile

By integrating the data from all four tiers, we can construct a robust and multi-faceted understanding of the specificity of 2-(Dimethylamino)-2-methylpropanoic acid.

  • Tier 1 identified TGT1 as the primary target and ruled out several non-specific binders.

  • Tier 2 quantified the high affinity of the compound for TGT1 and its significantly lower affinity for potential off-targets identified in Tier 1.

  • Tier 3 confirmed that this selective binding occurs in a cellular context.

  • Tier 4 demonstrated a clean off-target profile against a broad panel of pharmacologically relevant proteins.

Conclusion

This comprehensive, tiered approach provides a rigorous and self-validating framework for confirming the specificity of a novel small molecule like 2-(Dimethylamino)-2-methylpropanoic acid. By systematically moving from unbiased target identification to quantitative biophysical characterization, cellular target engagement, and broad off-target profiling, researchers can build a high degree of confidence in their compound's mechanism of action and safety profile. This, in turn, enables informed decision-making for the continued development of new and effective therapeutics.

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A Senior Application Scientist's Guide to Benchmarking Novel Enzyme Inhibitors: A Case Study with Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and characterization of enzyme inhibitors are cornerstones of modern drug development. A critical step in this process is benchmarking novel compounds against established inhibitors to understand their relative potency, mechanism of action, and potential therapeutic advantages. This guide provides an in-depth, technically focused framework for comparing a novel inhibitor, designated here as DMA-2 (representing 2-(Dimethylamino)-2-methylpropanoic acid), against two well-characterized inhibitors of Fatty Acid Amide Hydrolase (FAAH): the irreversible inhibitor PF-3845 and the carbamate-based inhibitor URB597 . We will detail the essential experimental protocols, explain the scientific rationale behind each step, and present data in a clear, comparative format to guide researchers in their own benchmarking studies.

Introduction: The Scientific Rationale for FAAH Inhibition and Comparative Analysis

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in regulating the endocannabinoid system.[1][2] It is the primary enzyme responsible for the degradation of anandamide (AEA), an endogenous cannabinoid that modulates pain, inflammation, and mood.[2][3] By inhibiting FAAH, endogenous anandamide levels are elevated, leading to therapeutic effects such as analgesia and anxiolysis, potentially without the side effects associated with direct cannabinoid receptor agonists.[2][4] This makes FAAH a highly attractive therapeutic target.[1][2]

When a novel inhibitor like DMA-2 is developed, it is not enough to simply determine its inhibitory activity. To understand its true potential, it must be compared against existing standards. For this guide, we have selected two distinct and widely studied FAAH inhibitors:

  • PF-3845: A potent, selective, and irreversible inhibitor that acts by covalently modifying the catalytic serine nucleophile of FAAH through carbamylation.[3][5][6] Its irreversible nature leads to a sustained duration of action.[6]

  • URB597: A potent and selective carbamate-based FAAH inhibitor.[7][8] While highly effective, its mechanism presents a different kinetic profile compared to irreversible covalent modifiers.

This comparison is critical for several reasons. It establishes the relative potency (IC50) of DMA-2, provides crucial insights into its mechanism of action (reversible vs. irreversible), and helps define its potential advantages or disadvantages, thereby guiding future optimization and application.[9][10]

Foundational Concepts: Potency and Mechanism of Action

Before proceeding to experimental design, it is crucial to understand the key parameters we aim to measure.

  • IC50 (Half-maximal Inhibitory Concentration): This is a measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[11][12][13] A lower IC50 value indicates a more potent inhibitor.[14] It is important to note that IC50 values are dependent on assay conditions, such as substrate concentration.[11][12]

  • Mechanism of Inhibition: This describes how an inhibitor interacts with the enzyme. The two broad categories are:

    • Reversible Inhibition: The inhibitor binds to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).[15] This binding is temporary, and the enzyme's activity can be restored if the inhibitor is removed.[10][16][17]

    • Irreversible Inhibition: The inhibitor binds to the enzyme, often through the formation of a stable covalent bond with a key amino acid residue in the active site.[10][15] This permanently inactivates the enzyme.[9][10][16] Covalent inhibitors often exhibit time-dependent inhibition.[18][19]

Distinguishing between these mechanisms is a primary goal of benchmarking, as it has profound implications for a drug's pharmacodynamics and dosing regimen.

Experimental Design & Protocols

A robust benchmarking study requires carefully controlled experiments. Here, we outline the core assays necessary to compare DMA-2, PF-3845, and URB597.

Core Experiment: In Vitro FAAH Inhibition Assay for IC50 Determination

This experiment quantifies the potency of each inhibitor. The underlying principle is a fluorometric assay where FAAH cleaves a synthetic substrate, releasing a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity.[20][21][22]

Experimental Workflow for IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (DMA-2, PF-3845, URB597) 10-point, 3-fold serial dilutions prep_plate Prepare 96-Well Plate (Controls & Inhibitor Wells) prep_inhibitor->prep_plate prep_enzyme Prepare FAAH Enzyme Solution (Recombinant Human FAAH) add_enzyme Add FAAH Enzyme to Wells prep_enzyme->add_enzyme prep_plate->add_enzyme pre_incubate Pre-incubate Inhibitor + Enzyme (15 min @ 37°C) add_enzyme->pre_incubate add_substrate Initiate Reaction (Add Fluorogenic Substrate) pre_incubate->add_substrate incubate Incubate Reaction (30 min @ 37°C) add_substrate->incubate read_plate Read Fluorescence (Ex: 355 nm, Em: 460 nm) incubate->read_plate calc_inhibition Calculate % Inhibition vs. Vehicle Control read_plate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. Log[Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->calc_ic50

Caption: Workflow for determining inhibitor IC50 values.

Detailed Protocol:

  • Reagent Preparation:

    • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[19][21]

    • Enzyme Solution: Dilute recombinant human FAAH in cold assay buffer to the desired working concentration.

    • Substrate Solution: Dilute a fluorogenic substrate (e.g., AMC-arachidonoyl amide) in ethanol to a working concentration.[21]

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of DMA-2, PF-3845, and URB597 in DMSO.

    • Inhibitor Dilutions: Perform a 10-point, 3-fold serial dilution of each inhibitor stock in DMSO to create a concentration range suitable for IC50 determination.

  • Assay Plate Setup (96-well opaque plate):

    • Background Wells (n=3): 180 µL Assay Buffer + 10 µL DMSO.

    • 100% Activity Control Wells (n=3): 170 µL Assay Buffer + 10 µL FAAH Enzyme + 10 µL DMSO.

    • Inhibitor Wells (n=3 per concentration): 170 µL Assay Buffer + 10 µL FAAH Enzyme + 10 µL of each inhibitor dilution.[21]

  • Pre-incubation:

    • Causality: This step is crucial, especially for time-dependent or irreversible inhibitors like PF-3845.[19] It allows the inhibitor to bind to the enzyme before the substrate is introduced, providing a more accurate measure of its potency.

    • Incubate the plate for 15 minutes at 37°C.[3]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[19]

    • Immediately cover the plate and incubate for 30 minutes at 37°C.[19][21]

    • Measure fluorescence using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[19][21][23]

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.[11][14]

Mechanism of Action (MOA): Time-Dependency Assay

This experiment is a self-validating system to differentiate between reversible and irreversible inhibition. An irreversible inhibitor's apparent potency will increase with longer pre-incubation times, as more enzyme molecules become covalently and permanently inactivated. A reversible inhibitor's IC50 should remain relatively constant regardless of the pre-incubation time.[19]

Detailed Protocol:

  • Follow the IC50 determination protocol (Section 3.1) exactly as described.

  • Repeat the entire experiment multiple times, but systematically vary the pre-incubation time (Step 3). Suggested time points: 5 min, 15 min, 30 min, and 60 minutes.[19]

  • Calculate the IC50 value for each inhibitor at each pre-incubation time point.

  • Analysis:

    • For an irreversible inhibitor (e.g., PF-3845): Expect to see a significant decrease in the IC50 value as the pre-incubation time increases.

    • For a reversible inhibitor: The IC50 value should remain relatively stable across all pre-incubation times.

    • The behavior of DMA-2 in this assay will reveal its likely mechanism of action.

Results and Discussion: A Comparative Analysis

The data from these experiments should be compiled into a clear, comparative table.

Table 1: Comparative Performance of FAAH Inhibitors

ParameterDMA-2 (Hypothetical Data)PF-3845 (Reference)URB597 (Reference)
IC50 (15 min pre-incubation) 125 nM18 nM[5]5 nM[8]
IC50 (60 min pre-incubation) 120 nM2 nM6 nM
IC50 Fold Shift (60/15 min) ~1x~9x~1x
Inferred Mechanism of Action ReversibleIrreversible, Time-DependentReversible

Discussion of Results:

  • Potency: Based on the IC50 values from the 15-minute pre-incubation, the potency ranking is URB597 > PF-3845 > DMA-2. Both established inhibitors are significantly more potent than our novel compound in this hypothetical scenario.

  • Mechanism of Action: The key diagnostic is the IC50 fold shift. PF-3845 shows a significant, nearly 10-fold decrease in its IC50 value with a longer pre-incubation, which is the classic hallmark of an irreversible, time-dependent inhibitor.[19] In contrast, both URB597 and our novel compound DMA-2 show no significant change in IC50, strongly indicating a reversible mechanism of inhibition.[9][10][15]

Visualizing the Mechanism of Inhibition

cluster_pathway FAAH Catalytic Cycle & Inhibition cluster_rev Reversible Inhibition (DMA-2, URB597) cluster_irrev Irreversible Inhibition (PF-3845) E FAAH (E) Active Enzyme ES E-S Complex E->ES Binds EI_rev E-Irev Complex Inactive E->EI_rev Binds (Ki) EI_irrev E-Iir Covalent Adduct Permanently Inactive E->EI_irrev Covalent Bond (kinact/KI) S Anandamide (S) ES->E Dissociates P Products (Arachidonic Acid + Ethanolamine) ES->P Catalysis I_rev {Inhibitor (Irev) | (DMA-2 / URB597)} I_rev->EI_rev I_irrev {Inhibitor (Iir) | (PF-3845)} I_irrev->EI_irrev

Caption: Mechanisms of FAAH inhibition by reversible and irreversible inhibitors.

Conclusion for Drug Development Professionals

This guide demonstrates a foundational strategy for benchmarking a novel enzyme inhibitor. Our analysis of the hypothetical compound DMA-2 against PF-3845 and URB597 reveals critical insights for its development trajectory.

While DMA-2 is less potent than the established benchmarks, its reversible nature could be advantageous in applications where a shorter duration of action or rapid clearance is desirable. The irreversible and time-dependent action of PF-3845 offers a different therapeutic profile, suited for conditions requiring sustained target engagement from a single dose.

The choice between a reversible and an irreversible inhibitor is not merely a question of potency but a strategic decision based on the desired clinical application, safety profile, and pharmacokinetic/pharmacodynamic (PK/PD) properties.[17] The protocols and analytical frameworks presented here provide researchers with a robust, self-validating system to gather the essential data needed to make these critical, evidence-based decisions in the drug discovery process.

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A Senior Application Scientist's Guide to the Statistical Validation of 2-(Dimethylamino)-2-methylpropanoic Acid (DMAMPA) Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific discovery and regulatory acceptance. When dealing with novel or non-proteinogenic amino acids such as 2-(Dimethylamino)-2-methylpropanoic acid (DMAMPA), a synthetic amino acid analog, establishing a robustly validated analytical method is not merely a procedural step but a fundamental requirement for ensuring data reliability.

This guide provides an in-depth comparison and a detailed framework for the statistical validation of analytical data for DMAMPA. We will explore the rationale behind choosing a suitable analytical platform, define the critical validation parameters according to international guidelines, and compare the validation process for DMAMPA against a structurally similar non-proteinogenic amino acid, α-Aminoisobutyric acid (AIB). The objective is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose.[1][2]

The Analytical Challenge: Why Standard Amino Acid Methods Fall Short

DMAMPA, with its quaternary α-carbon and a tertiary amino group, presents unique analytical challenges. Unlike primary proteinogenic amino acids, its structure can influence its reactivity, chromatographic retention, and ionization efficiency in mass spectrometry. Standard analytical methods developed for protein hydrolysates may not be suitable or optimal.[3]

Therefore, a dedicated method development and validation process is crucial. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this application.[4] Its inherent selectivity, sensitivity, and flexibility make it ideal for quantifying specific small molecules like DMAMPA in complex matrices, often without the need for derivatization that is mandatory for Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]

The Foundation of Trust: Adhering to ICH Q2(R2) Guidelines

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures.[8][9] This revised guideline emphasizes a lifecycle approach to analytical validation, ensuring methods remain robust from development through to routine use.[10] Our validation strategy for DMAMPA will be built upon these principles.

Below is a diagram illustrating the core components of analytical method validation as prescribed by ICH Q2(R2).

ICH_Q2_R2_Validation_Parameters cluster_Purpose Analytical Procedure's Intended Purpose cluster_Parameters Core Validation Characteristics Purpose Demonstrate Fitness for Purpose Specificity Specificity / Selectivity Purpose->Specificity Accuracy Accuracy Purpose->Accuracy Precision Precision (Repeatability, Intermediate Precision) Purpose->Precision Linearity Linearity Purpose->Linearity Range Range Purpose->Range LOD Detection Limit (LOD) Purpose->LOD LOQ Quantitation Limit (LOQ) Purpose->LOQ Robustness Robustness Purpose->Robustness Accuracy->Range Precision->Range Linearity->Range

Caption: Core validation parameters derived from the ICH Q2(R2) guideline.

Comparative Validation: DMAMPA vs. α-Aminoisobutyric Acid (AIB)

To provide a practical context for the validation of DMAMPA, we will compare its performance against α-Aminoisobutyric acid (AIB). AIB is another non-proteinogenic amino acid with a quaternary α-carbon, making it a suitable comparator. This comparison will highlight how subtle structural differences can impact analytical behavior and underscore the importance of individual method validation.

Experimental Platform: UPLC-MS/MS

Our chosen platform is an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer. This setup provides rapid and efficient separation with the high selectivity of Multiple Reaction Monitoring (MRM) for quantification.[11]

Step 1: Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][12] For DMAMPA, potential impurities could arise from its synthesis, for instance, from unreacted starting materials or through side reactions. While specific synthesis routes for DMAMPA are proprietary, a plausible impurity could be an isomer or a related compound from the synthesis of a similar molecule, such as 2-(3-bromophenyl)-2-methyl propanoic acid in the synthesis of a different drug.[13]

Protocol: Specificity Assessment

  • Sample Preparation: Prepare separate solutions of the DMAMPA reference standard, AIB reference standard, a known potential impurity (e.g., a synthesis precursor), and a placebo (matrix blank).

  • Spiked Sample: Prepare a sample containing the matrix blank spiked with both DMAMPA and AIB, along with the potential impurity.

  • Chromatographic Analysis: Analyze all samples using the developed UPLC-MS/MS method.

  • Acceptance Criteria: The retention times for DMAMPA and AIB in the spiked sample must match those of the individual standards. No interfering peaks should be observed at the retention time of the analytes in the placebo or impurity samples. The mass spectrometer's MRM transitions provide an additional layer of specificity.[14]

Specificity_Workflow Start Prepare Samples Standard Analyte Standard (DMAMPA or AIB) Start->Standard Impurity Potential Impurity Start->Impurity Placebo Matrix Blank Start->Placebo Spiked Spiked Sample (Analyte + Impurity + Blank) Start->Spiked Analysis UPLC-MS/MS Analysis Standard->Analysis Impurity->Analysis Placebo->Analysis Spiked->Analysis Evaluation Evaluate Chromatograms Analysis->Evaluation Pass No Interference Method is Specific Evaluation->Pass Pass Fail Interference Detected Optimize Method Evaluation->Fail Fail

Caption: Experimental workflow for assessing method specificity.

Step 2: Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Protocol: Linearity and Range Assessment

  • Stock Solutions: Prepare concentrated stock solutions of DMAMPA and AIB in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solutions to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area response against the corresponding concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995. The y-intercept should be minimal.

Table 1: Hypothetical Linearity Data Comparison

AnalyteConcentration Range (ng/mL)Linear Regression EquationCoefficient of Determination (R²)
DMAMPA 1.0 - 1000y = 5120x + 8500.9992
AIB 1.0 - 1000y = 4890x + 11000.9989
Step 3: Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies on spiked samples.[10][12]

Protocol: Accuracy Assessment

  • Sample Preparation: Prepare a bulk sample of the matrix blank.

  • Spiking: Spike the matrix blank with known concentrations of DMAMPA and AIB at three levels: low, medium, and high (e.g., 3 ng/mL, 150 ng/mL, and 750 ng/mL).

  • Analysis: Prepare and analyze three replicates at each concentration level.

  • Calculation: Calculate the percentage recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 85-115% for each level.

Table 2: Hypothetical Accuracy (Recovery) Data

AnalyteSpiked Conc. (ng/mL)Mean Measured Conc. (ng/mL)Mean Recovery (%)RSD (%)
DMAMPA 3.02.9197.03.5
150154.5103.02.1
750738.898.51.8
AIB 3.02.8595.04.1
150159.0106.02.5
750727.597.02.0
Step 4: Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.[2]

Protocol: Precision Assessment

  • Sample Preparation: Prepare Quality Control (QC) samples at low, medium, and high concentrations for both DMAMPA and AIB.

  • Repeatability: Analyze six replicates of each QC level on the same day with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of replicates.

  • Acceptance Criteria: The RSD should be ≤ 15%.

Table 3: Hypothetical Precision Data Summary

AnalyteLevelRepeatability (RSD %)Intermediate Precision (RSD %)
DMAMPA Low QC4.25.5
Mid QC2.53.1
High QC1.92.4
AIB Low QC4.86.2
Mid QC2.93.8
High QC2.22.9
Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

Protocol: LOD & LOQ Estimation

  • Method: Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Confirmation: The LOQ should be confirmed by analyzing spiked samples at the determined concentration and ensuring they meet the acceptance criteria for accuracy and precision.

Table 4: Hypothetical LOD and LOQ Values

AnalyteEstimated LOD (ng/mL)Estimated LOQ (ng/mL)
DMAMPA 0.31.0
AIB 0.41.2

Conclusion: A Validated Method for Confident Results

The comprehensive validation process outlined above, grounded in the principles of ICH Q2(R2), provides a robust framework for establishing a reliable analytical method for 2-(Dimethylamino)-2-methylpropanoic acid. Through a systematic evaluation of specificity, linearity, range, accuracy, precision, and detection limits, we can demonstrate that the chosen UPLC-MS/MS method is fit for its intended purpose.

The comparative data with AIB illustrates that while structurally similar compounds may behave analogously, each requires its own rigorous validation to account for subtle differences in analytical performance. By adhering to these scientific and statistical principles, researchers and drug developers can ensure the integrity of their data, forming a solid foundation for regulatory submissions and advancing scientific knowledge.

References

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  • Li, M., et al. (2012). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 4(11), 3804-3809. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Dimethylamino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research, scientific discovery, and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides essential, actionable procedures for the proper disposal of 2-(Dimethylamino)-2-methylpropanoic acid (CAS 220022-94-6), ensuring the safety of personnel and the preservation of environmental integrity. The protocols outlined herein are built upon established principles of chemical waste management and are designed to be clear, logical, and readily implementable in a laboratory setting.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with 2-(Dimethylamino)-2-methylpropanoic acid is paramount. According to available safety information, this compound is classified as harmful if swallowed.[1] While a comprehensive toxicity profile may not be widely available, it is prudent to handle this and similar chemical compounds as hazardous waste.[2] All waste materials, including empty containers, should be managed under the assumption that they retain the hazardous properties of the pure substance.[2]

Core Principles of Handling:

  • Always consult the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date safety and disposal information.

  • Utilize appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the chemical or its waste.

  • Avoid the generation of dusts. If handling the solid form, work in a well-ventilated area or a fume hood.

  • Prevent the substance from entering drains or waterways.[3]

II. Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste characterization. Based on its chemical nature as a substituted amino acid, 2-(Dimethylamino)-2-methylpropanoic acid waste should be classified as hazardous chemical waste. This classification is a critical step that dictates the subsequent handling, storage, and disposal pathway in accordance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

Segregation Protocol: The cardinal rule of chemical waste management is to never mix incompatible waste streams.[5][6] Mixing can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions.

  • Solid Waste: Collect solid 2-(Dimethylamino)-2-methylpropanoic acid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled, and compatible hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof liquid waste container. The container material must be compatible with the solvent used. For instance, acids and bases should not be stored in metal containers.[4]

  • Aqueous vs. Solvent-Based Waste: Maintain separate waste streams for aqueous solutions and organic solvent solutions.[6]

III. On-Site Accumulation and Storage Procedures

Federal and local regulations strictly govern the on-site accumulation of hazardous waste. Laboratories typically utilize a designated "Satellite Accumulation Area" (SAA) for the temporary storage of waste at or near the point of generation.[5][7]

Key Requirements for SAAs:

  • The SAA must be under the direct control of laboratory personnel.[5]

  • Waste containers must be kept closed at all times, except when adding waste.[5][6]

  • Each container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[7]

  • Store incompatible waste types in separate secondary containment bins to prevent accidental mixing.[5][6] For example, acids should be stored separately from bases.[5]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7][8]

Parameter Guideline Regulatory Citation
Waste Classification Hazardous WasteUS EPA guidelines (40 CFR 261.3)[2]
Primary Disposal Route Licensed Hazardous Waste Disposal FacilityVaries by state and local regulations[2][4]
Container Type Chemically compatible, leak-proof, and sealed40 CFR § 262.15
Labeling "Hazardous Waste" with full chemical name40 CFR § 262.15
On-site Storage Limit (SAA) Up to 55 gallons40 CFR § 262.15[8]
Storage Time Limit (LQG) 90 days in a Central Accumulation Area40 CFR § 262.17[7]
IV. Disposal Workflow: A Step-by-Step Guide

The following procedure outlines the systematic process for managing 2-(Dimethylamino)-2-methylpropanoic acid waste from generation to final disposal.

  • Waste Generation and Immediate Segregation: At the point of generation, immediately place the waste into the appropriate, pre-labeled solid or liquid hazardous waste container.

  • Container Management in the SAA:

    • Ensure the waste container is securely closed after each addition.

    • Perform weekly inspections of the SAA to check for leaks or container degradation.[5]

  • Full Container Protocol: Once a waste container is full, it must be removed from the SAA within three days.[5]

  • Coordination with Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for the pickup and transport of the full waste container.[2] Provide an accurate and complete description of the waste.

  • Transportation and Final Disposal: The licensed waste disposal contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposal, which is typically incineration for organic chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Dimethylamino)-2-methylpropanoic acid and its associated waste materials.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Characterization & Segregation cluster_containment Containment cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Waste 2-(Dimethylamino)-2- methylpropanoic acid Waste Solid Solid Waste (e.g., contaminated gloves, paper) Waste->Solid Liquid Liquid Waste (e.g., solutions) Waste->Liquid SolidContainer Labeled, Compatible Solid Waste Container Solid->SolidContainer LiquidContainer Labeled, Compatible Liquid Waste Carboy Liquid->LiquidContainer SAA Store in SAA (Closed Containers, Secondary Containment) SolidContainer->SAA LiquidContainer->SAA EHS Contact Institutional EHS or Licensed Contractor SAA->EHS When container is full Transport Transport to Approved Waste Disposal Facility EHS->Transport Incineration Incineration Transport->Incineration

Caption: Disposal workflow for 2-(Dimethylamino)-2-methylpropanoic acid.

V. Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Spill Debris: All materials used for spill cleanup must be collected and disposed of as hazardous waste.

By adhering to these systematic procedures, laboratory professionals can confidently manage the disposal of 2-(Dimethylamino)-2-methylpropanoic acid, upholding the highest standards of safety and environmental stewardship. These protocols not only ensure regulatory compliance but also foster a culture of safety that is integral to scientific excellence.

References

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Navigating the Safe Handling of 2-(Dimethylamino)-2-methylpropanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Dimethylamino)-2-methylpropanoic acid (CAS 220022-94-6), a compound for which detailed public safety data is not extensively available. By synthesizing information from suppliers and analyzing the hazards of structurally similar compounds, this document offers a robust framework for risk mitigation.

Hazard Assessment: Understanding the Risks

To build a more complete safety profile, we can infer potential hazards from its structural components: a carboxylic acid moiety and a tertiary amine group on a quaternary carbon. For this, we will consider the hazards of pivalic acid and tert-butylamine as structural analogs.

  • Pivalic Acid (CAS 75-98-9): This compound is harmful if swallowed or in contact with skin, and it causes skin and eye irritation.[2][3]

  • tert-Butylamine (CAS 75-64-9): This analog is significantly more hazardous, being toxic if swallowed or inhaled, and causing severe skin burns and eye damage.[4][5][6] It is also highly flammable.[4][5][6][7]

Given this information, it is prudent to treat 2-(Dimethylamino)-2-methylpropanoic acid with a high degree of caution, assuming it possesses a combination of these hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 2-(Dimethylamino)-2-methylpropanoic acid. The following recommendations are based on the known and inferred hazards.

Hand Protection

Given the skin irritation and potential for severe burns, selecting the appropriate gloves is critical. Nitrile gloves are a common choice in laboratory settings and offer good resistance to a range of chemicals.

Glove MaterialRecommendationJustification
Nitrile Recommended for incidental contact.Provides a good barrier against acids and bases. For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use.
Neoprene A viable alternative.Offers good resistance to acids and caustics.

It is crucial to consult a glove compatibility chart for specific breakthrough times and degradation data if prolonged contact is anticipated. [8][9][10][11][12]

Eye and Face Protection

The risk of serious eye irritation or damage necessitates robust eye and face protection.

EquipmentRecommendationJustification
Safety Goggles MandatoryProvide a seal around the eyes to protect against splashes.
Face Shield Highly RecommendedTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection

A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Ensure that legs and feet are covered with long pants and closed-toe shoes.

Respiratory Protection

Due to the potential for respiratory irritation, all work with solid or concentrated solutions of 2-(Dimethylamino)-2-methylpropanoic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. The following procedural steps are designed to minimize risk during use and disposal.

Experimental Workflow and PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental procedure.

PPE_Workflow PPE Selection Workflow for Handling 2-(Dimethylamino)-2-methylpropanoic Acid cluster_ppe Recommended PPE start Start: Handling 2-(Dimethylamino)-2-methylpropanoic acid weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent weighing->dissolving ppe_weighing Fume Hood Nitrile Gloves Safety Goggles Lab Coat weighing->ppe_weighing reaction Performing Reaction dissolving->reaction ppe_dissolving Fume Hood Nitrile Gloves Safety Goggles Lab Coat dissolving->ppe_dissolving workup Aqueous Work-up / Extraction reaction->workup ppe_reaction Fume Hood Nitrile Gloves Safety Goggles Face Shield (recommended) Lab Coat reaction->ppe_reaction disposal Waste Disposal workup->disposal ppe_workup Fume Hood Nitrile Gloves Safety Goggles Face Shield Lab Coat workup->ppe_workup ppe_disposal Fume Hood Nitrile Gloves Safety Goggles Face Shield Lab Coat disposal->ppe_disposal

Caption: PPE selection based on the experimental step.

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety office. For small spills, if you are trained and have the appropriate spill kit, you may proceed with cleanup.

  • Don appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves, and safety goggles with a face shield.

  • Contain the spill: Use an inert absorbent material such as vermiculite or sand to cover the spill.

  • Collect the material: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all materials: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.

Disposal Plan

All waste containing 2-(Dimethylamino)-2-methylpropanoic acid must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-(Dimethylamino)-2-methylpropanoic acid".

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain.[13][14]

The following flowchart provides a decision-making process for the disposal of waste containing 2-(Dimethylamino)-2-methylpropanoic acid.

Disposal_Plan Disposal Plan for 2-(Dimethylamino)-2-methylpropanoic Acid Waste start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated paper towels, absorbent) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solvent rinses) is_solid->liquid_waste Liquid containerize_solid Place in a labeled, sealed hazardous waste container. solid_waste->containerize_solid containerize_liquid Place in a labeled, sealed, compatible hazardous waste container. liquid_waste->containerize_liquid storage Store in a designated satellite accumulation area. containerize_solid->storage containerize_liquid->storage disposal Arrange for disposal by a licensed hazardous waste contractor. storage->disposal

Caption: Decision workflow for the disposal of waste.

By adhering to these guidelines, researchers can confidently and safely handle 2-(Dimethylamino)-2-methylpropanoic acid, ensuring a secure laboratory environment for all.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)-2-methylpropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.